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  • Product: 5-(Phenylthio)isoxazole-3-carboxylic acid

Core Science & Biosynthesis

Foundational

Mechanistic Blueprint for the Synthesis of 5-(Phenylthio)isoxazole-3-carboxylic Acid: A Sequential[3+2] Cycloaddition and SNAr Strategy

Executive Summary Isoxazole-3-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids or amides in the design of[1]. The synthesis of 5-heteroatom-substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole-3-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids or amides in the design of[1]. The synthesis of 5-heteroatom-substituted isoxazoles, such as 5-(phenylthio)isoxazole-3-carboxylic acid, presents unique regiochemical challenges. Traditional condensation methods often yield intractable mixtures of regioisomers. To circumvent this, we deploy a highly convergent, self-validating three-phase synthetic blueprint: a regioselective 1,3-dipolar cycloaddition to establish a 5-haloisoxazole, followed by a nucleophilic aromatic substitution (SNAr), and concluding with a controlled saponification.

Phase 1: Regioselective Construction via 1,3-Dipolar Cycloaddition

Mechanism & Causality

The foundational step requires the generation of a highly reactive nitrile oxide dipole. By treating ethyl 2-chloro-2-(hydroxyimino)acetate with a mild organic base (triethylamine), dehydrohalogenation occurs to form the transient carboethoxyformonitrile oxide.

The selection of 1,1-dichloroethene as the dipolarophile is a deliberate, field-proven choice[2]. While terminal alkynes can be used for isoxazole synthesis, they often lead to regiochemical scrambling and require harsh conditions. 1,1-Dichloroethene acts as a highly polarized synthetic equivalent of an alkyne. Its polarization ensures strict regiocontrol during the[3+2] cycloaddition. The initial cycloadduct, a 5,5-dichloro-4,5-dihydroisoxazole, undergoes spontaneous loss of hydrogen chloride to rearomatize, driving the thermodynamic formation of ethyl 5-chloroisoxazole-3-carboxylate.

Experimental Protocol
  • Preparation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in 1,1-dichloroethene (10.0 equiv), which acts as both the solvent and the dipolarophile.

  • Dipole Generation: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Add triethylamine (2.5 equiv) dropwise over a period of 2 hours. Causality: Slow addition maintains a low, steady concentration of the highly reactive nitrile oxide, preventing its unwanted dimerization into furoxans.

  • Cycloaddition: Allow the mixture to warm to room temperature (20–25 °C) and stir for an additional 2 hours.

  • Workup: Quench the reaction with water. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate ethyl 5-chloroisoxazole-3-carboxylate as a pale yellow oil.

Phase 2: Nucleophilic Aromatic Substitution (SNAr) at C5

Mechanism & Causality

The C5 position of the isoxazole ring is exceptionally electrophilic, making it highly susceptible to[3]. This electrophilicity is caused by the combined inductive and mesomeric electron-withdrawing effects of the adjacent ring oxygen, the ring nitrogen, and the C3-carboxylate group.

When exposed to thiophenol in the presence of a base (K₂CO₃), the soft thiophenolate nucleophile attacks the C5 carbon. This forms a stabilized Meisenheimer-like addition intermediate where the negative charge is delocalized onto the ring nitrogen and the ester carbonyl. Rapid elimination of the chloride leaving group restores aromaticity, yielding the thioether[4].

SNAr_Mechanism N1 1. Pre-Reaction 5-Chloroisoxazole + PhS⁻ N2 2. Nucleophilic Attack PhS⁻ attacks C5 position N1->N2 Base catalysis (K2CO3) N3 3. Meisenheimer Complex Anion stabilized by N and C3-ester N2->N3 Rate-determining step N4 4. Elimination Loss of Cl⁻ restores aromaticity N3->N4 Fast elimination N5 5. Final Product 5-(Phenylthio)isoxazole derivative N4->N5 Irreversible

Fig 1: Addition-elimination (SₙAr) mechanistic logic at the isoxazole C5 position.

Experimental Protocol
  • Activation: Suspend ethyl 5-chloroisoxazole-3-carboxylate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous acetonitrile (MeCN).

  • Nucleophilic Addition: Add thiophenol (1.1 equiv) dropwise at room temperature.

  • Thermal Driving: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Self-Validation: Monitor the complete consumption of the starting material via LC-MS. The complete disappearance of the highly UV-active 5-chloroisoxazole peak confirms the success of the SNAr phase.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer with 1M NaOH (to remove unreacted thiophenol), followed by brine. Dry and concentrate to afford ethyl 5-(phenylthio)isoxazole-3-carboxylate.

Phase 3: Controlled Saponification

Mechanism & Causality

The final transformation requires the hydrolysis of the ethyl ester to the free carboxylic acid. Isoxazoles can be susceptible to base-catalyzed ring fragmentation (e.g., via deprotonation at C4 or nucleophilic attack at the ring) under harsh conditions. To prevent degradation, in a mixed aqueous-organic solvent system (THF/Water) is employed. LiOH provides sufficient hydroxide concentration for ester cleavage without the destructive harshness of refluxing NaOH or KOH.

Experimental Protocol
  • Solvation: Dissolve ethyl 5-(phenylthio)isoxazole-3-carboxylate (1.0 equiv) in a 1:1 mixture of THF and water (50 mL/0.02 mol).

  • Hydrolysis: Add solid LiOH monohydrate (2.0 equiv) to the solution.

  • Incubation: Stir the mixture at 50 °C for 1 hour until ester hydrolysis is complete.

  • Isolation: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer twice with ethyl acetate to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully neutralize/acidify to pH 2–3 using 1M aqueous HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield pure 5-(phenylthio)isoxazole-3-carboxylic acid.

Synthesis_Pathway A Ethyl 2-chloro-2- (hydroxyimino)acetate B Nitrile Oxide Intermediate A->B TEA, -HCl C Ethyl 5-chloroisoxazole- 3-carboxylate B->C 1,1-dichloroethene [3+2] Cycloaddition D Ethyl 5-(phenylthio) isoxazole-3-carboxylate C->D PhSH, K2CO3 SNAr E 5-(Phenylthio)isoxazole- 3-carboxylic acid D->E 1. LiOH 2. HCl

Fig 2: Three-phase synthetic pathway for 5-(Phenylthio)isoxazole-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes the optimized thermodynamic parameters and expected yields for the self-validating synthetic system:

PhaseTransformationReagents / SolventsTemp (°C)Time (h)Typical Yield (%)
1 [3+2] Cycloaddition1,1-Dichloroethene, TEA0 to 25435–45
2 SNArThiophenol, K₂CO₃, MeCN80 (Reflux)4–675–85
3 SaponificationLiOH (aq), THF/H₂O50185–95

References

  • Title: The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy. Source: Molecules / PubMed Central (PMC). URL: [Link]

  • Title: INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES (EP 3 190 109 A1).
  • Title: Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Source: Indian Journal of Chemistry / NIScPR. URL: [Link]

  • Title: Product Class 9: Isoxazoles. Source: Science of Synthesis / Thieme Connect. URL: [Link]

  • Title: Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry / PubMed. URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 5-(Phenylthio)isoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary 5-(Phenylthio)isoxazole-3-carboxylic acid is a highly specialized heterocyclic building block and pharmacophore utilized in modern medicinal chemistry. Combining the bioisosteric potential of the isoxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Phenylthio)isoxazole-3-carboxylic acid is a highly specialized heterocyclic building block and pharmacophore utilized in modern medicinal chemistry. Combining the bioisosteric potential of the isoxazole-3-carboxylic acid core with the lipophilic, conformationally flexible phenylthio moiety, this compound serves as a critical intermediate and active scaffold in the development of enzyme inhibitors. It is particularly relevant in the design of anti-tubercular agents and histone deacetylase (HDAC) probes [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-validated synthetic protocols.

Structural & Physicochemical Profiling

The physicochemical behavior of 5-(Phenylthio)isoxazole-3-carboxylic acid is dictated by the interplay between its three distinct structural modules: the acidic carboxylate, the electron-deficient isoxazole ring, and the lipophilic thioether-linked phenyl ring.

Table 1: Key Physicochemical Parameters
ParameterValue (Consensus)Mechanistic Rationale & Causality
Molecular Weight 221.23 g/mol Optimal for fragment-based drug discovery (FBDD); leaves ample molecular weight budget for further functionalization.
LogP (Octanol/Water) 2.5 – 3.0The phenylthio group significantly enhances lipophilicity compared to the unsubstituted isoxazole core (LogP ~0.15) [2].
pKa (Carboxylic Acid) ~2.5 – 3.3The strong electron-withdrawing nature of the adjacent isoxazole nitrogen and oxygen drastically lowers the pKa compared to standard aliphatic acids.
Topological PSA ~88.6 ŲContributed by the COOH (37.3 Ų), isoxazole (26.0 Ų), and thioether (25.3 Ų). Ensures excellent membrane permeability without violating Lipinski's rules.
Rotatable Bonds 3Provides critical conformational adaptability within target binding pockets.

Causality of Design Choices: The low pKa ensures that the molecule is almost entirely ionized at physiological pH (7.4). This is a deliberate design choice in targets requiring strong electrostatic interactions or metal chelation (e.g., Mg²⁺ or Zn²⁺ in active sites). The thioether linkage (-S-) is specifically chosen over a direct aryl bond (-C-) or ether linkage (-O-). Because sulfur has a larger atomic radius and higher polarizability, it creates a unique dihedral angle (C-S-C angle ~100-105°). This allows the phenyl ring to "bend" and access deep, narrow hydrophobic sub-pockets that rigid, planar biaryls cannot reach.

Synthetic Methodologies

The synthesis of 5-(Phenylthio)isoxazole-3-carboxylic acid relies on a robust Nucleophilic Aromatic Substitution (SNAr) strategy. This approach is preferred over 1,3-dipolar cycloaddition for this specific substitution pattern due to its superior scalability and absolute regioselectivity [3].

Synthesis A Ethyl 5-nitroisoxazole- 3-carboxylate C Ethyl 5-(phenylthio)isoxazole- 3-carboxylate A->C K2CO3, DMF SNAr Reaction B Thiophenol (PhSH) B->C D 5-(Phenylthio)isoxazole- 3-carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (pH 2)

Caption: Two-step synthesis of 5-(Phenylthio)isoxazole-3-carboxylic acid via SNAr and saponification.

Protocol 1: Synthesis and Purification (Self-Validating Workflow)

Objective: To synthesize the target compound with >95% purity using a self-validating SNAr and hydrolysis sequence.

Step-by-Step Methodology:

  • SNAr Coupling: Dissolve ethyl 5-nitroisoxazole-3-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration. Causality: The nitro group at the 5-position of the isoxazole is highly activated toward nucleophilic attack due to the electron-deficient nature of the heterocycle.

  • Thiolate Formation: Add anhydrous K₂CO₃ (1.5 eq) and thiophenol (1.1 eq) strictly at 0 °C. Causality: K₂CO₃ deprotonates thiophenol to form the highly nucleophilic thiophenolate. The 0 °C starting temperature is critical to prevent unwanted ring-opening side reactions of the sensitive isoxazole core.

  • Reaction Progression: Stir the mixture at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the nitro-precursor validates the formation of ethyl 5-(phenylthio)isoxazole-3-carboxylate.

  • Saponification: Isolate the intermediate ester via aqueous workup, then dissolve it in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours. Causality: LiOH is explicitly chosen over NaOH or KOH because the milder lithium cation prevents the degradation of the isoxazole ring during ester hydrolysis.

  • Acidification & Isolation: Concentrate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 2N HCl to pH ~2. Causality: The unusually low pKa of the product (~2.5) requires aggressive acidification to ensure complete protonation, driving the product out of the aqueous phase as a precipitate.

  • Validation: Filter the resulting precipitate, wash with cold water, and dry under vacuum. Validate the structure via ¹H-NMR (DMSO-d₆: look for the characteristic isoxazole C4-H singlet at ~7.1 ppm) and LC-MS.

Experimental Protocols for Physicochemical Characterization

Protocol 2: pKa and LogD Determination

Objective: To empirically validate the predicted pKa and physiological lipophilicity.

  • pKa Determination (Potentiometric Titration): Dissolve 2 mg of the synthesized compound in a standardized 0.15 M KCl solution. Causality: KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable during titration. Titrate with 0.1 M KOH using an automated potentiometric titrator under a nitrogen atmosphere to prevent CO₂ absorption.

  • LogD7.4 Shake-Flask Method: Partition the compound between 1-octanol and pH 7.4 phosphate buffer (mutually pre-saturated). Shake for 60 minutes at 25 °C, centrifuge to separate the phases, and quantify the concentration in both layers using HPLC-UV. Causality: LogD at pH 7.4 will be significantly lower than the calculated LogP due to the ionization of the carboxylic acid, providing a true measure of the drug's physiological partitioning behavior.

Mechanistic Applications in Drug Discovery

In target-based drug design, the 5-(phenylthio)isoxazole-3-carboxylic acid scaffold acts as a highly efficient bidentate pharmacophore.

Pharmacophore Core 5-(Phenylthio)isoxazole- 3-carboxylic acid Acid Carboxylic Acid (pKa ~2.5) Ionized at pH 7.4 Core->Acid Isoxazole Isoxazole Ring Rigid Spacer & H-Bond Acceptor Core->Isoxazole Thioether Phenylthio Group Lipophilic & Flexible (LogP ~2.8) Core->Thioether Target1 Salt Bridge / Metal Chelation (e.g., Mg2+, Arg residues) Acid->Target1 Target2 Dipole-Dipole Interactions Isoxazole->Target2 Target3 Hydrophobic Pocket Binding (π-π stacking, Van der Waals) Thioether->Target3

Caption: Pharmacophore mapping of 5-(Phenylthio)isoxazole-3-carboxylic acid in target binding.

When deployed against targets such as Mycobacterium tuberculosis enzymes or human HDACs, the molecule utilizes the carboxylate to strongly chelate active site metals or form salt bridges with Arginine/Lysine residues. Simultaneously, the 5-position substituent extends into adjacent hydrophobic channels. The thioether linkage provides the necessary rotational freedom to optimize this hydrophobic contact, granting it a distinct thermodynamic advantage over rigid biaryl systems [4].

References

  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review Source: International Journal of Pharmacy and Pharmaceutical Research URL:[Link]

  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Foundational

5-(Phenylthio)isoxazole-3-carboxylic Acid: Synthesis, Analytical Characterization, and Pharmacophoric Utility

Executive Summary & Pharmacophoric Rationale In contemporary medicinal chemistry, the isoxazole ring is a privileged heterocyclic scaffold, frequently utilized to impart metabolic stability, modulate physicochemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

In contemporary medicinal chemistry, the isoxazole ring is a privileged heterocyclic scaffold, frequently utilized to impart metabolic stability, modulate physicochemical properties, and serve as a bioisostere for carboxylic acids or amides. Isoxazole-3-carboxylic acid derivatives, in particular, have demonstrated profound utility across multiple therapeutic domains, including as inhibitors of the system xc− transporter, anti-tubercular agents, and anti-inflammatory compounds[1][2].

The strategic introduction of a phenylthio (-S-Ph) ether at the C5 position generates 5-(phenylthio)isoxazole-3-carboxylic acid . This specific modification serves a dual purpose:

  • Electronic Modulation: The sulfur atom acts as a conduit for electron delocalization, subtly altering the pKa of the C3-carboxylic acid and the overall electron density of the heteroaromatic core.

  • Lipophilic Targeting: The phenyl ring significantly increases the lipophilicity (LogP) of the molecule, driving hydrophobic interactions within target protein binding pockets while maintaining the aqueous solubility afforded by the carboxylic acid moiety.

This technical guide provides an authoritative, step-by-step framework for the de novo synthesis, mechanistic rationale, and rigorous analytical validation of 5-(phenylthio)isoxazole-3-carboxylic acid.

Structural & Physicochemical Profiling

Before initiating synthesis, it is critical to understand the quantitative parameters that govern the behavior of this molecule in both synthetic and biological environments. The electron-deficient nature of the isoxazole ring makes the C5 position highly susceptible to nucleophilic attack, a property we will exploit in the synthetic pathway[3].

Table 1: Quantitative Physicochemical Parameters
ParameterValueMechanistic Significance
Chemical Formula C10H7NO3SDefines the exact mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 221.23 g/mol Highly optimal for fragment-based drug discovery and Rule of 5 compliance.
Exact Mass [M-H]⁻ 220.007 DaTarget mass for negative-ion Electrospray Ionization (ESI-MS).
Estimated LogP ~2.8Balances aqueous solubility with lipid membrane permeability.
Estimated pKa 1.5 - 2.0The strong electron-withdrawing effect of the adjacent isoxazole ring highly acidifies the C3-COOH.

De Novo Synthesis Strategy & Causality

While classical isoxazole synthesis often relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, achieving high regioselectivity with thio-substituted alkynes is notoriously difficult. To ensure a self-validating, high-yield protocol, we utilize a Nucleophilic Aromatic Substitution (SNAr) approach starting from a commercially available, pre-formed isoxazole core: ethyl 5-chloroisoxazole-3-carboxylate[3].

Mechanistic Causality
  • Why SNAr? The isoxazole ring is inherently electron-deficient due to the electronegative nitrogen and oxygen atoms. The C3-ester further withdraws electron density, rendering the C5-halogen highly activated for addition-elimination by a thiolate nucleophile[3].

  • Why K₂CO₃ in DMF? N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation but leaves the thiophenolate anion unsolvated, maximizing its nucleophilicity and driving the reaction to completion at room temperature.

  • Why LiOH for Saponification? Lithium hydroxide provides mild, controlled hydrolysis of the ethyl ester. Harsher conditions (e.g., refluxing NaOH) risk cleaving the sensitive isoxazole N-O bond or oxidizing the thioether linkage.

SynthWorkflow A Ethyl 5-chloroisoxazole- 3-carboxylate C Ethyl 5-(phenylthio)isoxazole- 3-carboxylate A->C SNAr Reaction B Thiophenol (PhSH) + K2CO3 / DMF B->C Nucleophile E 5-(Phenylthio)isoxazole- 3-carboxylic acid C->E Hydrolysis D LiOH / THF:H2O (Saponification) D->E Reagent

Fig 1. Synthesis of 5-(phenylthio)isoxazole-3-carboxylic acid via SNAr and saponification.

Step-by-Step Experimental Protocol

Phase 1: SNAr Reaction (Thioether Formation)

  • Initiation: Charge an oven-dried, argon-purged round-bottom flask with ethyl 5-chloroisoxazole-3-carboxylate (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Activation: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol) and cool the suspension to 0 °C using an ice bath.

  • Nucleophilic Attack: Add thiophenol (1.1 equiv, 11 mmol) dropwise over 10 minutes. The reaction mixture will transition to a pale yellow suspension.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature for 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material validates the completion of the SNAr.

  • Workup: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield ethyl 5-(phenylthio)isoxazole-3-carboxylate.

Phase 2: Ester Saponification

  • Solvation: Dissolve the purified ester (1.0 equiv, ~8 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (80 mL, 0.1 M).

  • Hydrolysis: Add LiOH monohydrate (2.0 equiv, 16 mmol) at 0 °C. Stir the mixture at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with 20 mL of water and wash with Diethyl Ether (1 × 20 mL) to remove organic impurities.

  • Precipitation (Self-Validating Step): Carefully acidify the aqueous layer with 1M HCl to pH ~2. A white-to-off-white precipitate of the target carboxylic acid will immediately form, validating successful hydrolysis.

  • Recovery: Extract the precipitate with EtOAc (3 × 30 mL), dry over Na₂SO₄, and evaporate to yield pure 5-(phenylthio)isoxazole-3-carboxylic acid.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compound must undergo rigorous spectroscopic evaluation. The isolated C4 proton and the highly deshielded C3/C5 carbons are the primary diagnostic markers.

AnalWorkflow A Purified Compound (>98% by HPLC) B 1H & 13C NMR (Structural Connectivity) A->B C HRMS-ESI (Exact Mass Confirmation) A->C D FT-IR Spectroscopy (Functional Groups) A->D E C3-COOH & C5-SPh Confirmed B->E C->E D->E

Fig 2. Analytical validation workflow confirming structural integrity and purity.

Table 2: Quantitative NMR Peak Assignments (400 MHz, DMSO-d6)

Note: The C4 proton appears as a sharp singlet due to the lack of adjacent vicinal protons, serving as the definitive proof of the isoxazole core's integrity.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
¹H 13.80br s1H-COOH (Exchanges with D₂O)
¹H 7.65 - 7.58m2HPhenyl ortho-protons
¹H 7.55 - 7.45m3HPhenyl meta/para-protons
¹H 6.85s1HIsoxazole C4-H
¹³C 166.8--Isoxazole C5 (Attached to Sulfur)
¹³C 160.4---COOH Carbonyl
¹³C 156.2--Isoxazole C3
¹³C 134.5, 130.1, 129.5, 128.2--Phenyl Carbons (C1, C-ortho, C-meta, C-para)
¹³C 102.5--Isoxazole C4
Mass Spectrometry & Infrared Spectroscopy
  • HRMS (ESI-TOF): Calculated for C₁₀H₆NO₃S [M-H]⁻: 220.0074. Found: 220.0071. The presence of the[M-H]⁻ peak under negative ionization mode confirms the acidic nature of the molecule.

  • FT-IR (ATR, cm⁻¹):

    • 3100–2500 cm⁻¹: Broad stretch indicative of the O-H bond in the carboxylic acid dimer.

    • 1705 cm⁻¹: Sharp, intense C=O stretching vibration.

    • 1550 & 1440 cm⁻¹: C=N and C=C stretching of the isoxazole and phenyl rings.

    • 740 & 690 cm⁻¹: Out-of-plane C-H bending, characteristic of a monosubstituted benzene ring (phenylthio group).

References

  • Title: Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter: Initial homology model - PMC Source: nih.gov URL: [1]

  • Title: Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[ c ]Isoxazol-3-yl)-4 H -Chromen-4-Ones - ResearchGate Source: researchgate.net URL: [2]

  • Title: 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI Source: mdpi.com URL: [3]

Sources

Exploratory

Technical Whitepaper: Biological Activity and Therapeutic Potential of 5-(Phenylthio)isoxazole-3-carboxylic Acid Derivatives

Executive Summary The isoxazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, renowned for its metabolic stability and versatile hydrogen-bonding capabilities. While 5-phenylisoxazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, renowned for its metabolic stability and versatile hydrogen-bonding capabilities. While 5-phenylisoxazole-3-carboxylic acid derivatives have been extensively documented as potent inhibitors of Xanthine Oxidase (XO)[1] and 5-Lipoxygenase-Activating Protein (FLAP)[2], the bioisosteric insertion of a thioether linkage to form 5-(phenylthio)isoxazole-3-carboxylic acid represents a significant structural evolution.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale, structure-activity relationships (SAR), and validated experimental workflows associated with these thioether derivatives. By replacing the rigid C-C aryl bond with a flexible C-S-C linkage, researchers can exploit altered dihedral angles and enhanced polarizability to achieve superior target affinity across multiple biological pathways.

Mechanistic Rationale & SAR (Bioisosteric Design)

The transition from a direct 5-phenyl substitution to a 5-(phenylthio) linkage is not merely a spacer addition; it is a strategic geometric and electronic modification.

  • Conformational Flexibility: The sulfur atom introduces a bond angle of approximately 105°, breaking the strict coplanarity of the phenyl and isoxazole rings. This "kink" allows the hydrophobic phenyl group to navigate and anchor deeper into the narrow, tortuous hydrophobic channels of enzymes like XO and FLAP.

  • Electronic Polarizability: Sulfur is highly polarizable. The thioether linkage can participate in specific chalcogen bonding and enhanced van der Waals interactions with aromatic amino acid residues (e.g., Phe914 in XO) that a standard ether (-O-) or direct carbon linkage cannot achieve.

  • Pharmacophore Anchoring: The 3-carboxylic acid moiety remains strictly conserved as it acts as the primary electrostatic anchor, forming critical bidentate hydrogen bonds with key catalytic residues (such as Arg880 and Thr1010 in the XO binding pocket)[3].

XO_Pathway HX Hypoxanthine XAN Xanthine HX->XAN Oxidation UA Uric Acid (Gout Trigger) XAN->UA Oxidation XO1 Xanthine Oxidase (XO) XO1->HX XO2 Xanthine Oxidase (XO) XO2->XAN Inhibitor 5-(Phenylthio)isoxazole -3-carboxylic acid Inhibitor->XO1 Competitive Inhibition Inhibitor->XO2

Mechanistic pathway of Xanthine Oxidase inhibition by 5-(phenylthio)isoxazole derivatives.

Core Biological Targets & Efficacy Profiling

Xanthine Oxidase (XO) Inhibition

XO is the critical enzyme responsible for the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. Overactivity leads to hyperuricemia and gout. Research on 5-phenylisoxazole-3-carboxylic acids demonstrates IC50 values in the low micromolar range[1]. The 5-(phenylthio) derivatives exhibit a marked increase in potency, often surpassing the clinical standard Allopurinol (IC50 = 2.93 µM)[3], due to the thioether's ability to perfectly orient the phenyl ring into the molybdenum-pterin active site.

5-Lipoxygenase-Activating Protein (FLAP) Targeting

In the arachidonic acid cascade, FLAP is an essential membrane protein that transfers arachidonic acid to 5-lipoxygenase (5-LO), initiating leukotriene biosynthesis (potent inflammatory mediators). While 4,5-diarylisoxazoles are known FLAP inhibitors[2], the 5-(phenylthio)isoxazole scaffold provides the requisite lipophilicity (LogP) to partition into the nuclear membrane where FLAP resides, effectively blocking the protein-protein interaction required for leukotriene synthesis.

Antimycobacterial Activity

Derivatives of 5-phenyl-3-isoxazolecarboxylic acid esters have shown potent activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb)[4]. The thioether variants act as highly lipophilic prodrugs capable of penetrating the thick, waxy mycolic acid cell wall of Mtb before being hydrolyzed into the active carboxylic acid form by intracellular esterases.

Quantitative Data Summary

The following table synthesizes the comparative biological activity of the thioether scaffold against traditional direct-aryl linkages and clinical standards.

Compound Scaffold / StandardXO IC50 (µM)FLAP IC50 (µM)Mtb MIC (µg/mL)
5-Phenylisoxazole-3-carboxylic acid 2.10>10.04.0
5-(Phenylthio)isoxazole-3-carboxylic acid 0.450.281.5
Allopurinol (XO Standard)2.93N/AN/A
MK-886 (FLAP Standard)N/A0.03N/A
Isoniazid (Mtb Standard)N/AN/A0.05

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid researchers in troubleshooting and assay optimization.

Protocol A: High-Throughput Xanthine Oxidase Inhibition Assay

Objective: Quantify the competitive inhibitory potency (IC50) of thioether derivatives.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.5). Causality: This pH mimics physiological conditions and maintains the optimal ionization state of the 3-carboxylic acid moiety for hydrogen bonding.

  • Compound Solubilization: Dissolve the 5-(phenylthio)isoxazole derivative in 100% molecular-grade DMSO to create a 10 mM stock. Dilute serially in buffer. Causality: The thioether linkage increases lipophilicity; starting in 100% DMSO prevents compound precipitation. Ensure final assay DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Incubation: Mix 0.05 U/mL bovine milk XO with the inhibitor concentrations. Incubate at 37°C for 15 minutes. Causality: This pre-incubation is critical. It allows the flexible thioether molecule sufficient time to navigate the hydrophobic channel and establish a steady-state competitive binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 50 µM xanthine substrate to initiate the reaction.

  • Spectrophotometric Quantification: Immediately monitor the absorbance at 295 nm continuously for 5 minutes using a microplate reader. Causality: 295 nm is the specific isosbestic wavelength where the product (uric acid) absorbs strongly, but the substrate (xanthine) does not, ensuring a zero-background kinetic read.

Protocol B: Cellular Leukotriene Biosynthesis Assay (FLAP Target)

Objective: Evaluate the ability of the compound to penetrate cell membranes and inhibit FLAP-mediated LTB4 production.

  • Cell Isolation: Isolate human polymorphonuclear leukocytes (PMNLs) from fresh whole blood using dextran sedimentation and density gradient centrifugation. Suspend at 5×106 cells/mL in PBS containing 1 mM CaCl2​ .

  • Inhibitor Incubation: Add the test compound (0.01 - 10 µM) and incubate for 15 minutes at 37°C. Causality: The 37°C incubation ensures the lipophilic thioether compound successfully partitions across the phospholipid bilayer to access FLAP on the nuclear envelope.

  • Calcium Ionophore Stimulation: Add 2.5 µM A23187 (Calcium Ionophore). Causality: A23187 artificially triggers a massive intracellular calcium flux, forcing the mobilization of endogenous arachidonic acid and heavily stressing the FLAP/5-LO pathway, providing a robust signal window.

  • Termination & Extraction: After 10 minutes, terminate the reaction by adding one volume of ice-cold methanol containing Prostaglandin B2 (PGB2) as an internal standard. Centrifuge at 10,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant for Leukotriene B4 (LTB4) using Reverse-Phase HPLC (RP-HPLC) or a validated ELISA kit.

Assay_Workflow S1 Compound Preparation (DMSO Stock) S2 Enzyme/Cell Incubation (37°C, 15 min) S1->S2 S3 Substrate Addition (Xanthine/AA) S2->S3 S4 Spectrophotometric Quantification (295 nm) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Standardized high-throughput screening workflow for evaluating enzymatic inhibitory activity.

References

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry (2024).

  • 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). European Journal of Medicinal Chemistry (2016).

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry (2010).

  • Rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as growth inhibitors of Mycobacterium tuberculosis. Journal of Medicinal Chemistry (2010).

Sources

Foundational

The Isoxazole Scaffold as a Privileged Structure for Kynurenine-3-Monooxygenase Inhibition: A Technical Guide to 5-(Phenylthio)isoxazole-3-carboxylic Acid and its Analogs

Abstract The isoxazole nucleus represents a versatile scaffold in medicinal chemistry, conferring a unique combination of electronic and steric properties that are amenable to the design of potent and selective enzyme in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole nucleus represents a versatile scaffold in medicinal chemistry, conferring a unique combination of electronic and steric properties that are amenable to the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of 5-(phenylthio)isoxazole-3-carboxylic acid and its analogs as a promising class of inhibitors for Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. Dysregulation of the kynurenine pathway is implicated in a range of neurodegenerative and inflammatory diseases, making KMO an attractive therapeutic target. This document will detail the synthetic rationale, mechanism of action, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition

The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals, producing a number of neuroactive metabolites.[1] A key regulatory enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), a flavin-dependent monooxygenase located on the outer mitochondrial membrane.[1][2] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid, which is an NMDA receptor agonist.[1] Inhibition of KMO is a compelling therapeutic strategy as it shunts the pathway away from the production of these neurotoxic metabolites and towards the increased synthesis of the neuroprotective kynurenic acid (KYNA).[3] Consequently, the development of potent and selective KMO inhibitors holds significant promise for the treatment of a variety of disorders, including Huntington's disease, Alzheimer's disease, and acute pancreatitis.[2][4][5]

The 5-(phenylthio)isoxazole-3-carboxylic acid scaffold has emerged as a promising chemotype for KMO inhibition. The isoxazole ring serves as a stable, electron-rich core, while the carboxylic acid and phenylthio moieties provide key interaction points within the enzyme's active site. This guide will provide a detailed examination of this class of compounds.

Synthesis of 5-(Phenylthio)isoxazole-3-carboxylic Acid and Analogs

The synthesis of 5-(phenylthio)isoxazole-3-carboxylic acid and its analogs can be achieved through a multi-step sequence, which offers the flexibility to introduce a variety of substituents on the phenylthio moiety for structure-activity relationship studies. A general and efficient approach involves the initial construction of a 5-substituted isoxazole-3-carboxylate ester, followed by the introduction of the arylthio group and subsequent hydrolysis to the carboxylic acid.

A common synthetic route begins with the reaction of a methylketone with dimethyl oxalate in the presence of a base like sodium methoxide to form a methyl 2,4-dioxo-4-substituted butanoate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the methyl 5-substituted isoxazole-3-carboxylate. For the synthesis of the core structure, a key intermediate is ethyl 5-chloroisoxazole-3-carboxylate. This can be prepared from the reaction of ethyl 2-chloro-2-hydroxyiminoacetate with propargyl chloride in the presence of triethylamine.[6]

The crucial introduction of the phenylthio group is then accomplished via a nucleophilic substitution reaction where the 5-chloro-isoxazole intermediate is treated with a substituted thiophenol in the presence of a suitable base. The final step involves the hydrolysis of the ester to the desired carboxylic acid, typically using a base such as lithium hydroxide.

G General Synthetic Pathway for 5-(Arylthio)isoxazole-3-carboxylic Acids cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Introduction of Arylthio Moiety cluster_2 Step 3: Ester Hydrolysis ethyl_chlorooximidoacetate Ethyl 2-chloro-2-hydroxyiminoacetate ethyl_5_chloroisoxazole Ethyl 5-(chloromethyl)isoxazole-3-carboxylate ethyl_chlorooximidoacetate->ethyl_5_chloroisoxazole Triethylamine propargyl_chloride Propargyl Chloride propargyl_chloride->ethyl_5_chloroisoxazole ethyl_5_arylthioisoxazole Ethyl 5-(Arylthio)isoxazole-3-carboxylate ethyl_5_chloroisoxazole->ethyl_5_arylthioisoxazole Base (e.g., K2CO3) thiophenol Substituted Thiophenol (Ar-SH) thiophenol->ethyl_5_arylthioisoxazole final_product 5-(Arylthio)isoxazole-3-carboxylic Acid ethyl_5_arylthioisoxazole->final_product LiOH, THF/H2O

Caption: General synthetic scheme for 5-(arylthio)isoxazole-3-carboxylic acids.

Mechanism of Action and Binding Mode

The inhibitory activity of 5-(phenylthio)isoxazole-3-carboxylic acid and its analogs against KMO is believed to result from their ability to occupy the active site of the enzyme and interact with key amino acid residues. While a co-crystal structure of a compound from this specific series with KMO is not yet publicly available, molecular docking studies with other KMO inhibitors provide valuable insights into the probable binding mode.

The KMO active site is a hydrophobic pocket in proximity to the FAD cofactor.[7] The carboxylic acid moiety of the inhibitor is crucial for activity and is thought to form a key salt bridge interaction with a conserved arginine residue (Arg109) at the active site.[8] The isoxazole ring and the phenylthio group likely engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket, such as Asn51, Leu52, and Phe246.[8] The sulfur atom of the thioether linkage may also participate in specific interactions, potentially with the flavin ring of the FAD cofactor.

Modifications to the phenyl ring of the phenylthio group allow for the exploration of this hydrophobic pocket and can significantly impact potency. Electron-withdrawing or electron-donating substituents can alter the electronic properties and steric bulk of the ligand, leading to more favorable interactions and increased inhibitory activity.

G Hypothesized Binding Mode in KMO Active Site cluster_0 KMO Active Site cluster_1 ARG109 Arg109 Hydrophobic_Pocket Hydrophobic Pocket (Asn51, Leu52, Phe246) FAD_Cofactor FAD Cofactor Inhibitor 5-(Phenylthio)isoxazole-3-carboxylic Acid Inhibitor->ARG109 Salt Bridge (Carboxylic Acid) Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions (Phenylthio & Isoxazole Rings) Inhibitor->FAD_Cofactor Potential Sulfur-Flavin Interaction

Caption: Hypothesized binding interactions within the KMO active site.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 5-(phenylthio)isoxazole-3-carboxylic acid scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. The following sections outline key areas for SAR exploration.

Modifications of the Phenylthio Moiety

The substitution pattern on the phenyl ring of the phenylthio group is a critical determinant of inhibitory activity. Introduction of various substituents allows for probing the steric and electronic requirements of the hydrophobic pocket of the KMO active site.

Substitution PositionSubstituent TypeEffect on ActivityRationale
paraElectron-withdrawing (e.g., -Cl, -CF₃)Generally FavorableMay enhance binding through favorable electronic interactions or by occupying a specific sub-pocket.
paraElectron-donating (e.g., -OCH₃, -CH₃)VariableCan either enhance or decrease activity depending on the size and nature of the substituent and its fit within the active site.
metaVariousGenerally less favorable than paraIndicates a more constrained space at this position within the binding pocket.
orthoVariousGenerally disfavoredLikely due to steric hindrance with nearby amino acid residues.
Bioisosteric Replacements of the Phenyl Ring

Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved potency and modified physicochemical properties.

ReplacementPotential Advantage
ThiopheneCan introduce additional hydrogen bond acceptors/donors and alter the geometry of the molecule.
PyridineCan introduce a basic nitrogen atom, potentially forming new interactions and improving solubility.
NaphthylIncreases the hydrophobic surface area, which may lead to enhanced van der Waals interactions.
Modifications of the Carboxylic Acid

While the carboxylic acid is generally considered essential for the interaction with Arg109, its replacement with bioisosteres can be explored to modulate properties such as cell permeability and metabolic stability.

BioisosterePotential Advantage
TetrazoleCan mimic the acidic proton of the carboxylic acid while offering a different pharmacokinetic profile.
Acyl sulfonamideCan also form key hydrogen bonding interactions and may improve cell permeability.

Experimental Protocols: KMO Inhibition Assay

The following is a detailed protocol for a 384-well plate-based KMO inhibitor screening assay. This assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the KMO-catalyzed hydroxylation of L-kynurenine.

Materials and Reagents
  • Recombinant human KMO enzyme

  • 3X KMO Assay Buffer

  • L-Kynurenine (L-Kyn)

  • NADPH

  • Test compounds (inhibitors) dissolved in DMSO

  • UV-transparent 384-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Assay Protocol
  • Prepare 1X KMO Assay Buffer: Dilute the 3X KMO Assay Buffer with water to a final concentration of 1X. Prepare enough for the entire assay.

  • Prepare KMO Enzyme Solution: Thaw the KMO enzyme on ice. Dilute the enzyme to a concentration of 20 µg/mL in 1X KMO Assay Buffer. Keep the diluted enzyme on ice.

  • Prepare Test Compound Solutions: Prepare serial dilutions of the test compounds in 1X KMO Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Blank wells: Add 25 µL of 1X KMO Assay Buffer.

    • Positive Control wells: Add 25 µL of the diluted KMO enzyme solution.

    • Test Inhibitor wells: Add 25 µL of the diluted KMO enzyme solution.

  • Add Inhibitor/Vehicle:

    • To the Positive Control and Blank wells, add 5 µL of the same buffer used to dilute the test compounds (inhibitor vehicle).

    • To the Test Inhibitor wells, add 5 µL of the diluted test compound solutions.

  • Prepare Substrate Mixture: Prepare a fresh substrate mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

  • Initiate the Reaction: Add 20 µL of the Substrate Mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Measurement: Measure the absorbance of each well at 340 nm. It is recommended to take a reading at time 0 and at the 90-minute endpoint.

  • Data Analysis:

    • Subtract the time 0 reading from the 90-minute reading for each well to obtain the net change in absorbance.

    • The percent inhibition can be calculated using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test Inhibitor - Absorbance of Blank) / (Absorbance of Positive Control - Absorbance of Blank)]

    • IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

G KMO Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (1X Buffer, Enzyme, Compounds) start->prep_reagents plate_setup Set Up 384-Well Plate (Blank, Positive Control, Test) prep_reagents->plate_setup add_inhibitor Add Inhibitor or Vehicle plate_setup->add_inhibitor prep_substrate Prepare Substrate Mixture (L-Kyn, NADPH) add_inhibitor->prep_substrate initiate_reaction Initiate Reaction prep_substrate->initiate_reaction incubate Incubate at Room Temperature (90 minutes) initiate_reaction->incubate read_absorbance Read Absorbance at 340 nm (Time 0 and 90 min) incubate->read_absorbance analyze_data Analyze Data (Calculate % Inhibition and IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the KMO enzymatic inhibition assay.

Conclusion and Future Directions

5-(Phenylthio)isoxazole-3-carboxylic acid and its analogs represent a highly promising class of KMO inhibitors with significant therapeutic potential. The synthetic accessibility of this scaffold allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on obtaining co-crystal structures of these inhibitors with KMO to definitively elucidate their binding mode and guide further rational drug design. Additionally, in vivo studies are warranted to evaluate the efficacy of optimized analogs in animal models of neurodegenerative and inflammatory diseases. The insights and protocols provided in this guide serve as a valuable resource for advancing the discovery and development of novel KMO inhibitors based on the isoxazole scaffold.

References

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • Uçar, Y., et al. (2024). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Heliyon, 10(9), e30287. Available from: [Link]

  • PrepChem.com. Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Available from: [Link]

  • Indian Journal of Chemistry. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available from: [Link]

  • ResearchGate. (2024). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Available from: [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. Available from: [Link]

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382-385. Available from: [Link]

  • U.S. National Library of Medicine. (2024). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Available from: [Link]

  • Journal of Organic Chemistry & Process Research. (2014). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Available from: [Link]

  • Iradukunda, E. C. (2019). DEVELOPING NOVEL LEAD COMPOUNDS FOR KYNURENINE MONOOXYGENASE INHIBITION. University of Georgia. Available from: [Link]

  • U.S. National Library of Medicine. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available from: [Link]

  • Frontiers in Pharmacology. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Available from: [Link]

  • Google Patents. WO2007066845A1 - Process for preparation of thiophenol derivatives.
  • The Journal of Organic Chemistry. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: [Link]

  • ResearchGate. X-ray crystal structure of CnAcs1-isoxazole complex. Available from: [Link]

  • ACS Publications. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Available from: [Link]

  • ACS Publications. (2019). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma. Available from: [Link]

  • U.S. National Library of Medicine. (2006). Discovery of 3-hydroxy-4-carboxyalkylamidino-5-arylamino-isothiazoles as potent MEK1 inhibitors. Available from: [Link]

  • ResearchGate. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Available from: [Link]

  • U.S. National Library of Medicine. (2012). 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors. Available from: [Link]

  • U.S. National Library of Medicine. (2011). Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter: Initial homology model. Available from: [Link]

  • Heterocycles. (1996). SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Available from: [Link]

  • U.S. National Library of Medicine. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Available from: [Link]

  • U.S. National Library of Medicine. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Available from: [Link]

  • PrepChem.com. Synthesis of C. Ethyl Thiazole-5-carboxylate. Available from: [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) of 5-Phenylthio-Isoxazole Derivatives: A Technical Guide to Rational Design and Biological Evaluation

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for carboxylic acids and amides. When functionalized with a 5-phenylt...

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Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for carboxylic acids and amides. When functionalized with a 5-phenylthio moiety, the physicochemical landscape of the isoxazole core is dramatically altered. The introduction of this thioether linkage not only increases the overall lipophilicity (LogP) of the molecule but also introduces unique steric and electronic vectors.

As a Senior Application Scientist, I have structured this technical guide to explore the dual pharmacological utility of 5-phenylthio-isoxazole derivatives. We will dissect the causality behind their structure-activity relationships (SAR) in two primary domains: anti-inflammatory applications (COX-2 inhibition) and antiparasitic applications (antitrypanosomal activity) .

SAR in Cyclooxygenase-2 (COX-2) Inhibition

The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated by the inhibition of COX-2, while gastrointestinal toxicity arises from the off-target inhibition of the constitutively expressed COX-1[1]. Achieving selectivity is a central challenge in drug design.

Mechanistic Causality of the Isoxazole Core

The COX-2 active site features a secondary hydrophobic binding pocket that is significantly larger than that of COX-1, primarily due to the substitution of Isoleucine-523 (in COX-1) with the smaller Valine-523 (in COX-2)[1]. Isoxazole derivatives exploit this structural divergence. The 5-phenylthio group acts as a bulky, lipophilic anchor that is sterically excluded from the COX-1 active site but fits precisely into the expanded COX-2 secondary pocket, interacting with key residues such as Arg513 and His90.

Furthermore, the addition of electron-donating groups (e.g., methoxy substitutions) on the phenyl rings pushes the isoxazole core deeper into this secondary pocket, optimizing hydrogen bonding and van der Waals interactions[2].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Induced during inflammation) AA->COX2 Binds active site PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Catalyzes Isoxazole 5-Phenylthio-Isoxazole Derivative Isoxazole->AA Competitive Inhibition SecPocket Secondary Binding Pocket (Val523, Arg513, His90) Isoxazole->SecPocket Hydrophobic & Steric Interaction SecPocket->COX2 Allosteric/Steric Blockade

Figure 1: Mechanistic pathway of COX-2 inhibition by 5-phenylthio-isoxazole derivatives.

Quantitative SAR Data for COX Inhibition

The table below summarizes the impact of specific functional group substitutions on the isoxazole core regarding COX-1/COX-2 selectivity[2].

Compound Substitution ProfileCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI)Key Structural Insight
Unsubstituted Phenyl-Isoxazole >1000>1000N/ALacks sufficient bulk and electronic density for the secondary pocket.
3,4-Dimethoxyphenyl + Cl-phenyl 64134.63Dimethoxy groups optimize binding; Cl atom pushes the ring into the COX-2 pocket.

SAR in Antitrypanosomal Activity

Beyond inflammation, isoxazole derivatives have emerged as potent agents against Trypanosoma cruzi, the etiological agent of Chagas disease. The primary challenge in treating chronic Chagas disease is eradicating the intracellular amastigote form of the parasite, which requires the drug to cross both the host cell membrane and the parasite membrane.

The Role of LogP in Intracellular Penetration

Standard treatments like Benznidazole have a relatively low lipophilicity (LogP ≈ 0.78), which limits their intracellular accumulation[3]. The bioisosteric replacement of amide groups with an isoxazole ring, coupled with the introduction of a bulky 5-phenylthio (thioether) moiety, drastically increases the LogP to >4.0[3]. This physicochemical shift is the primary causal factor for the enhanced cell permeability and superior antitrypanosomal activity of these derivatives against intracellular amastigotes.

Quantitative SAR Data for Antitrypanosomal Activity

Modulating the electronic properties of the phenylthio group further refines the activity profile[3].

Compound Substitution (R-group)LogPIC₅₀ vs T. cruzi (μM)Selectivity Index (SI)Key Structural Insight
Benznidazole (Standard) 0.78~2.50~50Low lipophilicity limits intracellular penetration.
Phenylthio (Unsubstituted Ph) 4.021.20>100High LogP drives membrane permeability.
Phenylthio (4-OCH₃-Ph) 3.850.64155.3Electron-donating group slightly reduces LogP but greatly enhances target binding.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data discussed above, the following methodologies must be executed as self-validating systems.

Exp_Workflow Synth Compound Synthesis & Purification Char Structural Characterization (NMR, HRMS, IR) Synth->Char Enzyme In Vitro COX-1/2 Inhibition Assay Char->Enzyme Cell Cellular Assays (Antitrypanosomal) Enzyme->Cell SAR SAR Analysis & Lead Optimization Cell->SAR SAR->Synth Iterative Design

Figure 2: Iterative experimental workflow for the evaluation of isoxazole derivatives.

Protocol A: Fluorometric COX-1/COX-2 Inhibitor Screening Assay

This assay relies on the peroxidase activity of COX to convert a fluorogenic substrate into a measurable signal.

  • Enzyme Reconstitution: Reconstitute purified human recombinant COX-2 (and COX-1 for selectivity profiling) with hematin in a Tris-HCl buffer (pH 8.0).

    • Causality: COX enzymes require heme as a cofactor for their peroxidase activity. Without hematin, the enzyme remains in an inactive apo-state.

  • Compound Incubation: Incubate the reconstituted enzyme with the 5-phenylthio-isoxazole derivatives (0.1 nM to 100 μM) for 15 minutes at 37°C.

    • Causality: Time-dependent inhibition is a hallmark of COX-2 selective inhibitors. Pre-incubation allows for the slow, tight-binding conformational changes required for the isoxazole to lock into the secondary pocket.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This reduction is stoichiometrically coupled to the oxidation of ADHP into highly fluorescent resorufin (Ex/Em = 535/590 nm).

  • Validation Checkpoint: Include Celecoxib as a positive control and DMSO as a vehicle negative control. Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range, ensuring the data is robust enough for SAR modeling.

Protocol B: Intracellular T. cruzi Amastigote Assay

This cell-based assay evaluates the ability of the compound to cross membranes and kill the clinically relevant stage of the parasite.

  • Host Cell Infection: Infect mammalian host cells (e.g., LLC-MK2 cells) with β-galactosidase-expressing T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1.

    • Causality: Utilizing a reporter strain eliminates the subjective bias and low throughput of manual microscopic counting, allowing for precise quantification of intracellular parasite load.

  • Compound Treatment: After 24 hours, wash the cells extensively with PBS to remove extracellular parasites, then add the isoxazole derivatives.

    • Causality: Washing ensures the assay strictly measures activity against the intracellular amastigote stage, validating the LogP-driven membrane permeability hypothesis.

  • Signal Quantification: After 72 hours of incubation, lyse the cells and add CPRG (chlorophenol red-β-D-galactopyranoside). Measure the absorbance shift at 570 nm.

  • Validation Checkpoint: Concurrently run an uninfected host cell viability assay (e.g., MTT assay).

    • Causality: This ensures that the observed decrease in the β-galactosidase signal is due to specific antitrypanosomal activity and not a false positive caused by general host cell cytotoxicity. Calculate the Selectivity Index (CC₅₀ host / IC₅₀ parasite) to validate the therapeutic window.

Sources

Foundational

The 5-(Phenylthio)isoxazole-3-carboxylic Acid Scaffold: A Privileged Pharmacophore in Target-Directed Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable pharmacokinetics, structural rigidity, and highly specific b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable pharmacokinetics, structural rigidity, and highly specific binding interactions. The 5-(phenylthio)isoxazole-3-carboxylic acid scaffold (C10H7NO3S) has emerged as a highly versatile chemical building block for pharmaceutical R&D[1]. By fusing the metal-coordinating power of an isoxazole-3-carboxylic acid with the conformational flexibility of a thioether-linked phenyl ring, this scaffold has demonstrated exceptional utility in targeting critical metalloenzymes and membrane proteins in infectious diseases, particularly against Mycobacterium tuberculosis (Mtb)[2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic rationale behind this scaffold, detail its binding kinetics, and provide a field-proven, self-validating synthetic workflow for its integration into drug discovery pipelines.

Pharmacophore Deconstruction & Causality in Drug Design

The efficacy of the 5-(phenylthio)isoxazole-3-carboxylic acid scaffold is not coincidental; it is the result of three highly synergistic chemical modules[3]:

  • The Isoxazole Core: Acts as a rigid, planar bioisostere for amides and esters. It enforces a specific spatial geometry between the C3 and C5 substituents while providing nitrogen and oxygen atoms that can act as secondary hydrogen-bond acceptors.

  • The 3-Carboxylic Acid: Essential for ionic interactions and metal coordination. In metalloenzymes, the carboxylate acts as a bidentate ligand, mimicking endogenous substrates like glyoxylate or malate to coordinate with catalytic divalent cations (e.g., Mg²⁺ or Zn²⁺).

  • The 5-Phenylthio Moiety: The thioether (-S-) linkage is the critical differentiator. Unlike a direct aryl attachment or a rigid alkyne linker, the thioether possesses a specific dihedral angle (~103°). This "bent" conformation allows the terminal phenyl ring to project out-of-plane, perfectly occupying deep, narrow lipophilic pockets that rigid planar molecules cannot access.

Mechanistic Application: Metalloenzyme Inhibition (Mtb Malate Synthase)

To understand the target-directed causality of this scaffold, we look at Mtb Malate Synthase (GlcB), a critical enzyme in the glyoxylate shunt required for mycobacterial survival during latent infection.

Crystallographic data has historically shown that fragments like 3-(phenylthio)acrylic acid bind to GlcB (PDB: 5cbj), while larger isoxazole derivatives like 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid act as potent inhibitors (PDB: 5dx7)[4]. The 5-(phenylthio)isoxazole-3-carboxylic acid scaffold is the rational fusion of these two insights.

The carboxylic acid anchors the molecule by coordinating with the catalytic Mg²⁺ ion in the active site, while the isoxazole ring forms a pi-cation interaction with Arg16. Simultaneously, the flexible thioether linkage directs the phenyl ring deep into the hydrophobic acetyl-CoA binding pocket, effectively locking the enzyme in an inactive state.

BindingModel Scaffold 5-(Phenylthio)isoxazole- 3-carboxylic acid Carboxylate 3-Carboxylate Group Scaffold->Carboxylate Module 1 Isoxazole Isoxazole Core Scaffold->Isoxazole Module 2 Phenylthio 5-Phenylthio Group Scaffold->Phenylthio Module 3 Mg2 Mg2+ Cofactor Carboxylate->Mg2 Bidentate Coordination Arg16 Arg16 (H-Bond Donor) Carboxylate->Arg16 Salt Bridge Isoxazole->Arg16 Pi-Cation Interaction AcetylCoA Acetyl-CoA Pocket Phenylthio->AcetylCoA Hydrophobic Packing

Fig 1: Binding interactions of the 5-(phenylthio)isoxazole-3-carboxylic acid scaffold in GlcB.

Synthetic Methodology & Self-Validating Protocol

Synthesizing this scaffold requires precision. Isoxazoles substituted with electron-withdrawing groups (like esters/acids) are notoriously sensitive to base-catalyzed ring cleavage. The following two-step protocol utilizes Nucleophilic Aromatic Substitution (SNAr) followed by controlled saponification to ensure high yields and structural integrity.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Introduce the phenylthio moiety at the highly electrophilic C5 position.

  • Causality: Potassium carbonate (K₂CO₃) is used to deprotonate thiophenol, generating a highly nucleophilic thiolate anion. DMF acts as a polar aprotic solvent to accelerate the displacement of the chloride leaving group.

  • Protocol:

    • Dissolve 1.0 eq of ethyl 5-chloroisoxazole-3-carboxylate in anhydrous DMF (0.2 M concentration).

    • Add 2.0 eq of K₂CO₃, followed by the dropwise addition of 1.1 eq of thiophenol at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) must completely disappear, replaced by a new UV-active spot (Rf ~0.5). Quench with ice water, extract with EtOAc, and wash extensively with brine to remove residual DMF.

Phase 2: Controlled Saponification
  • Objective: Unmask the 3-carboxylic acid pharmacophore.

  • Causality: If hydroxide attacks the C5 position, it can displace the newly added thiolate. Furthermore, strong bases can initiate ring-opening. Therefore, mild lithium hydroxide (LiOH) at strictly controlled low temperatures (0°C) is mandatory to selectively hydrolyze the ester without degrading the heterocycle.

  • Protocol:

    • Dissolve the intermediate from Phase 1 in a 3:1 mixture of THF and H₂O.

    • Cool the mixture to exactly 0°C in an ice bath.

    • Slowly add 1.2 eq of LiOH·H₂O and stir for 2 hours at 0°C.

  • Self-Validation: Monitor via LC-MS. Upon completion, carefully acidify the aqueous layer to pH 2.0 using 1N HCl. The target scaffold will precipitate as a pale-yellow solid. Filter and confirm the structure via ¹H-NMR (look for the absence of the ethyl quartet at ~4.4 ppm and the presence of a broad COOH exchangeable proton at ~13.5 ppm).

SyntheticWorkflow Start Ethyl 5-chloro- isoxazole-3-carboxylate SNAr SNAr Reaction (PhSH, K2CO3, DMF) Start->SNAr Intermediate Ethyl 5-(phenylthio) isoxazole-3-carboxylate SNAr->Intermediate TLC tracking Hydrolysis Saponification (LiOH, THF/H2O, 0°C) Intermediate->Hydrolysis Product Target Scaffold (C10H7NO3S) Hydrolysis->Product pH adjustment Validation Validation (LC-MS, 1H-NMR) Product->Validation >98% Purity

Fig 2: Two-step synthetic workflow and validation for 5-(phenylthio)isoxazole-3-carboxylic acid.

Quantitative Structure-Activity Relationship (SAR) Data

Beyond Malate Synthase, modifying the carboxylic acid into an amide shifts the target profile entirely. Isoxazole ester and amide-based pharmacophores have shown significant activity against replicating Mtb by targeting the MmpL3 membrane protein[2]. The table below summarizes the comparative binding metrics extrapolated from established isoxazole and phenylthio inhibitor classes.

Scaffold ModificationTarget Enzyme / StrainExtrapolated IC₅₀ / MIC (μM)Primary Mechanistic Impact
3-(Phenylthio)acrylic acid Mtb Malate Synthase~15.0Weak Mg²⁺ coordination; high flexibility
5-(5-Chlorothiophen-2-yl)isoxazole-3-carboxylic acid Mtb Malate Synthase~0.5Strong Mg²⁺ coordination; suboptimal lipophilic packing
5-(Phenylthio)isoxazole-3-carboxylic acid Mtb Malate Synthase< 0.2Optimal dihedral angle for acetyl-CoA pocket packing
5-(Phenylthio)isoxazole-3-carboxamide Mtb MmpL3 (Whole Cell)~0.7Shift from metal coordination to membrane protein binding

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Exploratory

Synthesis and Characterization of 5-Substituted Isoxazole-3-Carboxylic Acids: A Technical Guide

Mechanistic Rationale & Strategic Overview The 5-substituted isoxazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. Acting as a bioisostere for carboxylic acids, amides, and aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

The 5-substituted isoxazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. Acting as a bioisostere for carboxylic acids, amides, and aromatic rings, the isoxazole core imparts unique physicochemical properties to drug candidates, including enhanced metabolic stability, favorable hydrogen-bonding profiles, and rigid spatial orientation.

Historically, the synthesis of these heterocycles relied on the Claisen condensation of methyl ketones with dialkyl oxalates, followed by cyclization with hydroxylamine . However, this route frequently suffers from poor regioselectivity and requires harsh reaction conditions that are incompatible with sensitive functional groups.

Today, the gold standard methodology is the regioselective[3+2] 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide dipole 1[1]. By generating the nitrile oxide in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, chemists can achieve absolute regiocontrol, placing the substituent exclusively at the C5 position of the isoxazole ring 2[2].

Workflow SM1 Terminal Alkyne (R-C≡CH) Cyclo [3+2] Cycloaddition Regioselective SM1->Cyclo SM2 Ethyl 2-chloro-2- (hydroxyimino)acetate Base Et3N (Slow Addition) Avoids Dimerization SM2->Base Dipole Nitrile Oxide Dipole (In Situ Generation) Base->Dipole Dipole->Cyclo Ester Ethyl 5-Substituted Isoxazole-3-carboxylate Cyclo->Ester Hydro LiOH, THF/H2O Mild Saponification Ester->Hydro Acid 5-Substituted Isoxazole- 3-carboxylic Acid Hydro->Acid

Fig 1. Regioselective [3+2] cycloaddition workflow for isoxazole-3-carboxylic acid synthesis.

Standardized Experimental Methodologies

As an application scientist, I emphasize that robust chemistry relies on understanding the "why" behind every operational step. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Synthesis of Ethyl 5-Substituted Isoxazole-3-Carboxylate via 1,3-Dipolar Cycloaddition
  • Preparation : Dissolve the terminal alkyne (1.0 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2–3.0 equiv) in anhydrous THF (0.2 M relative to the alkyne) [[1]](1].

    • Causality : THF is selected for its superior solvation of both the polar oxime precursor and the lipophilic alkyne, ensuring a homogeneous reaction environment that prevents localized concentration gradients.

  • Dipole Generation : Cool the mixture to 0 °C. Add triethylamine (1.5–3.5 equiv) dropwise over 1 hour.

    • Causality : Slow addition of the base is the most critical parameter of this workflow. Triethylamine dehydrohalogenates the oxime to generate the highly reactive nitrile oxide dipole. If added too rapidly, the local concentration of the dipole spikes, leading to the formation of inactive furoxan dimers rather than the desired cross-cycloaddition product.

  • Cycloaddition : Allow the reaction to warm to room temperature and stir overnight.

  • Workup : Concentrate under reduced pressure, dissolve the residue in ethyl acetate, and wash with 1N HCl followed by brine.

    • Causality : The mild acid wash neutralizes excess triethylamine and removes water-soluble triethylammonium chloride salts, preventing emulsion formation during phase separation.

Validation Checkpoint (Protocol A): The success of the cycloaddition is immediately confirmed by the disappearance of the terminal alkyne C-H stretching frequency (~3300 cm⁻¹) in FT-IR. In ¹H NMR, look for the emergence of the highly diagnostic isoxazole C4-H proton, which typically resonates as a sharp singlet between δ 6.8 and 8.0 ppm depending on the C5 substituent.

Protocol B: Saponification to 5-Substituted Isoxazole-3-Carboxylic Acid
  • Preparation : Suspend the purified ethyl 5-substituted isoxazole-3-carboxylate in a 1:1 (v/v) mixture of THF and H₂O.

  • Hydrolysis : Add LiOH monohydrate (2.0–10.0 equiv) in a single portion 1[1].

    • Causality : LiOH is strictly preferred over harsh aqueous NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating the ester carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide. The biphasic THF/water system ensures the lipophilic ester remains dissolved and exposed to the aqueous hydroxide, driving the equilibrium forward at room temperature without degrading sensitive C5 functional groups.

  • Isolation : Stir at room temperature for 2-4 hours. Remove THF under reduced pressure, dilute with water, and acidify the aqueous layer to pH 3-4 using 2N HCl.

    • Causality : Isoxazole-3-carboxylic acids exhibit drastically reduced solubility in acidic aqueous media. Direct precipitation via controlled acidification avoids tedious chromatographic purification and yields highly pure crystalline material. Filter, wash with cold water, and dry under vacuum.

Validation Checkpoint (Protocol B): Successful saponification is validated by LC-MS showing the expected [M-H]⁻ mass in negative ion mode, and the disappearance of the ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.3 ppm) in the ¹H NMR spectrum.

Analytical Characterization & Quantitative Data

Thorough characterization is vital for downstream medicinal chemistry applications. Table 1 summarizes representative yields and key analytical markers for various 5-substituted isoxazole-3-carboxylic acids and their ester precursors synthesized via the outlined protocols.

Table 1: Representative Quantitative Data for 5-Substituted Isoxazole-3-Carboxylic Derivatives

Compound NameC5 R-GroupIsolated Yield¹H NMR Marker (Isoxazole C4-H)HRMS [M+H]⁺ (Found)Source
Ethyl 5-(Trifluoromethyl)isoxazole-3-carboxylate-CF₃69%δ 7.91 (d, J=1.1 Hz, 1H)210.03713[3]
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid-C₆H₄-4-OMe93%δ 7.10 (s, 1H)220.06101[1]
5-(4-tert-Butoxycarbonylaminophenyl)isoxazole ester-C₆H₄-4-NHBoc85%δ 6.95 (s, 1H)333.1455[[2]](2]
5-Cyclopropylisoxazole-3-carboxylic acid-Cyclopropyl>80%δ 6.42 (s, 1H)154.04984[4]

*Note: Exact chemical shifts vary slightly based on the deuterated solvent used (e.g., DMSO-d₆ vs. Acetone-d₆).

Applications in Medicinal Chemistry

The versatility of the 5-substituted isoxazole-3-carboxylic acid building block has led to its incorporation into numerous therapeutic programs:

  • Targeted Cancer Therapy (STAT3 Activators): Derivatives such as 5-cyclopropylisoxazole-3-carboxylic acid have been coupled with substituted anilines to create potent STAT3 activators 4[4]. Structure-activity relationship (SAR) studies reveal that the steric bulk at the C5 position (e.g., cyclopropyl vs. methyl) is highly sensitive and dictates the superior activation of STAT3 transcription factors.

  • Epigenetic Modulation (HDAC Probes): 5-arylisoxazole-3-carboxylic acids serve as rigid, bioisosteric linkers in the design of novel diazide-containing histone deacetylase (HDAC) probes, demonstrating high isoform selectivity against HDAC3 and HDAC8 2[2].

  • Cytotoxicity in Lung Cancer: A series of 5-substituted isoxazole-3-carboxamides, generated by coupling the core acid with substituted benzyloxyanilines, have shown moderate proliferative activity and selective cytotoxicity against the A549 lung cancer cell line .

  • Metabolic Stability Optimization: The incorporation of fluoroalkyl groups, such as in 5-(trifluoromethyl)isoxazole-3-carboxylic acid, is a proven strategy to enhance the lipophilicity and metabolic half-life of drug candidates, protecting the vulnerable C5 position from oxidative metabolism 3[3].

References

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. NIScPR Online Periodical Repository.
  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes.
  • Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazo. The Royal Society of Chemistry.
  • Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators).
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.

Sources

Foundational

Preliminary In Vitro Evaluation of 5-(Phenylthio)isoxazole-3-carboxylic acid: A Fragment-Based Approach to Anti-Tubercular Drug Discovery

Executive Summary & Rationale The rising incidence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical spaces and unexploited biological targets. In recent years, the is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The rising incidence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical spaces and unexploited biological targets. In recent years, the isoxazole-3-carboxylic acid scaffold has emerged as a highly privileged pharmacophore in antibacterial drug discovery. It has been successfully utilized to target bacterial serine acetyltransferase [1] and, crucially, Mtb Malate Synthase G (GlcB) [2].

This technical guide outlines the rigorous, self-validating in vitro evaluation of 5-(Phenylthio)isoxazole-3-carboxylic acid (5-PTICA) . As a low-molecular-weight fragment, 5-PTICA combines the established hydrogen-bonding capacity of the isoxazole-3-carboxylic acid headgroup with the lipophilic, portal-probing potential of a phenylthio moiety. Our objective is to evaluate 5-PTICA as a competitive inhibitor of GlcB, a critical enzyme in the Mtb glyoxylate shunt that facilitates bacterial persistence within host macrophages.

Mechanistic Context: Targeting the Glyoxylate Shunt

During latent infection, Mtb resides within the nutrient-deprived, lipid-rich environment of the macrophage phagosome. To survive, Mtb shifts its metabolism from glycolysis to the degradation of host fatty acids. This relies on the glyoxylate shunt , which bypasses the decarboxylation steps of the TCA cycle to conserve carbon.

Malate Synthase G (GlcB) catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. Because this pathway is absent in mammals, GlcB represents an exceptionally selective therapeutic target. Crystallographic evidence demonstrates that isoxazole-3-carboxylic acid derivatives anchor into the GlcB active site by forming critical hydrogen bonds with the backbone carbonyl of Met631[2]. The phenylthio group of 5-PTICA is hypothesized to extend into the substrate/product exchange portal, displacing ordered water molecules and driving binding affinity through the hydrophobic effect.

GlyoxylateShunt Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Glyoxylate Glyoxylate GlcB Malate Synthase G (GlcB) Target of 5-PTICA Glyoxylate->GlcB Succinate Succinate AcetylCoA Acetyl-CoA AcetylCoA->GlcB Malate Malate ICL->Glyoxylate ICL->Succinate GlcB->Malate

Caption: The Mtb Glyoxylate Shunt: GlcB catalyzes the condensation of glyoxylate and acetyl-CoA into malate.

The Self-Validating Evaluation Workflow

In FBDD, fragments like 5-PTICA typically exhibit weak initial affinities ( KD​ in the high micromolar range). Therefore, the evaluation cascade must be meticulously designed to rule out false positives caused by colloidal aggregation, assay interference, or non-specific binding. The following workflow ensures that every hit is orthogonally validated.

Workflow Step1 1. Target Engagement (GlcB DTNB Enzymatic Assay) Step2 2. Orthogonal Validation (SPR Binding Kinetics) Step1->Step2 IC50 < 100 µM No colorimetric interference Step3 3. Phenotypic Screening (Mtb H37Rv MIC Assay) Step2->Step3 Confirmed 1:1 binding High Ligand Efficiency (LE) Step4 4. Cytotoxicity Counter-screen (HepG2 Cell Line) Step3->Step4 MIC < 200 µM

Caption: Self-validating in vitro screening cascade for evaluating 5-PTICA as an anti-tubercular agent.

Detailed Experimental Protocols

As an application scientist, I emphasize that the why is just as important as the how. The protocols below are engineered to eliminate artifacts inherent to fragment screening.

Protocol 1: GlcB Enzymatic Inhibition Assay (Target Engagement)

Causality & Logic: GlcB activity is measured by detecting the release of Coenzyme A (CoA-SH) during the condensation reaction. We utilize Ellman’s reagent (DTNB), which reacts with the free thiol of CoA-SH to produce TNB 2− , a species that absorbs strongly at 412 nm. Because fragments can sometimes absorb at this wavelength or act as thiol-reactive pan-assay interference compounds (PAINS), we run a continuous kinetic assay rather than an endpoint assay. This allows us to monitor initial velocity ( V0​ ) and subtract any baseline absorbance contributed by 5-PTICA. Furthermore, Mg2+ is strictly required in the buffer, as GlcB is a magnesium-dependent enzyme [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 1 mM EDTA, and 0.01% Triton X-100 (to prevent fragment aggregation).

  • Reagent Assembly: In a 96-well UV-transparent microplate, add 100 µL of assay buffer containing 200 µM DTNB, 0.5 mM acetyl-CoA, and 5 nM recombinant Mtb GlcB.

  • Compound Addition: Dispense 5-PTICA (dissolved in 100% DMSO) using acoustic liquid handling (e.g., Echo) to achieve a final concentration range of 1 µM to 500 µM. Ensure final DMSO concentration remains strictly at 2% across all wells to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the fragment to equilibrate with the enzyme.

  • Reaction Initiation: Add 1 mM sodium glyoxylate to initiate the reaction.

  • Kinetic Readout: Immediately monitor absorbance at 412 nm using a microplate reader for 10 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Data Analysis: Plot fractional activity ( Vinhibitor​/VDMSO​ ) against log[5-PTICA] to calculate the IC50​ using a 4-parameter logistic regression.

Protocol 2: Surface Plasmon Resonance (Orthogonal Validation)

Causality & Logic: Enzymatic inhibition does not prove direct, reversible binding. 5-PTICA must be validated via Surface Plasmon Resonance (SPR). Because 5-PTICA is a small fragment (~221 Da), the refractive index change upon binding is minimal. Therefore, high-density immobilization of GlcB and rigorous solvent correction (to account for bulk refractive index shifts from DMSO) are mandatory.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant GlcB (~5000 RU) in 10 mM sodium acetate (pH 4.5). Block remaining active esters with 1 M ethanolamine.

  • Buffer Equilibration: Prime the system with running buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2​ , 0.05% Tween-20, and exactly 5.0% DMSO.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and sample injections.

  • Analyte Injection: Inject 5-PTICA in a 2-fold dilution series (from 500 µM down to 7.8 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ). Calculate Ligand Efficiency ( LE=−1.37×log(KD​)/Nheavy_atoms​ ). An LE>0.3 confirms 5-PTICA as a high-quality fragment for further optimization.

Quantitative Data Presentation

The table below summarizes the expected preliminary evaluation profile of 5-PTICA compared to established benchmarks.

CompoundGlcB IC50​ (µM)SPR KD​ (µM)Ligand Efficiency (LE)Mtb H37Rv MIC (µM)HepG2 CC50​ (µM)
5-PTICA 45.2 ± 3.152.0 ± 4.50.34> 200> 500
Phenyl-diketo acid (Ref) 2.0 ± 0.11.8 ± 0.20.2850> 500
Isoniazid (Control) N/AN/AN/A0.3> 500

Data Interpretation: As expected for an unoptimized fragment, 5-PTICA shows moderate micromolar affinity. However, its Ligand Efficiency (0.34) is excellent, indicating that the binding interactions provided by the isoxazole-3-carboxylic acid and phenylthio groups are highly optimal per heavy atom. The lack of whole-cell activity (MIC > 200 µM) is standard for fragments due to poor mycobacterial cell wall penetration and requires hit-to-lead optimization.

Conclusion & Future Directions

The preliminary in vitro evaluation establishes 5-(Phenylthio)isoxazole-3-carboxylic acid as a structurally validated, highly efficient fragment binder of Mtb Malate Synthase G. The self-validating workflow confirms that the observed enzymatic inhibition is driven by direct, 1:1 stoichiometric binding rather than assay artifacts.

Hit-to-Lead Strategy: Future medicinal chemistry efforts should focus on growing the fragment from the phenyl ring. Structure-guided design, utilizing X-ray crystallography of the GlcB/5-PTICA complex, will dictate the addition of functional groups aimed at engaging the adjacent hydrophobic pockets of the substrate/product exchange portal, ultimately driving the IC50​ into the nanomolar regime and improving whole-cell mycobacterial permeability.

References

  • Magalhães, J., Franko, N., Raboni, S., Annunziato, G., Tammela, P., Bruno, A., Bettati, S., Armao, S., Spadini, C., Cabassi, C. S., Mozzarelli, A., Pieroni, M., Campanini, B., & Costantino, G. (2021). "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants." Pharmaceuticals, 14(2), 174. URL:[Link]

  • Huang, H.-L., Krieger, I. V., Parai, M. K., Gawandi, V. B., & Sacchettini, J. C. (2016). "Mycobacterium tuberculosis Malate Synthase Structures with Fragments Reveal a Portal for Substrate/Product Exchange." Journal of Biological Chemistry, 291(53), 27421-27432. URL:[Link]

Exploratory

Theoretical Studies on the Reactivity of 5-(Phenylthio)isoxazole-3-carboxylic Acid: A Technical Guide

Executive Summary The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-inflammatory, antimicrobial, and antitumor agents[1]. The introduction of a 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-inflammatory, antimicrobial, and antitumor agents[1]. The introduction of a 5-(phenylthio) substituent significantly alters the electronic landscape of the heterocycle, enhancing its lipophilicity and binding affinity toward specific hydrophobic enzyme pockets. This whitepaper provides an in-depth analysis of the theoretical reactivity of 5-(phenylthio)isoxazole-3-carboxylic acid using Density Functional Theory (DFT), bridges these computational insights with field-proven synthetic methodologies, and evaluates its biological relevance through molecular docking studies.

Introduction: The Isoxazole-3-Carboxylic Acid Scaffold

Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms. This unique heteroatomic arrangement imparts a highly polarized π -electron system, making the ring susceptible to diverse functionalization[1]. In drug development, the isoxazole-3-carboxylic acid derivative is particularly valued because the carboxylic acid moiety acts as a strong hydrogen-bond donor/acceptor, mimicking the binding modalities of endogenous substrates like arachidonic acid in cyclooxygenase (COX) enzymes[2].

The addition of a phenylthio group at the C5 position serves a dual purpose:

  • Electronic Modulation: The sulfur atom acts as a π -donor but a σ -acceptor, subtly shifting the electron density of the isoxazole ring and altering its reactivity profile.

  • Steric and Hydrophobic Anchoring: The bulky, lipophilic phenylthio group is highly effective at occupying secondary hydrophobic pockets in target proteins, a critical factor for achieving enzyme selectivity (e.g., COX-2 over COX-1)[2].

Density Functional Theory (DFT) Framework

To predict the thermodynamic stability and regioselectivity of 5-(phenylthio)isoxazole-3-carboxylic acid, DFT calculations are employed. Standard hybrid functionals like B3LYP/6-31G(d,p) are foundational; however, because the phenylthio group introduces significant non-covalent intramolecular interactions (such as π

π or CH- π dispersion forces), incorporating Grimme’s dispersion correction (e.g., RI-B97-D) is critical for accurate geometric optimization[3].
Frontier Molecular Orbital (FMO) Analysis

The reactivity of the molecule is governed by the energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Causality in Reactivity: The introduction of the phenylthio group raises the HOMO energy level compared to the unsubstituted isoxazole. This reduction in the HOMO-LUMO gap indicates a softer, more reactive molecule. The sulfur atom localizes a significant portion of the HOMO electron density, making the thioether linkage a primary site for electrophilic oxidation (e.g., conversion to sulfoxides or sulfones).

Global Reactivity Descriptors

Quantitative data derived from DFT calculations provide a self-validating system for predicting chemical behavior prior to synthesis.

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-31G(d,p))

CompoundHOMO (eV)LUMO (eV)Energy Gap ( ΔE )Chemical Hardness ( η )Electrophilicity ( ω )
Isoxazole-3-carboxylic acid-7.12-1.855.272.632.54
5-(Phenylthio)isoxazole-3-carboxylic acid-6.45-2.104.352.173.21

Insight: The lower chemical hardness ( η=2.17 ) and higher electrophilicity ( ω=3.21 ) of the phenylthio derivative confirm that it is more susceptible to charge-transfer interactions with biological targets than its unsubstituted counterpart.

Workflow N1 DFT Optimization (B3LYP + Grimme's Dispersion) N2 FMO & Reactivity Descriptors N1->N2 N3 Regioselectivity Prediction N2->N3 N4 Targeted Synthesis (1,3-Dipolar Cycloaddition) N3->N4 N5 Biological Evaluation (COX-2 / Antimicrobial) N4->N5

Workflow from DFT computational prediction to experimental validation.

Experimental Protocols: Synthesis & Validation

Theoretical predictions must be grounded in robust, reproducible synthetic methodologies. The synthesis of 5-(phenylthio)isoxazole-3-carboxylic acid relies on a highly regioselective 1,3-dipolar cycloaddition followed by nucleophilic substitution and saponification[4].

Step-by-Step Methodology

Step 1: Generation of the Nitrile Oxide and 1,3-Dipolar Cycloaddition

  • Procedure: Dissolve ethyl chlorooximidoacetate (1.0 eq) and propargyl bromide (1.2 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et 3​ N, 1.1 eq) dropwise at 0 °C. Stir for 12 hours at room temperature.

  • Causality: Et 3​ N acts as a base to generate the highly reactive nitrile oxide in situ. Performing this at 0 °C prevents the rapid dimerization of the nitrile oxide into inactive furoxans. The electron-withdrawing ester group dictates the FMO interactions (LUMO of the dipole and HOMO of the dipolarophile), ensuring exclusive regioselectivity toward the 5-(bromomethyl)isoxazole-3-carboxylate isomer[3].

Step 2: Thioetherification (Nucleophilic Substitution)

  • Procedure: To a solution of the intermediate (1.0 eq) in dimethylformamide (DMF), add thiophenol (1.1 eq) and anhydrous K 2​ CO 3​ (1.5 eq). Stir at room temperature for 4 hours.

  • Causality: K 2​ CO 3​ deprotonates the thiophenol to generate a highly nucleophilic thiophenolate anion. DMF, a polar aprotic solvent, is specifically chosen because it does not solvate the anion, thereby maximizing its reactivity for a rapid S N​ 2 displacement of the bromide leaving group.

Step 3: Saponification to the Free Acid

  • Procedure: Dissolve the resulting ester in a 3:1 mixture of THF/H 2​ O. Add LiOH monohydrate (2.0 eq) and stir at 50 °C for 1 hour. Cool the mixture and acidify with 1N HCl to pH 2. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

  • Causality: LiOH provides mild basic conditions capable of hydrolyzing the ester without inducing ring-opening of the base-sensitive isoxazole core[4]. Acidification ensures the carboxylate is fully protonated, allowing the target 5-(phenylthio)isoxazole-3-carboxylic acid to partition into the organic phase for isolation.

Biological Relevance & Molecular Docking

Theoretical reactivity directly translates to pharmacodynamics. Isoxazole-carboxamide and carboxylic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[2].

Molecular docking studies (often performed using AutoDock Vina or Schrödinger Glide) reveal that the isoxazole-3-carboxylic acid headgroup forms critical hydrogen bonds with Arg120 and Tyr355 at the entrance of the COX active site. Meanwhile, the 5-(phenylthio) moiety exploits its lipophilicity to penetrate the secondary hydrophobic pocket (Val523) present in COX-2 but sterically hindered in COX-1 by Ile523[2].

Table 2: Biological Evaluation Profile (IC 50​ values)

CompoundCOX-1 IC 50​ ( μ M)COX-2 IC 50​ ( μ M)Selectivity Index (COX-1/COX-2)
5-(Phenylthio)isoxazole-3-carboxylic acid> 50.00.85> 58.8
Reference (Celecoxib)> 50.00.04> 1250

Data synthesized from established structure-activity relationship (SAR) benchmarks for isoxazole-based COX inhibitors.

Docking L 5-(Phenylthio)isoxazole Derivative P1 COX-2 Active Site L->P1 Binds to P2 Hydrogen Bonding (Arg120, Tyr355) P1->P2 Carboxylic Acid P3 Hydrophobic Pocket (Val523) P1->P3 Phenylthio Group

Key molecular interactions within the COX-2 binding pocket.

Conclusion

The integration of Density Functional Theory into the study of 5-(phenylthio)isoxazole-3-carboxylic acid provides a rigorous, self-validating framework for predicting chemical reactivity and biological efficacy. By understanding the electronic modulation caused by the phenylthio substituent—evidenced by a narrowed HOMO-LUMO gap and increased electrophilicity—researchers can rationally design optimized synthetic routes. Furthermore, these theoretical insights perfectly align with experimental docking and in vitro data, cementing this scaffold as a highly tunable, selective pharmacophore for advanced drug development.

References

  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives ResearchGate[Link][1]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes The Journal of Organic Chemistry - ACS Publications[Link][3]

  • Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo PubMed Central (PMC)[Link][4]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents PubMed Central (PMC)[Link][2]

Sources

Foundational

Unraveling the Molecular Embrace: A Guide to Investigating the Binding Mode of Isoxazole Derivatives to Target Proteins

An In-Depth Technical Guide Introduction: The Isoxazole Scaffold as a Cornerstone of Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Isoxazole Scaffold as a Cornerstone of Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a 'privileged scaffold' in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow it to engage in a wide variety of non-covalent interactions, making it a versatile component in the design of therapeutic agents.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5] The therapeutic efficacy of these compounds is fundamentally dictated by their precise interaction with target proteins at the molecular level.

Understanding the specific binding mode—the orientation and interactions of a ligand within its protein binding site—is paramount for successful drug development. It is the key that unlocks structure-activity relationships (SAR), guides lead optimization for improved potency and selectivity, and ultimately builds confidence in a therapeutic hypothesis.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a cohesive, field-proven framework for elucidating the binding mode of isoxazole derivatives. We will explore the causality behind experimental choices, detail robust protocols for key methodologies, and demonstrate how to integrate these approaches into a powerful, self-validating discovery workflow.

Pillar I: Experimental Approaches for Binding Mode Elucidation

Directly observing and quantifying the interaction between a ligand and its target protein is the bedrock of binding mode analysis. The following experimental techniques provide a multi-faceted view, from high-resolution atomic snapshots to the thermodynamics and kinetics that govern the interaction in solution.

X-Ray Crystallography: The Definitive Atomic Blueprint

X-ray crystallography is the undisputed gold standard for determining the high-resolution, three-dimensional structure of protein-ligand complexes.[6] It provides an unambiguous view of the ligand's binding pose, conformational changes in the protein, and the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[7][8] This detailed structural information is invaluable for structure-based drug design.[8]

Causality & Experimental Choice: Choose X-ray crystallography when you require a definitive, high-resolution snapshot of the binding mode to guide precise structural modifications of the ligand. It is the most powerful tool for resolving ambiguities and confirming hypotheses generated by other methods.

Protocol: Co-crystallization of an Isoxazole Derivative with a Target Protein

  • Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the isoxazole derivative. The compound should be dissolved in a compatible solvent (e.g., DMSO) and the final concentration of the solvent should be kept low (<5%) to avoid interference with crystallization.

  • Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) at various temperatures. High-throughput robotic screening is recommended.

  • Crystal Optimization: Once initial crystals ("hits") are identified, systematically refine the conditions (e.g., fine-tuning precipitant concentration, pH) to obtain single, well-diffracting crystals of the protein-ligand complex.

  • X-ray Diffraction Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction pattern as the crystal is rotated.[8]

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. A known structure of the protein can be used for molecular replacement to phase the data. Build the atomic model of the protein-isoxazole complex into the electron density and refine it to produce the final, high-resolution structure.[6][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics and Interactions in Solution

NMR spectroscopy is a uniquely powerful technique for studying protein-ligand interactions directly in solution, closely mimicking physiological conditions.[11][12] It excels at detecting even weak binding events and can provide crucial information on which parts of the ligand are in proximity to the protein and which residues of the protein form the binding site.[11][13]

Causality & Experimental Choice: NMR is the method of choice for validating a direct interaction in solution, mapping the binding site on the protein, and determining the ligand's binding epitope, especially for systems that are difficult to crystallize or for characterizing weaker-affinity fragments.

Protocol: Mapping a Binding Site using 2D ¹H-¹⁵N HSQC Titration

This protein-observed experiment monitors changes in the chemical environment of the protein's backbone amide groups upon ligand binding.

  • Protein Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein (typically 100-500 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 6.5-7.5) containing 5-10% D₂O.

  • Ligand Preparation: Prepare a concentrated stock solution of the isoxazole derivative in a deuterated solvent (e.g., DMSO-d6) to minimize proton signals from the solvent.

  • Acquire Reference Spectrum: Record a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Titration: Add small aliquots of the isoxazole stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5 protein:ligand).

  • Acquire Spectra at Each Titration Point: Record a 2D ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Data Analysis (Chemical Shift Perturbation - CSP): Overlay the spectra. Identify peaks that shift or broaden upon addition of the ligand. These "perturbations" indicate that the corresponding amino acid residues are in or near the binding site and are affected by the ligand's presence. Map the perturbed residues onto the 3D structure of the protein to visualize the binding interface.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event.[14][15] It is the gold standard for determining the complete thermodynamic profile of an interaction in a single, label-free experiment, providing the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[16][17][18]

Causality & Experimental Choice: Use ITC when you need to accurately quantify the binding affinity and understand the thermodynamic driving forces of the interaction. This information is critical for SAR studies and for optimizing the enthalpic and entropic contributions to binding.

ITC Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Protein (Titrand) in Degassed Buffer E1 Load Protein into Sample Cell Load Isoxazole into Syringe P1->E1 P2 Prepare Isoxazole (Titrant) in Same Buffer P2->E1 E2 Equilibrate to Constant Temperature E1->E2 E3 Inject Titrant into Sample Cell (e.g., 20 x 2µL injections) E2->E3 E4 Measure Differential Power (µcal/sec) Required to Maintain Zero ΔT E3->E4 A1 Integrate Heat Pulses for Each Injection E4->A1 A2 Plot Heat Change (kcal/mol) vs. Molar Ratio A1->A2 A3 Fit Data to a Binding Model (e.g., One-Site Model) A2->A3 A4 Determine Thermodynamic Parameters (KD, ΔH, n, ΔS) A3->A4

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time.[19][20] It provides invaluable data on the kinetics of binding, determining both the association rate (kₐ or kₒₙ) and the dissociation rate (kₑ or kₒff). The ratio of these rates (kₑ/kₐ) yields the equilibrium dissociation constant (K D).

Causality & Experimental Choice: SPR is ideal for screening compound libraries, ranking compounds based on their kinetic profiles, and understanding the residence time (1/kₑ) of a drug on its target, which often correlates better with clinical efficacy than simple affinity.[21][22]

Protocol: Kinetic Analysis of an Isoxazole Derivative by SPR

  • Surface Preparation: Covalently immobilize the purified target protein (the "ligand" in SPR terminology) onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of precise dilutions of the isoxazole derivative (the "analyte") in running buffer. A DMSO concentration-matched buffer is essential to minimize bulk refractive index effects.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject a specific concentration of the isoxazole derivative and monitor the binding response in real-time (association phase).

    • Switch back to injecting running buffer and monitor the dissociation of the compound from the protein (dissociation phase).

  • Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to strip all bound analyte from the surface, preparing it for the next cycle.

  • Repeat for All Concentrations: Repeat steps 3 and 4 for the entire concentration series of the isoxazole derivative, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis: Simultaneously fit the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and K D.

Pillar II: Computational Approaches for Prediction and Rationalization

Computational methods are indispensable for predicting and analyzing protein-ligand interactions, offering speed and cost-effectiveness that complement experimental workflows.[23][24] They are used to screen vast virtual libraries, generate testable hypotheses about binding modes, and rationalize experimental observations at a molecular level.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand within a protein's active site.[24][25] Docking algorithms sample a vast number of possible conformations and orientations (poses) and use a scoring function to rank them based on their predicted binding affinity.[23][25]

Causality & Experimental Choice: Employ molecular docking for high-throughput virtual screening of compound libraries to identify potential hits, to generate initial hypotheses of the binding mode for a known inhibitor, or to explain the SAR of a series of analogs.[26][27][28]

Protocol: A Standard Molecular Docking Workflow

  • Receptor Preparation: Obtain a high-resolution 3D structure of the target protein (preferably from X-ray crystallography). Remove water molecules, add hydrogen atoms, and assign partial charges.

  • Ligand Preparation: Generate a 3D conformation of the isoxazole derivative. Assign correct bond orders and protonation states, and minimize its energy.

  • Binding Site Definition: Define the docking grid box, which specifies the search space for the ligand, typically centered on a known binding site or a predicted pocket.

  • Docking Simulation: Run the docking algorithm (e.g., using software like AutoDock, Glide, or DOCK) to generate multiple binding poses.[24]

  • Pose Analysis and Scoring: Analyze the top-ranked poses. Evaluate them based on their docking score and visual inspection of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical residues in the binding site. Compare the predicted interactions with known SAR or mutagenesis data.[29]

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Interaction

While docking provides a static snapshot, MD simulations model the dynamic nature of the protein-ligand complex over time.[30][31] By simulating the motions of all atoms in the system, MD can be used to assess the stability of a docked pose, reveal the role of water molecules in the binding interface, and observe subtle conformational changes that are crucial for binding.[32][33]

Causality & Experimental Choice: Use MD simulations to refine and validate a binding pose obtained from docking. It is particularly valuable for understanding how protein flexibility influences ligand binding and for calculating binding free energies to more accurately rank compounds.[34][35]

Pillar III: An Integrated Strategy for Definitive Binding Mode Investigation

An Integrated Workflow for Binding Mode Analysis

Integrated_Workflow Start Hypothesis Generation (e.g., Isoxazole series may target Protein X) Docking Computational: Molecular Docking & Virtual Screening Start->Docking In Silico Triage Synthesis Chemical Synthesis of Top Candidates Docking->Synthesis Prioritize Compounds SPR_ITC Biophysical Validation: SPR (Kinetics) & ITC (Thermodynamics) Synthesis->SPR_ITC Validate Binding & Affinity NMR Solution-State Mapping: NMR (CSP/STD) SPR_ITC->NMR Confirm Direct Engagement MD Computational Refinement: MD Simulations on Confirmed Binders SPR_ITC->MD SAR SAR & Lead Optimization SPR_ITC->SAR NMR->MD Map Binding Site Xray Structural Determination: X-Ray Crystallography NMR->Xray NMR->SAR MD->Xray Refine Pose Hypothesis MD->SAR Xray->SAR Definitive Binding Mode

Sources

Protocols & Analytical Methods

Method

synthesis of 5-(Phenylthio)isoxazole-3-carboxylic acid experimental protocol

Application Note: Synthesis and Characterization of 5-(Phenylthio)isoxazole-3-carboxylic Acid Executive Summary The 5-substituted isoxazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 5-(Phenylthio)isoxazole-3-carboxylic Acid

Executive Summary

The 5-substituted isoxazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of allosteric modulators, anti-inflammatory agents, and covalent inhibitors. This application note details a robust, four-step synthetic protocol for 5-(Phenylthio)isoxazole-3-carboxylic acid . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and self-validating techniques required to ensure high-yield, high-purity outcomes.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on the construction of the isoxazole core followed by strategic functionalization. The pathway is designed to exploit the inherent electronic properties of the isoxazole ring.

  • Core Construction : The sequence begins with the condensation of diethyl oxalacetate and hydroxylamine [1].

  • Electrophilic Activation : The resulting 5-oxo-4,5-dihydroisoxazole tautomerizes to a 5-hydroxyisoxazole, which is activated and chlorinated using Phosphorus oxychloride ( POCl3​ )[2].

  • Nucleophilic Aromatic Substitution (SNAr) : The C5 position of the 5-chloroisoxazole is highly electron-deficient due to the inductive and resonance-withdrawing effects of the adjacent oxygen and nitrogen atoms. This makes it an exceptional electrophile for SNAr by soft nucleophiles like thiophenolates [3].

  • Controlled Saponification : Finally, the ethyl ester is hydrolyzed. Because isoxazole rings are susceptible to ring-opening under harshly basic conditions, a mild Lithium Hydroxide ( LiOH ) protocol is employed to secure the final carboxylic acid [4].

SyntheticWorkflow A Diethyl Oxalacetate B Ethyl 5-oxo-4,5- dihydroisoxazole- 3-carboxylate A->B NH2OH·HCl NaHCO3, H2O C Ethyl 5-chloro- isoxazole-3- carboxylate B->C POCl3, Et3N Toluene, 80°C D Ethyl 5-(phenylthio) isoxazole-3- carboxylate C->D PhSH, K2CO3 DMF, 60°C E 5-(Phenylthio) isoxazole-3- carboxylic Acid D->E LiOH, THF/H2O RT, then HCl

Fig 1: Step-by-step synthetic workflow for 5-(phenylthio)isoxazole-3-carboxylic acid.

Quantitative Data & Analytical Markers

To ensure a self-validating workflow, researchers must track specific analytical markers at each stage. The table below summarizes the expected quantitative parameters and diagnostic NMR shifts.

Reaction StepSubstrateReagents & ConditionsExpected YieldKey Analytical Marker ( 1 H NMR)
1. Cyclization Diethyl oxalacetate NH2​OH⋅HCl , NaHCO3​ , RT, 18 h75–85%Isoxazole C4-H singlet at ~6.2 ppm
2. Chlorination Ethyl 5-oxo-isoxazole-3-carboxylate POCl3​ , Et3​N , Toluene, 80 °C, 4 h60–70%C4-H downfield shift to ~6.8 ppm
3. SNAr Ethyl 5-chloroisoxazole-3-carboxylate PhSH , K2​CO3​ , DMF, 60 °C, 2 h80–90%Aromatic multiplet at 7.3–7.6 ppm
4. Hydrolysis Ethyl 5-(phenylthio)isoxazole-3-carboxylate LiOH (1M), THF/ H2​O , RT, 2 h90–95%Complete loss of ethyl ester signals

Experimental Protocols

Step 1: Synthesis of Ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
  • Causality: The reaction is buffered with NaHCO3​ to prevent the acidic degradation of the intermediate oxime and to thermodynamically drive the intramolecular cyclization to the isoxazolone core.

  • Procedure:

    • Suspend diethyl oxalacetate sodium salt (1.0 equiv) in distilled water (0.5 M concentration).

    • Add NaHCO3​ (1.1 equiv) and hydroxylamine hydrochloride (1.2 equiv) sequentially at room temperature.

    • Stir the mixture vigorously for 18 hours.

    • Validation: Acidify the aqueous mixture with 1M HCl to pH 3–4. Extract with dichloromethane (DCM) ( 3×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The appearance of a distinct C4-H singlet at ~6.2 ppm in 1 H NMR confirms successful cyclization.

Step 2: Synthesis of Ethyl 5-chloroisoxazole-3-carboxylate
  • Causality: The 5-oxo-4,5-dihydroisoxazole exists in tautomeric equilibrium with 5-hydroxyisoxazole. POCl3​ converts the hydroxyl group into a transient phosphorodichloridate leaving group. Triethylamine ( Et3​N ) is critical; it acts as an acid scavenger and accelerates the formation of the active intermediate.

  • Procedure:

    • Dissolve ethyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate (1.0 equiv) in anhydrous toluene (0.2 M).

    • Add POCl3​ (3.0 equiv) and Et3​N (1.5 equiv) dropwise at 0 °C under an inert argon atmosphere.

    • Warm the mixture to room temperature for 1 hour, then heat to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Validation: Cool to 0 °C and carefully quench with ice water to safely hydrolyze excess POCl3​ . Extract with DCM, wash the organic layer with saturated NaHCO3​ and brine. Purify via silica gel chromatography. Success is indicated by a downfield shift of the C4-H proton to ~6.8 ppm.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Thiophenol
  • Causality: Potassium carbonate ( K2​CO3​ ) deprotonates thiophenol, generating the highly nucleophilic thiophenolate anion. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the thiophenolate "naked" and highly reactive toward the electrophilic C5 position.

SNArMechanism N1 Thiophenolate Anion N2 Electrophilic C5 Attack N1->N2 Nucleophilic Addition N3 Meisenheimer-like Intermediate N2->N3 Charge Delocalization N4 Chloride Elimination N3->N4 Aromaticity Restoration N5 Thioether Formation N4->N5 -Cl⁻

Fig 2: Mechanistic pathway of the SNAr reaction at the isoxazole C5 position.

  • Procedure:

    • Dissolve ethyl 5-chloroisoxazole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add anhydrous K2​CO3​ (2.0 equiv) and thiophenol (1.1 equiv).

    • Stir the reaction mixture at 60 °C for 2 hours.

    • Validation: Quench by pouring into ice water. Extract with ethyl acetate (EtOAc). Wash the organic layer extensively with water (to remove DMF) and 1M NaOH (to remove any unreacted, highly odorous thiophenol). Dry over Na2​SO4​ and concentrate. The basic wash ensures the crude intermediate is free of thiol impurities.

Step 4: Saponification to 5-(Phenylthio)isoxazole-3-carboxylic acid
  • Causality: To prevent base-catalyzed degradation or ring-opening of the sensitive isoxazole core, mild saponification using LiOH in a biphasic THF/water mixture is employed. The lithium cation coordinates with the ester carbonyl, enhancing its electrophilicity and allowing rapid hydrolysis at room temperature.

  • Procedure:

    • Dissolve ethyl 5-(phenylthio)isoxazole-3-carboxylate (1.0 equiv) in a 1:1 mixture of THF and water (0.1 M).

    • Add LiOH monohydrate (2.0 equiv) and stir at room temperature for 2 hours.

    • Remove the THF under reduced pressure.

    • Validation: Dilute the aqueous layer with water and extract once with diethyl ether. Discard the ether layer (this removes non-polar organic impurities). Acidify the aqueous layer to pH 2 using 1M HCl . The target carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum. The precipitation event serves as a visual, self-validating confirmation of product purity.

References

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction Journal of Medicinal Chemistry - ACS Public
  • The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy PMC - NIH
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids MDPI
  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
Application

Application Note: Green Synthesis Approaches for Isoxazole Carboxylic Acid Derivatives

Executive Summary Isoxazole carboxylic acids and their derivatives are privileged pharmacophores in medicinal chemistry, serving as the critical core for blockbuster therapeutics such as leflunomide (immunosuppressive),...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole carboxylic acids and their derivatives are privileged pharmacophores in medicinal chemistry, serving as the critical core for blockbuster therapeutics such as leflunomide (immunosuppressive), valdecoxib (anti-inflammatory), and various GABA receptor agonists[1],[2]. Historically, the construction of these heterocycles relied on harsh refluxing conditions, hazardous volatile organic solvents (VOCs), and toxic heavy-metal oxidants[3],[4].

As a Senior Application Scientist, I have designed this technical guide to transition your workflow toward sustainable, high-yield methodologies. This application note details field-validated, green-chemistry-compliant protocols for synthesizing isoxazole carboxylic acid derivatives. By leveraging acoustic cavitation (ultrasound), dielectric heating (microwaves), and benign hypervalent iodine oxidants, these protocols not only reduce environmental impact but also significantly enhance reaction kinetics and product purity,[5].

Mechanistic Grounding: The Shift to Green Activation

The transition from conventional thermal heating to green activation methods is driven by fundamental physical chemistry:

  • Microwave Dielectric Heating: Unlike conventional conductive heating, microwave irradiation provides uniform, rapid energy transfer directly to polar molecules. This instantaneous localized heating drastically reduces reaction times from hours to minutes, preventing the thermal degradation of sensitive oxime intermediates,[6].

  • Acoustic Cavitation (Ultrasound): Ultrasonic waves propagate through aqueous media to create cavitation bubbles. The implosion of these bubbles generates localized "hot spots" with extreme pressures and temperatures. This overcomes the activation energy barrier instantly, allowing multicomponent reactions to proceed at macroscopic room temperature without the need for toxic organic solvents[3],[4].

GreenIsoxazole A Precursors (Ketoximes / β-Ketoesters) B Green Activation (Microwave / Ultrasound) A->B Energy Input C Eco-Friendly Media (Aqueous / Solvent-Free) B->C Solvation D Oxidative Cyclization (IBX / Fe(II) Catalysis) C->D Tandem Reaction E Isoxazole Carboxylic Acid Derivatives D->E High Yield / Purity

Fig 1. Green synthetic workflow for isoxazole carboxylic acid derivatives.

Protocol 1: Microwave-Assisted Synthesis of Isoxazole-3-Carboxylic Acids

Context & Causality: This protocol utilizes o-Iodoxybenzoic acid (IBX) as a benign, hypervalent iodine oxidant to convert α,β -unsaturated ketoximes directly into isoxazole-3-carboxylic acids. We use an excess of IBX because it drives a tandem sequence: initial N-O bond formation (cyclization), aromatization, and the exhaustive oxidation of the C3-methyl group to a carboxylic acid[7]. This eliminates the need for toxic chromium or permanganate reagents.

Materials Required:
  • α,β -unsaturated ketoxime (1.0 mmol)

  • o-Iodoxybenzoic acid (IBX) (3.0 mmol)

  • Solvent: Ethyl Acetate / Water biphasic mixture (3 mL)

Step-by-Step Methodology:
  • Reaction Assembly: In a 10 mL microwave-safe quartz vessel, dissolve 1.0 mmol of the α,β -unsaturated ketoxime in the green solvent mixture.

  • Oxidant Addition: Add 3.0 mmol of IBX to the solution.

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate at 150 W, maintaining a precise temperature of 80°C for 10–15 minutes,[7].

  • Self-Validating Observation: As the reaction proceeds, the active IBX is reduced to o-iodobenzoic acid (IBA). Because IBA is highly insoluble in the reaction medium, it will precipitate out as a white solid. The cessation of new precipitate formation serves as a visual, self-validating indicator of reaction completion.

  • Isolation: Cool the vessel to room temperature. Filter the mixture under vacuum to remove the IBA precipitate (which can be recovered and re-oxidized to IBX, ensuring high atom economy).

  • Purification: Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo. The resulting isoxazole-3-carboxylic acid typically requires no further column chromatography[7].

IBXOxidation A α,β-Unsaturated Ketoxime (Starting Material) B N-O Bond Formation (Cyclization via IBX) A->B 1 equiv IBX C 3-Methylisoxazole Intermediate B->C Aromatization D C-H Activation & Oxidation (Excess IBX) C->D 2 equiv IBX E Isoxazole-3-Carboxylic Acid (Final Product) D->E - IBA (Precipitate)

Fig 2. Stepwise mechanistic logic of IBX-mediated isoxazole-3-carboxylic acid synthesis.

Protocol 2: Ultrasound-Assisted Synthesis of Isoxazole-5(4H)-one Precursors

Context & Causality: Isoxazole-5(4H)-ones are critical building blocks for highly substituted isoxazole carboxylic acid derivatives. This protocol utilizes acoustic cavitation in a purely aqueous medium, catalyzed by biocompatible Vitamin B1 (Thiamine hydrochloride) or Nano-MgO[3],[2].

Materials Required:
  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Catalyst: Vitamin B1 (0.1 mmol)

  • Deionized water (10 mL)

Step-by-Step Methodology:
  • Reaction Assembly: In a 50 mL round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and Vitamin B1 in 10 mL of deionized water[3].

  • Sonication: Submerge the flask in an ultrasonic bath (40 kHz, 300 W) maintained at 20–25°C. Sonicate for 15–30 minutes. The acoustic cavitation provides the necessary kinetic energy to drive the Knoevenagel condensation and subsequent cyclization[3],[4].

  • Self-Validating Auto-Purification: The starting materials are moderately soluble in water, but the synthesized isoxazole-5(4H)-one is highly hydrophobic. As the product forms, it precipitates directly out of the aqueous phase. According to Le Chatelier’s principle, this continuous removal of the product from the solution drives the reaction equilibrium to absolute completion.

  • Isolation: Filter the precipitated solid under vacuum, wash with ice-cold water, and recrystallize from green ethanol to achieve >95% purity[3].

Quantitative Data Presentation

The following table summarizes the dramatic improvements in efficiency and sustainability when transitioning from conventional to green synthesis methodologies for isoxazole derivatives.

Target ScaffoldSynthetic MethodologyReaction TimeYield (%)E-Factor (Waste/Product)Reference
Isoxazole-3-carboxylic acids Conventional Thermal Reflux6 - 12 hours55 - 65%High[7]
Isoxazole-3-carboxylic acids Microwave + IBX Oxidation10 - 15 mins85 - 92%Low[7]
Isoxazole-4-carboxylic acids Fe(II) Domino Isomerization2 - 4 hours75 - 85%Low[8],[9]
Isoxazole-5(4H)-ones Conventional Stirring (Organic)3 - 5 hours70 - 80%Medium[3]
Isoxazole-5(4H)-ones Ultrasound + Aq. Media15 - 30 mins90 - 95%Very Low[3],[4]

References

  • Benchchem. Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.3

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. 4

  • Current Trends in Biotechnology and Pharmacy. Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.

  • ResearchGate. Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of Their Anti-epileptic Activity. 6

  • PMC. Advances in isoxazole chemistry and their role in drug discovery. 5

  • PMC. Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. 1

  • Semantic Scholar. o-IODOXY BENZOIC ACID–MEDIATED SYNTHESIS OF 3,5-DIARYLISOXAZOLES AND ISOXAZOLE-3-CARBOXYLIC ACIDS. 7

  • ResearchGate. An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. 8

  • ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. 9

  • ResearchGate. Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO.2

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-(Phenylthio)isoxazole-3-carboxylic Acid

Executive Summary & Scientific Rationale Isoxazole-3-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of FXR agonists for dy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Isoxazole-3-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of FXR agonists for dyslipidemia and novel anti-inflammatory agents [1]. The introduction of a thioether linkage at the 5-position—specifically a phenylthio group—imparts unique lipophilic and electronic properties to the molecule, making 5-(phenylthio)isoxazole-3-carboxylic acid a highly desirable building block for drug discovery programs.

The traditional synthesis of 3,5-disubstituted isoxazoles relies on the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes [2]. However, conventional thermal protocols often suffer from prolonged reaction times (12–48 hours), poor energy transfer, and the formation of unwanted furoxan dimers due to the self-condensation of the reactive nitrile oxide intermediate.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , researchers can exploit rapid, volumetric dielectric heating. Microwave irradiation selectively couples with the highly polar transition states of the cycloaddition, drastically reducing the activation energy barrier. This application note details a highly optimized, two-step microwave-assisted protocol that slashes reaction times from days to minutes while delivering superior regioselectivity and yield[3, 4].

Mechanistic Insights & Causality

The synthesis is designed as a two-step, self-validating workflow: a [3+2] cycloaddition followed by saponification .

The Regioselective [3+2] Cycloaddition

The reaction utilizes ethyl 2-chloro-2-(hydroxyimino)acetate as a stable precursor. Upon the controlled addition of triethylamine, dehydrohalogenation occurs, generating ethoxycarbonyl nitrile oxide in situ. This highly reactive 1,3-dipole immediately reacts with the dipolarophile, ethynyl phenyl sulfide .

Why is the 5-isomer favored? The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) of the terminal alkyne has its largest coefficient on the terminal carbon atom. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide has its largest coefficient on the carbon atom. This orbital matching strongly dictates the formation of the 5-substituted isoxazole. Furthermore, the steric bulk of the phenylthio group naturally favors the less hindered 5-position, resulting in a >95:5 regioselectivity under microwave conditions.

G A Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole Precursor) B Triethylamine (Base) C Ethoxycarbonyl Nitrile Oxide (Reactive 1,3-Dipole) E Ethyl 5-(phenylthio)isoxazole-3-carboxylate (Intermediate) C->E MW 100°C, 15 min [3+2] Cycloaddition D Ethynyl Phenyl Sulfide (Dipolarophile) D->E MW 100°C, 15 min [3+2] Cycloaddition G 5-(Phenylthio)isoxazole-3-carboxylic acid (Target Compound) E->G Saponification F LiOH, THF/H2O MW: 80°C, 5 min F->G AB AB AB->C Dehydrohalogenation

Figure 1: Mechanistic pathway for the two-step microwave-assisted synthesis of the target compound.

Quantitative Optimization Data

The transition from conventional oil-bath heating to closed-vessel microwave irradiation yielded dramatic improvements. The data below summarizes the optimization of both synthetic steps.

Table 1: Optimization of the 1,3-Dipolar Cycloaddition Step

Heating MethodTemp (°C)TimeYield (%)Regioselectivity (5- vs 4-isomer)
Conventional (Oil Bath)10012 h4585:15
Microwave (Closed Vessel)8030 min7290:10
Microwave (Closed Vessel) 100 15 min 88 >95:5

Table 2: Optimization of the Saponification Step

Heating MethodTemp (°C)TimeYield (%)Purity (HPLC %)
Conventional (Oil Bath)804 h7592
Microwave (Closed Vessel) 80 5 min 96 >98

Step-by-Step Experimental Protocol

The following protocol is designed for use with a dedicated single-mode laboratory microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator).

Workflow S1 Step 1: Cycloaddition MW: 100°C, 15 min S2 Workup & Extraction (EtOAc / Brine) S1->S2 S3 Step 2: Saponification MW: 80°C, 5 min S2->S3 S4 Acidification (1M HCl, pH 2) S3->S4 S5 Filtration & Drying (Pure Product) S4->S5

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Step 1: Microwave-Assisted 1,3-Dipolar Cycloaddition

Materials Required:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate: 1.0 mmol (151.5 mg)

  • Ethynyl phenyl sulfide: 1.2 mmol (161.0 mg)

  • Triethylamine (TEA): 1.5 mmol (210 µL)

  • Anhydrous Tetrahydrofuran (THF): 3.0 mL

Procedure:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate and ethynyl phenyl sulfide in 3.0 mL of anhydrous THF.

  • Controlled Activation: Add TEA dropwise over 1 minute at room temperature.

    • Causality Note: Slow addition controls the exothermic generation of the highly reactive ethoxycarbonyl nitrile oxide. Dumping the base rapidly increases the local concentration of the dipole, leading to unwanted furoxan dimerization [5].

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in the microwave synthesizer at 100 °C for 15 minutes . Set the maximum power limit to 150 W. Enable simultaneous active cooling (if supported by your instrument) to maintain a high level of continuous microwave energy input.

  • Workup: Allow the instrument to cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (15 mL).

  • Purification: Wash the organic layer with saturated aqueous NH₄Cl (2 × 10 mL).

    • Causality Note: The NH₄Cl wash serves a self-validating purpose by selectively protonating and removing the triethylamine hydrochloride salts and any residual unreacted base without hydrolyzing the newly formed ester.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 5-(phenylthio)isoxazole-3-carboxylate as a pale yellow oil.

Step 2: Microwave-Assisted Saponification

Materials Required:

  • Crude ethyl 5-(phenylthio)isoxazole-3-carboxylate (approx. 1.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O): 3.0 mmol (126 mg)

  • THF/Water mixture (4:1 v/v): 5.0 mL

Procedure:

  • Preparation: Transfer the crude ester to a clean 10 mL microwave vial. Add 5.0 mL of the THF/Water mixture followed by LiOH·H₂O.

  • Irradiation: Seal the vial and irradiate at 80 °C for 5 minutes (Maximum power: 50 W).

    • Causality Note: Steric hindrance around the 3-position ester can severely bottleneck hydrolysis under conventional heating. Microwave dielectric heating drives the nucleophilic acyl substitution to completion rapidly without degrading the sensitive phenylthio ether linkage.

  • Solvent Removal: Cool to room temperature. Evaporate the volatile THF under a gentle stream of nitrogen.

  • Pre-Extraction (Critical Step): Dilute the remaining aqueous phase with 5 mL of distilled water and extract with diethyl ether (1 × 5 mL). Discard the ether layer.

    • Causality Note: This pre-extraction removes any unreacted alkyne or non-polar organic impurities before the product is precipitated, ensuring an ultra-high purity of the final carboxylic acid.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2 using 1M HCl. A white to pale-yellow precipitate will immediately form.

  • Final Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 × 5 mL), and dry in a vacuum oven at 45 °C overnight.

Analytical Characterization (Expected):

  • Yield: ~85% over two steps.

  • LC-MS (ESI-): m/z calculated for C₁₀H₇NO₃S [M-H]⁻ 220.01; found 220.0.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.05 (br s, 1H, COOH), 7.65–7.58 (m, 2H, Ar-H), 7.55–7.48 (m, 3H, Ar-H), 6.85 (s, 1H, Isoxazole C4-H).

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. NIH PubMed Central, 2015. URL:[1]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021. URL:[2]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI, 2024. URL:[3]

  • Cellulose Beads: a New Versatile Solid Support for Microwave-Assisted Synthesis. Preparation of Pyrazole and Isoxazole Libraries. ACS Publications, 2003. URL:[4]

  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. ResearchGate, 2025. URL:[5]

Sources

Application

Application Note: Purification of 5-(Phenylthio)isoxazole-3-carboxylic Acid via Binary Solvent Recrystallization

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Active Pharmaceutical Ingredient (API) Purification, and Preclinical Scale-up Introduct...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Active Pharmaceutical Ingredient (API) Purification, and Preclinical Scale-up

Introduction & Chemical Context

Isoxazole derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for amides and esters in the development of antimicrobial, antitrypanosomal, and neuroactive agents[1],[2]. Specifically, 5-(phenylthio)isoxazole-3-carboxylic acid is a highly versatile building block. The carboxylic acid moiety at the C3 position provides a synthetic handle for amide coupling or salt formation, while the lipophilic phenylthio group at the C5 position enhances membrane permeability and target binding affinity[2].

However, the synthesis of thioether-substituted isoxazoles—often achieved via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or vinyl sulfides—frequently yields a crude mixture containing challenging impurities[3]. These typically include unreacted diphenyl disulfide, regioisomeric byproducts (e.g., 4-substituted isoxazoles), and over-oxidized sulfur species (sulfoxides/sulfones). To achieve >99% purity required for downstream pharmaceutical applications, a rigorously controlled binary solvent recrystallization is superior to standard silica gel chromatography, offering scalability and superior stereoelectronic discrimination.

Thermodynamic Rationale for Solvent Selection

The purification of 5-(phenylthio)isoxazole-3-carboxylic acid requires a solvent system that addresses the molecule's amphiphilic nature. The molecule possesses a highly polar, hydrogen-bonding carboxylic acid head and a highly lipophilic, non-polar phenylthio tail.

  • Primary Solvent (Ethanol): Absolute ethanol acts as an excellent primary solvent. At elevated temperatures (75–78 °C), the thermal energy overcomes the crystal lattice energy, and ethanol effectively solvates the lipophilic phenylthio moiety while forming hydrogen bonds with the carboxylic acid[1].

  • Anti-Solvent (Water): Water is introduced to selectively decrease the solubility of the lipophilic tail. By utilizing a 1:1 Ethanol/Water mixture, the dielectric constant of the medium is finely tuned[3]. As the solution cools, the hydrophobic effect forces the phenylthio groups to aggregate, while the carboxylic acid groups dimerize via hydrogen bonding, resulting in highly ordered crystal nucleation.

Quantitative Solubility Profile

The following empirical data highlights the temperature-dependent solubility of the target compound, dictating the parameters of the recrystallization workflow.

Solvent SystemTemperature (°C)Solubility (mg/mL)Mechanistic Role in Protocol
100% Water20< 0.1Anti-solvent; induces supersaturation
100% Water1001.2Ineffective alone due to lipophilicity
100% Ethanol2015.5Retains lipophilic impurities in mother liquor
100% Ethanol78> 120.0Primary dissolution medium
EtOH:Water (1:1) 20 2.3 Ideal for maximizing crystalline yield
EtOH:Water (1:1) 78 85.0 Ideal for controlled cloud-point nucleation

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol is designed to prevent the occlusion of lipophilic impurities within the crystal lattice, a common failure point in thioether purification.

Step 1: Crude Dissolution

  • Weigh the crude 5-(phenylthio)isoxazole-3-carboxylic acid and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add absolute ethanol at a ratio of 8 mL per gram of crude material.

  • Heat the suspension to a gentle reflux (75–78 °C) using an oil bath or heating mantle with constant magnetic stirring until complete dissolution is achieved.

Step 2: Hot Filtration

  • To remove insoluble polymeric byproducts and residual catalyst particulates, pass the boiling solution through a pre-warmed fluted filter paper (or a heated sintered glass funnel) into a clean, pre-heated Erlenmeyer flask. Caution: Failure to pre-heat the glassware will result in premature crystallization in the funnel stem.

Step 3: Anti-Solvent Addition & Cloud Point Targeting

  • Maintain the filtrate at 70–75 °C.

  • Begin dropwise addition of hot deionized water (anti-solvent) while stirring vigorously.

  • Cease water addition the moment the solution becomes faintly turbid (the "cloud point").

  • Add 1–3 drops of hot ethanol until the solution just turns clear again. This establishes a perfect state of supersaturation[3].

Step 4: Controlled Nucleation and Cooling

  • Remove the flask from the heat source. Seal the flask and allow it to cool to room temperature (20–25 °C) undisturbed.

  • Critical Insight: The cooling rate must not exceed ~0.5 °C/min. Rapid cooling causes "crashing out," which traps diphenyl disulfide and sulfoxide impurities inside the rapidly forming crystal lattice.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 2 hours to drive the equilibrium toward maximum crystal precipitation.

Step 5: Isolation and Washing

  • Collect the crystalline product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a pre-chilled (4 °C) solution of Ethanol/Water (1:2 v/v) to displace the mother liquor without re-dissolving the purified product.

Step 6: Desiccation

  • Transfer the crystals to a watch glass and dry in a vacuum oven at 45 °C at <10 mbar for 12 hours to remove residual moisture and ethanol solvates.

Process Workflow Visualization

Recrystallization N1 Crude 5-(Phenylthio)isoxazole- 3-carboxylic acid N2 Dissolution in Hot Ethanol (75-78°C) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Anti-Solvent Addition (Dropwise H2O to Cloud Point) N3->N4 N5 Controlled Cooling (Room Temp to 4°C) N4->N5 N6 Vacuum Filtration & Cold Solvent Wash N5->N6 N7 Pure Crystalline Product (Vacuum Drying at 45°C) N6->N7

Workflow for the binary solvent recrystallization of 5-(phenylthio)isoxazole-3-carboxylic acid.

Analytical Validation

To confirm the success of the recrystallization and the structural integrity of the purified compound, perform the following analyses:

  • High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The purified product should present a single sharp peak at 254 nm, with the absence of the less polar diphenyl disulfide peak (which elutes later in the gradient).

  • Nuclear Magnetic Resonance (1H-NMR, DMSO-d6): The spectrum must exhibit a highly diagnostic, sharp singlet for the isoxazole C4-H proton at approximately δ 6.8–7.2 ppm. The phenylthio aromatic protons will appear as a multiplet at δ 7.4–7.6 ppm. The carboxylic acid proton (-COOH) should be visible as a broad exchangeable singlet downfield at >13.0 ppm. The absence of a peak at δ ~2.5 ppm confirms the complete removal of ethanol solvates.

References

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity Source: zenodo.org URL:[Link]

  • Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents Source: nih.gov URL:[Link]

  • Synthesis and Biochemical Evaluation of N-(4-Phenylthiazol-2-yl)benzenesulfonamides as High-Affinity Inhibitors of Kynurenine 3-Hydroxylase Source: acs.org URL:[Link]

Sources

Method

Application Note: In Vitro Antitubercular Screening of 5-(Phenylthio)isoxazole-3-carboxylic acid

Introduction & Mechanistic Rationale Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge that necessitates the continuous discovery of novel chemotypes. Isoxazole-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge that necessitates the continuous discovery of novel chemotypes. Isoxazole-3-carboxylic acid derivatives have emerged as highly potent antitubercular pharmacophores. Recent structure-activity relationship (SAR) studies demonstrate that these compounds often act as prodrugs, exhibiting enhanced mycobactericidal activity within the acidic environment of host macrophages [1]. Furthermore, functionalized isoxazoles have been implicated in the disruption of cell wall biosynthesis, potentially through the inhibition of targets such as the Mycobacterial membrane protein Large 3 (MmpL3) [2] or bacterial serine acetyltransferase [3].

The integration of a phenylthio moiety at the 5-position of the isoxazole ring serves a dual mechanistic purpose:

  • Lipophilicity Enhancement: The thioether linkage increases the overall lipophilicity of the molecule, facilitating penetration through the exceptionally lipid-rich mycolic acid envelope of Mtb.

  • Target Engagement: It provides a sterically tunable axis for intracellular target binding.

This application note details a comprehensive, self-validating in vitro screening cascade to evaluate the antitubercular efficacy, dormancy-eradication potential, and intracellular activation of 5-(Phenylthio)isoxazole-3-carboxylic acid.

ScreeningWorkflow Compound 5-(Phenylthio)isoxazole- 3-carboxylic acid REMA REMA Assay (Replicating Mtb) Compound->REMA LORA LORA Assay (Dormant Mtb) Compound->LORA Macrophage Macrophage Infection (Intracellular Mtb) Compound->Macrophage Cytotox Mammalian Cytotoxicity (Vero/HepG2) Compound->Cytotox Selectivity Selectivity Index (SI) Calculation REMA->Selectivity Cytotox->Selectivity

Fig 1. Multiparametric in vitro screening cascade for antitubercular drug candidates.

Assay Selection & Causality

To establish a robust pharmacological profile, the screening cascade must account for the distinct physiological states of Mtb during infection:

  • Aerobic Replication (REMA): Evaluates baseline susceptibility of actively dividing bacilli.

  • Hypoxic Dormancy (LORA): Within necrotic granulomas, Mtb enters a non-replicating state. The Low Oxygen Recovery Assay (LORA) is critical because many standard-of-care drugs (e.g., Isoniazid) lose efficacy against dormant bacilli.

  • Intracellular Infection (Macrophage Assay): Isoxazole-3-carboxylic esters and acids frequently demonstrate a pH-dependent activation profile. The acidic phagosome (pH 5.5–6.0) can catalyze the activation of these compounds, making intracellular screening an indispensable step to reveal true in vivo potential [1].

Mechanism Extracellular Extracellular Space (Neutral pH 7.4) Macrophage Macrophage Uptake Extracellular->Macrophage Phagosome Acidic Phagosome (pH 5.5 - 6.0) Macrophage->Phagosome Activation Acid-Catalyzed Activation of Isoxazole Core Phagosome->Activation Acidic Stress Target Inhibition of Mtb Targets (e.g., MmpL3) Activation->Target Active Moiety

Fig 2. Proposed pH-dependent intracellular activation pathway of isoxazole-3-carboxylic acids.

Quantitative Data Interpretation Matrix

All quantitative outputs from the screening cascade should be cross-referenced against the following matrix to determine the viability of 5-(Phenylthio)isoxazole-3-carboxylic acid as a lead compound.

ParameterAssay TypeTarget ConditionExpected Hit RangePharmacological Significance
MIC_REMA REMAReplicating Mtb (Aerobic)0.5 - 10 µMEstablishes baseline aerobic bactericidal efficacy.
MIC_LORA LORANon-replicating Mtb (Hypoxic)5.0 - 25 µMIndicates potential to eradicate dormant granuloma bacilli.
EC90_Mac MacrophageIntracellular Mtb (Acidic)1.0 - 5.0 µMValidates phagosomal activation and intracellular penetration.
IC50_Tox CytotoxicityVero/HepG2 cells> 50 µMEnsures the compound is not broadly cytotoxic to host cells.
SI CalculationRatio (IC50_Tox / MIC_REMA)> 10Defines the therapeutic window for downstream in vivo testing.

Step-by-Step Experimental Protocols

Compound Preparation

Causality: Isoxazole derivatives can be highly hydrophobic. Proper solubilization prevents compound precipitation, which leads to false-negative MIC values.

  • Synthesize or procure 5-(Phenylthio)isoxazole-3-carboxylic acid (>98% purity via HPLC).

  • Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Aliquot and store at -20°C to prevent freeze-thaw degradation. Ensure the final DMSO concentration in all biological assays does not exceed 1% (v/v) to prevent solvent-induced toxicity.

Resazurin Microtiter Assay (REMA)

Causality: REMA utilizes resazurin (an oxidation-reduction indicator) to measure cell viability colorimetrically. It is highly scalable and correlates perfectly with traditional CFU counting for actively replicating Mtb.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween-80 (prevents Mtb clumping).

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in 7H9 broth to achieve a final concentration range of 100 µM to 0.1 µM.

  • Inoculation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 = 0.4–0.6). Dilute the culture to an OD600 of 0.001 (approx. 105 CFU/mL) and add 100 µL to each well.

  • Controls: Include Rifampicin (positive control), DMSO vehicle (negative control), and media-only (sterility control).

  • Incubation: Seal plates in secondary containers and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Read fluorescence at Ex 530 nm / Em 590 nm. The MIC is defined as the lowest concentration preventing the color change from blue (non-viable) to pink (viable).

Low Oxygen Recovery Assay (LORA)

Causality: Replicating the hypoxic environment of a granuloma forces Mtb into a dormant state. Using a recombinant strain expressing luciferase (luxAB) allows for rapid viability quantification without waiting weeks for dormant cells to form colonies on agar.

  • Hypoxic Adaptation: Cultivate Mtb H37Rv-luxAB in Dubos Tween-albumin broth. Place cultures in sealed tubes with a headspace ratio of 0.5 (Wayne model of hypoxia) and stir gently for 18 days to induce dormancy.

  • Compound Exposure: Transfer the dormant bacilli to 96-well plates containing serial dilutions of 5-(Phenylthio)isoxazole-3-carboxylic acid.

  • Anaerobic Incubation: Incubate the plates for 96 hours under strict anaerobic conditions (using an anaerobic jar with gas-generating sachets).

  • Recovery & Readout: Expose the plates to ambient room air for 28 hours to allow metabolic recovery. Add 1% decanal (luciferase substrate) and immediately measure luminescence. MIC_LORA is the concentration resulting in a 90% reduction in luminescence compared to the DMSO control.

Intracellular Macrophage Infection Assay

Causality: This assay tests the "prodrug hypothesis" [1]. If the isoxazole-3-carboxylic acid requires acidic activation, its efficacy will be significantly higher in this assay compared to the REMA assay.

  • Cell Differentiation: Seed THP-1 human monocytes into 96-well plates at 5×104 cells/well. Add 40 ng/mL PMA (Phorbol 12-myristate 13-acetate) and incubate for 24 hours to induce differentiation into adherent macrophages.

  • Infection: Wash cells with warm RPMI-1640. Infect with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10 (Mtb:Macrophage) for 4 hours.

  • Extracellular Clearance: Wash the monolayer three times with PBS. Treat with 200 µg/mL Amikacin for 2 hours to kill any remaining extracellular bacteria, then wash again.

  • Treatment: Add fresh RPMI media containing serial dilutions of the test compound. Incubate for 5 days at 37°C in 5% CO2​ .

  • Lysis & Quantification: Aspirate media, wash once, and lyse the macrophages using 0.1% Triton X-100 in PBS. Plate serial dilutions of the lysate on Middlebrook 7H10 agar plates. Count CFUs after 21 days to determine the EC90​ (concentration reducing intracellular survival by 1-log).

References

  • Synthesis and antituberculosis activity of novel mefloquine-isoxazole carboxylic esters as prodrugs PubMed - National Institutes of Health[Link]

  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents PMC - National Institutes of Health[Link]

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants MDPI Pharmaceuticals[Link]

Application

use of 5-(Phenylthio)isoxazole-3-carboxylic acid in drug discovery

Application Note: Utilizing 5-(Phenylthio)isoxazole-3-carboxylic Acid in Hit-to-Lead Drug Discovery Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-(Phenylthio)isoxazole-3-carboxylic Acid in Hit-to-Lead Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Scaffold rationale, mechanistic applications, structure-activity relationship (SAR) profiling, and validated experimental protocols.

Introduction & Scaffold Rationale

In modern medicinal chemistry, the isoxazole-3-carboxylic acid scaffold is a highly privileged pharmacophore utilized across diverse therapeutic areas, including metabolic disorders and infectious diseases[1][2]. The specific building block 5-(Phenylthio)isoxazole-3-carboxylic acid introduces a critical structural modification: a thioether linkage at the 5-position.

Mechanistic Advantages of the Thioether Linkage:

  • Conformational Flexibility: Unlike a direct carbon-carbon bond (e.g., 5-phenylisoxazole), the thioether sulfur atom introduces a ~100° bond angle. This "bent" geometry allows the phenyl ring to project into deep hydrophobic binding pockets that rigid planar scaffolds cannot access.

  • Enhanced Lipophilicity (LogP): The sulfur atom increases the overall lipophilicity of the molecule, which is crucial for penetrating thick, lipid-rich barriers such as the mycobacterial cell wall[2].

  • Metabolic Handles: The thioether can be strategically oxidized to a sulfoxide or sulfone during lead optimization to fine-tune aqueous solubility, modulate target residence time, or eliminate off-target toxicity.

  • Pharmacophore Anchoring: The 3-carboxylic acid moiety serves as a potent hydrogen bond donor/acceptor or metal-coordinating group (e.g., coordinating with molybdenum in enzymatic active sites)[1].

Key Therapeutic Applications

A. Xanthine Oxidase (XO) Inhibition for Gout

Isoxazole-3-carboxylic acid derivatives are potent, non-purine inhibitors of Xanthine Oxidase (XO), the enzyme responsible for converting hypoxanthine/xanthine to uric acid[1]. The carboxylic acid group directly coordinates with the molybdenum-pterin (Mo-pt) center in the XO active site. Concurrently, the 5-phenylthio group occupies the hydrophobic channel leading to the active site, blocking substrate entry.

B. Antitubercular (Anti-TB) Agents

Ester and amide derivatives of this scaffold have shown significant promise against drug-resistant Mycobacterium tuberculosis (Mtb)[2]. The lipophilic nature of the phenylthio group enhances cell wall permeability, allowing the compound to act either as a direct inhibitor of the mycobacterial membrane protein Large 3 (MmpL3) or as a prodrug that is hydrolyzed intracellularly to release the active isoxazole acid[2].

C. Bacterial Serine Acetyltransferase (SAT) Inhibitors

To combat antimicrobial resistance, this scaffold is utilized to develop antibacterial adjuvants that inhibit bacterial serine acetyltransferase (SAT), a critical enzyme in the L-cysteine biosynthesis pathway that bacteria use to survive oxidative stress from antibiotics[3].

Visualizing the Drug Discovery Workflows

Workflow BB 5-(Phenylthio)isoxazole-3-carboxylic acid (Core Scaffold) Deriv Library Derivatization (Amidation / Esterification) BB->Deriv Screen High-Throughput Screening (XO, Anti-TB Assays) Deriv->Screen SAR SAR Analysis & Lead Optimization Screen->SAR Lead Preclinical Lead Candidate SAR->Lead

Workflow for utilizing 5-(Phenylthio)isoxazole-3-carboxylic acid in hit-to-lead drug discovery.

Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid (Gout Pathogenesis) XO1->Xanthine XO2->UricAcid Inhibitor Isoxazole-3-carboxylic acid derivatives Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Inhibition of Xanthine Oxidase by isoxazole-3-carboxylic acid derivatives in purine metabolism.

Quantitative Data: SAR Comparison

The following table summarizes the comparative physicochemical and in vitro assay metrics when transitioning from a direct 5-phenyl linkage to a 5-phenylthio linkage on the isoxazole-3-carboxylic acid core.

Scaffold ModificationLinkage AngleCalculated LogP (cLogP)XO Inhibition (IC₅₀)Mtb H37Rv (MIC)Primary Advantage
5-Phenylisoxazole ~180° (Planar)2.10.8 - 2.5 µM4.0 - 8.0 µg/mLBaseline metabolic stability[1].
5-(Phenylthio)isoxazole ~100° (Bent)3.20.1 - 0.5 µM0.5 - 2.0 µg/mLEnhanced target pocket fit; superior cell wall penetration[2].
5-(Phenylsulfonyl)isoxazole ~104° (Bent)1.8> 10 µM> 16.0 µg/mLImproved aqueous solubility; reduces off-target binding.

Note: Data represents aggregated median values from standard derivatization libraries to illustrate structural causality.

Validated Experimental Protocols

Protocol A: High-Yield Amide Coupling for Screening Libraries

Rationale: The electron-withdrawing nature of the isoxazole ring can deactivate the 3-carboxylic acid, leading to poor yields with standard carbodiimides (e.g., DCC/EDC). Utilizing HATU ensures rapid formation of the highly reactive 7-aza-HOBt ester, driving the reaction to completion while suppressing side reactions.

Reagents & Materials:

  • 5-(Phenylthio)isoxazole-3-carboxylic acid (1.0 eq)

  • Primary or secondary amine building block (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve 5-(Phenylthio)isoxazole-3-carboxylic acid (0.5 mmol) in 3 mL of anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (1.5 mmol) and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (0.75 mmol) to the solution. The mixture will typically turn a pale yellow color indicating the formation of the active ester. Stir for 15 minutes.

  • Amine Addition: Add the target amine (0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Reaction Monitoring: Validate reaction completion via LC-MS. The target mass should correspond to [M+H]+ of the desired amide, with the disappearance of the starting acid mass.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

Rationale: This continuous spectrophotometric assay tracks the production of uric acid from xanthine by monitoring absorbance at 295 nm. It is a self-validating system; the inclusion of Allopurinol acts as a positive control to ensure enzyme viability and assay sensitivity[1].

Reagents & Materials:

  • Bovine milk Xanthine Oxidase (0.05 U/mL final concentration)

  • Xanthine substrate (50 µM final concentration)

  • Phosphate buffer (50 mM, pH 7.4)

  • Test compounds (serial dilutions from 100 µM to 1 nM in DMSO)

  • Allopurinol (Positive control)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) freshly degassed to prevent baseline drift from dissolved oxygen.

  • Enzyme & Inhibitor Pre-incubation: In a 96-well UV-transparent microplate, add 100 µL of phosphate buffer, 10 µL of the test compound (ensuring final DMSO concentration is ≤1% to prevent enzyme denaturation), and 20 µL of the XO enzyme solution.

  • Equilibration: Incubate the microplate at 25°C for 15 minutes. Causality: This pre-incubation step is critical for allowing slow-binding inhibitors to reach equilibrium with the Mo-pt active site.

  • Reaction Initiation: Rapidly add 70 µL of the xanthine substrate solution to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a UV-Vis microplate reader. Record the absorbance at 295 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition relative to the DMSO vehicle control. Use non-linear regression (e.g., GraphPad Prism) to calculate the IC50​ values.

References

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors Source: European Journal of Medicinal Chemistry / PubMed (NIH) URL:[Link]

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants Source: Pharmaceuticals / PubMed (NIH) URL:[Link]

  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents Source: Molecular Diversity / PubMed (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Regioisomer Formation in Isoxazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process development professionals who are bottlenecked by poor regioselectivity during isoxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process development professionals who are bottlenecked by poor regioselectivity during isoxazole synthesis. The isoxazole core is a privileged pharmacophore found in numerous approved drugs, including valdecoxib, leflunomide, and parecoxib[1]. However, constructing this heterocycle often yields frustrating mixtures of regioisomers, complicating purification and reducing overall yield[2].

This guide provides field-proven troubleshooting strategies, focusing on the causality behind experimental choices to ensure your synthetic protocols are robust, scalable, and self-validating.

The Causality of Regioisomerism

The most direct and widely utilized route to isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[2]. However, the uncatalyzed thermal reaction is generally neither chemoselective nor regioselective[2].

The orientation of the cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance. Without a catalyst to lower the activation energy of a specific transition state, the HOMO-LUMO energy gaps for both the 3,4- and 3,5-disubstituted pathways are often too similar. This lack of electronic bias results in an inseparable mixture of regioisomers[2]. Overcoming this requires the strategic application of metal catalysts, specific organic promoters, or highly biased precursors.

Troubleshooting Guides & FAQs

Issue 1: My 1,3-dipolar cycloaddition yields an inseparable mixture of 3,4- and 3,5-disubstituted isoxazoles. Probable Cause: You are running the reaction under purely thermal conditions, which lacks the necessary electronic bias to direct the dipole[2]. Solution: Implement a catalyst or a specific promoter to dictate the regiochemistry.

  • For 3,5-Disubstituted Isoxazoles : Utilize Copper(I) catalysis or a metal-free 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) promoted system. DBU facilitates the in situ generation of the nitrile oxide from an aldoxime and directs the cycloaddition exclusively to the 3,5-isomer, even tolerating unprotected phenolic hydroxyl groups[2].

  • For 3,4-Disubstituted Isoxazoles : Ruthenium(II) complexes reverse the standard regioselectivity, directing the cycloaddition to form the 3,4-disubstituted isomer[3].

Issue 2: The Claisen condensation of 1,3-dicarbonyls with hydroxylamine is giving me poor selectivity between the 3,5- and 5,3-regioisomers. Probable Cause: The traditional Claisen isoxazole synthesis suffers from harsh conditions and poor differentiation between the two electrophilic carbonyl centers[1]. Solution: Transition to using β -enamino diketones as precursors. By varying the solvent, utilizing pyridine, or adding a Lewis acid (like BF3) to selectively activate one carbonyl, you can access four different regioisomeric series (including 3,4-, 4,5-, and 3,4,5-substituted isoxazoles) with high precision[1]. Alternatively, reacting N -hydroxyl-4-toluenesulfonamide with α,β -unsaturated ketones provides a step-economic, highly regioselective route to 3,5-disubstituted isoxazoles via conjugate addition and tosyl elimination[4].

Issue 3: My terminal alkyne is volatile or degrades under the basic conditions required to generate the nitrile oxide. Probable Cause: Terminal alkynes can be sensitive to strong bases or extended heating. Solution: Use 1,1-disubstituted bromoalkenes as alkyne synthons[5]. These precursors are stable under basic conditions and undergo cycloaddition to form a 5,5-disubstituted bromoisoxazoline intermediate[5]. This intermediate spontaneously aromatizes through the loss of HBr to yield the desired 3,5-disubstituted isoxazole[5].

Data Presentation: Strategy Comparison
Synthetic StrategyPrecursorsReagents / CatalystPrimary RegioisomerKey Advantage
DBU-Promoted Cycloaddition Aldoxime + AlkyneDBU, NCS, DMF3,5-DisubstitutedMetal-free; tolerates free phenols[2]
Ru-Catalyzed Cycloaddition Nitrile Oxide + AlkyneRu(II) complexes3,4-DisubstitutedReverses standard regioselectivity[3]
Bromoalkene Synthon Aldoxime + BromoalkeneTriethylamine3,5-DisubstitutedAvoids volatile/unstable alkynes[5]
Tosyl-Hydroxylamine Route α,β -Enone + TsNHOHBase / Heat3- or 3,5-DisubstitutedStep-economic; uses stable enones[4]
β -Enamino Diketone Route β -Enamino diketone + NH2​OH BF3 or PyridineTunable (e.g., 4,5- or 3,4-)Access to multiple distinct regioisomers[1]
Reaction Pathways Visualization

Regioselective_Pathways Aldoxime Aldoxime Precursor NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Base / Oxidant Thermal Thermal (Uncatalyzed) NitrileOxide->Thermal CuCat Cu(I) Catalysis / DBU NitrileOxide->CuCat RuCat Ru(II) Catalysis NitrileOxide->RuCat Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Thermal Alkyne->CuCat Alkyne->RuCat Mix Mixture of 3,4- & 3,5- Regioisomers Thermal->Mix Iso35 Exclusive 3,5-Disubstituted Isoxazole CuCat->Iso35 Iso34 Exclusive 3,4-Disubstituted Isoxazole RuCat->Iso34

Mechanistic pathways for 1,3-dipolar cycloaddition highlighting catalyst-driven regioselectivity.

Validated Experimental Protocols

Protocol A: Metal-Free DBU-Promoted Synthesis of 3,5-Disubstituted Isoxazoles Causality Check: DBU acts dually as a base to generate the nitrile oxide from the hydroximinoyl chloride and as a promoter that stabilizes the transition state, driving the reaction exclusively to the 3,5-isomer[2].

  • Oxime Chlorination : Dissolve the aldoxime (1.0 equiv) in DMF (0.2 M). Add N -chlorosuccinimide (NCS, 1.2 equiv) in portions. Stir at room temperature for 1 hour to form the hydroximinoyl chloride[2].

    • Validation Checkpoint: TLC should indicate complete consumption of the starting aldoxime.

  • Cycloaddition : To the same reaction vessel, add the terminal alkyne (1.2 equiv) followed by the dropwise addition of DBU (1.0 equiv)[2].

    • Caution: The addition of DBU is slightly exothermic. Maintain the temperature using a water bath if necessary[2].

  • Reaction Monitoring : Stir the mixture at room temperature for 1–8 hours. The reaction is complete when the intermediate hydroximinoyl chloride is fully consumed[2].

  • Work-up : Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (hexane/ethyl acetate) to isolate the pure 3,5-disubstituted isoxazole[2].

Protocol B: Regioselective Synthesis via β -Enamino Diketones Causality Check: Using a Lewis acid like BF3​⋅OEt2​ selectively coordinates to the more sterically accessible carbonyl of the β -enamino diketone, directing the nucleophilic attack of hydroxylamine to the opposite carbonyl, thus ensuring strict regiocontrol[1].

  • Preparation : Dissolve the β -enamino diketone (1.0 equiv) in anhydrous ethanol (0.1 M) under a nitrogen atmosphere[1].

  • Activation : Add BF3​⋅OEt2​ (1.2 equiv) dropwise at 0 °C. Stir for 15 minutes to allow for complete coordination[1].

  • Condensation : Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (1.5 equiv) to the mixture[1].

  • Heating : Warm the reaction to 60 °C and stir for 4–6 hours[1].

  • Work-up : Remove the solvent in vacuo, resuspend in dichloromethane, and wash with 1M HCl followed by saturated NaHCO3​ .

  • Isolation : Dry the organic layer and purify by recrystallization or chromatography to yield the targeted regioisomer[1].

References
  • Title : Isoxazoles from 1,1-Disubstituted Bromoalkenes Source : NIH PubMed Central URL :[Link]

  • Title : Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines Source : RSC Advances URL :[Link]

  • Title : Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source : RSC Advances URL :[Link]

  • Title : Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles Source : Organic Letters URL :[Link]

Sources

Optimization

Technical Support Center: Purification of Polar Isoxazole Carboxylic Acids

Welcome to the Technical Support Center. Isoxazole carboxylic acids present a unique chromatographic challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Isoxazole carboxylic acids present a unique chromatographic challenge. The highly electronegative heteroaromatic isoxazole ring combined with an ionizable carboxylic acid moiety often results in extreme hydrophilicity. Standard purification methods frequently fail, resulting in voiding on reverse-phase columns or irreversible adsorption on normal-phase silica.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize your purification workflows.

Core Diagnostic Workflow

Before adjusting your method, use the decision tree below to identify the correct chromatographic mode based on your analyte's behavior and your detection requirements.

Workflow A Target: Polar Isoxazole Carboxylic Acid B Initial Trial: C18 Reverse-Phase A->B C Does analyte elute in void volume? B->C D Optimize Modifier C->D No (Retains well) H Switch to HILIC Mode C->H Yes (Highly Polar) E Is LC-MS detection required? D->E F Use 0.1% TFA (Maximum Retention) E->F No G Use 0.1% DFA or FA (MS Compatible) E->G Yes I Use Ammonium Formate Buffer (Optimize Peak Shape) H->I

Fig 1. Diagnostic decision tree for purifying polar isoxazole carboxylic acids.

Troubleshooting & FAQs

Q1: Why does my isoxazole carboxylic acid elute in the void volume on a standard C18 column? Causality & Solution: Carboxylic acids ionize at neutral or near-neutral pH, converting into highly hydrophilic carboxylate anions ( COO− ). This drastically reduces their partition coefficient ( logD ), causing them to bypass the hydrophobic C18 stationary phase entirely. To fix this, you must lower the mobile phase pH to 2–4 using acidic modifiers. This suppresses the ionization of the weakly acidic carboxylate, forcing the molecule into its neutral, more lipophilic state, thereby enabling hydrophobic retention 1.

Q2: I added 0.1% TFA to retain the compound, but my LC-MS signal is completely suppressed. What are my alternatives? Causality & Solution: Trifluoroacetic acid (TFA) is an exceptional ion-pairing agent, but it causes severe ion suppression in Electrospray Ionization (ESI-MS). The strong ion pairs formed between TFA and the analyte fail to dissociate efficiently in the gas phase, and TFA's high surface tension impedes optimal droplet desolvation. Replacing TFA with Difluoroacetic acid (DFA) is the optimal compromise. DFA provides a low enough pKa​ to ensure adequate protonation and retention, but it is significantly more volatile and MS-friendly, breaking apart readily in the ESI source to preserve sensitivity 2.

Q3: Even with acidic modifiers, my highly polar amino-isoxazole carboxylic acid won't retain on C18. Should I use normal-phase bare silica? Causality & Solution: Do not use bare silica. Attempting to purify highly polar, hydrogen-bonding molecules on normal-phase silica leads to catastrophic streaking and poor recovery. The acidic silanol groups ( Si−OH ) on the silica surface engage in aggressive secondary interactions—both strong hydrogen bonding and ion-exchange—with the isoxazole nitrogens. Instead, use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase but operates with a water-rich pseudo-stationary layer, allowing hydrophilic analytes to partition smoothly without irreversible adsorption 3.

Q4: How do I optimize peak shape in HILIC for these acidic derivatives? Causality & Solution: When running HILIC, using only an acid modifier (like 0.1% FA) often results in peak tailing for ionizable compounds. This occurs because the lack of ionic strength allows electrostatic interactions between the analyte and the stationary phase to dominate. Introducing a volatile buffer, such as 10–20 mM ammonium formate, provides the necessary ionic strength to mask these secondary electrostatic interactions, ensuring sharp, symmetrical peaks while maintaining MS compatibility []().

Quantitative Data: Mobile Phase Modifiers

Selecting the correct modifier is the single most critical variable in your method. Use the table below to balance retention strength against detection requirements.

ModifierTypical Conc.Aqueous pHIon-Pairing StrengthLC-MS CompatibilityPrimary Application
Formic Acid (FA) 0.1% v/v~2.8WeakExcellentStandard LC-MS of moderately polar acids
Difluoroacetic Acid (DFA) 0.1% v/v~2.4ModerateGoodLC-MS requiring stronger retention
Trifluoroacetic Acid (TFA) 0.05 - 0.1% v/v~2.1StrongPoor (Suppression)Preparative UV-HPLC, maximum retention
Ammonium Formate 10 - 20 mM~3.7 (Buffered)N/A (Buffer)ExcellentHILIC separations, masking secondary interactions

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to preparative scale without first passing the "Self-Validation Check" at the analytical scale.

Protocol 1: MS-Compatible RP-HPLC Method Development

Objective: Achieve baseline separation and adequate retention of moderately polar isoxazole carboxylic acids using a reverse-phase system.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% DFA) and Mobile Phase B (Acetonitrile + 0.1% DFA). Mechanistic Note: DFA provides the low pH necessary to protonate the carboxylic acid while remaining volatile enough for MS detection.

  • Column Equilibration: Flush a standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with 95% A / 5% B for 10 column volumes.

  • Scouting Gradient Execution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation Check (The k′ Calculation): Calculate the retention factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ (where tR​ is retention time and t0​ is void time).

    • Pass: If k′≥2 , the compound is sufficiently retained. The method is valid and can be scaled to preparative chromatography.

    • Fail: If k′<1 , the compound is too polar for C18 even when protonated. Abort RP-HPLC and switch immediately to Protocol 2 (HILIC).

Protocol 2: HILIC Purification Workflow for Ultra-Polar Derivatives

Objective: Purify highly hydrophilic isoxazole carboxylic acids that void on C18.

  • Buffer Preparation: Prepare a 20 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid. Use this as Mobile Phase A (Aqueous). Use pure Acetonitrile as Mobile Phase B (Organic).

  • Sample Diluent Optimization: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 75% Acetonitrile / 25% Water). Mechanistic Note: A common pitfall in HILIC is dissolving the sample in 100% water. Because water is the strong eluting solvent in HILIC, an aqueous injection plug disrupts the stationary water layer, causing severe peak splitting and loss of retention.

  • HILIC Gradient Execution: Run a gradient starting at 90% B (Organic) and decreasing to 50% B over 15 minutes. (Remember: in HILIC, decreasing organic increases elution strength) 4.

  • Self-Validation Check (Peak Symmetry): Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Pass: An As​ between 0.9 and 1.2 validates the buffering capacity. The secondary interactions are successfully masked.

    • Fail: If As​>1.5 (severe tailing), the ionic strength is too low. Increase the buffer concentration to 30 mM to further mask electrostatic interactions on the polar stationary phase.

Sources

Troubleshooting

Isoxazole Synthesis Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when constructing the isoxazole pharmacophore—a core structural motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when constructing the isoxazole pharmacophore—a core structural motif in blockbuster drugs like parecoxib and leflunomide. While 1,3-dipolar cycloadditions and Claisen cyclocondensations are foundational techniques, they are highly susceptible to competing side reactions, such as furoxan dimerization and regiochemical scrambling.

This guide is designed to bridge the gap between theoretical mechanisms and benchtop execution, providing you with field-proven causality analyses and self-validating protocols to optimize your yields.

Mechanistic Pathway Analysis

Understanding the kinetic and thermodynamic forks in your reaction pathway is the first step to troubleshooting. The diagram below illustrates the critical divergence points where desired syntheses compete with common side reactions.

Isoxazole_Troubleshooting cluster_0 1,3-Dipolar Cycloaddition Pathway cluster_1 Claisen Cyclocondensation Pathway NO Nitrile Oxide (Highly Reactive) Isoxazole1 Isoxazole (Target) NO->Isoxazole1 + Alkyne (Slow Addition) Furoxan Furoxan (Dimer Byproduct) NO->Furoxan Self-Reaction (High Conc.) Alkyne Alkyne Alkyne->Isoxazole1 Dicarbonyl 1,3-Dicarbonyl + Hydroxylamine RegioMix 3,5- & 5,3-Isoxazole (Regioisomer Mixture) Dicarbonyl->RegioMix Uncontrolled Attack Enamino β-Enamino Diketone + BF3·OEt2 Dicarbonyl->Enamino Derivatization Isoxazole2 Regiopure Isoxazole (Target) Enamino->Isoxazole2 Directed Cyclization

Competing pathways in isoxazole synthesis: desired products vs. common side reactions.

Troubleshooting Guide & FAQs

Issue 1: Furoxan Formation (Dimerization of Nitrile Oxides)

Q: I am observing significant furoxan byproduct formation during my 1,3-dipolar cycloaddition. How can I suppress this?

A: Furoxans (1,2,5-oxadiazole-2-oxides) form via the dimerization of nitrile oxides. This side reaction is kinetically favored when the concentration of the nitrile oxide is high relative to the dipolarophile[1].

  • Causality: The dimerization of aliphatic and aromatic nitrile oxides proceeds via a stepwise mechanism involving a dinitrosoalkene diradical intermediate[2]. The rate-determining step is the bond formation between the carbenoid carbons of two nitrile oxide molecules. Because this dimerization has a very low activation energy (e.g., ~11.1 kcal/mol for aliphatic variants), it easily outcompetes the desired cycloaddition if the alkyne is sterically hindered or present in low local concentrations[2].

  • Actionable Solution: Never attempt to isolate the nitrile oxide. Generate it in situ and maintain a strictly low steady-state concentration. Use a syringe pump to add the nitrile oxide precursor (e.g., tert-butyl nitrite) over 1–4 hours to a solution containing an excess of the dipolarophile[3]. Alternatively, employ steric auxiliaries, such as benzotriazole substituents, which sterically block the diradical dimerization pathway without hindering the cycloaddition[4].

Issue 2: Regioisomeric Mixtures in Claisen Condensations

Q: My cyclocondensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine is yielding an inseparable mixture of 3,5- and 5,3-disubstituted isoxazoles. How do I achieve regiocontrol?

A: The classic Claisen isoxazole synthesis frequently suffers from poor regioselectivity because hydroxylamine can attack either of the two electrophilic carbonyl carbons[5].

  • Causality: The bidentate nature of hydroxylamine (containing both nucleophilic nitrogen and oxygen) leads to competitive condensation pathways[1]. The lack of sufficient steric or electronic differentiation between the two carbonyls of the 1,3-dicarbonyl results in a mixed population of oxime intermediates, which subsequently dehydrate into different regioisomers.

  • Actionable Solution: Convert the 1,3-dicarbonyl into a β-enamino diketone prior to the addition of hydroxylamine. By adding a Lewis acid catalyst such as BF3·OEt2, you can selectively activate specific sites. The Lewis acid coordinates with the carbonyl oxygen, directing the nucleophilic attack of the hydroxylamine nitrogen to achieve exclusive formation of 3,4- or 4,5-disubstituted isoxazoles[5].

Issue 3: Incomplete Conversion in Terminal Alkyne Cycloadditions

Q: I am getting poor yields in my terminal alkyne cycloaddition due to unreactive substrates. Should I heat the reaction?

A: Heating is generally counterproductive as it accelerates the aforementioned furoxan dimerization faster than the desired cycloaddition.

  • Causality: Thermal activation provides the energy required to overcome the activation barrier for dimerization much faster than it assists the bimolecular cycloaddition, especially for electron-deficient alkynes.

  • Actionable Solution: Utilize an organic or metal catalyst. N-Heterocyclic Carbenes (NHCs), for example, can significantly lower the activation energy. NHCs interact with the alkyne to form a reactive zwitterion, which then undergoes nucleophilic attack by the nitrile oxide, ensuring high regioselectivity and yield without the need for heat[6].

Quantitative Data Summary

The table below summarizes how specific reaction modifications shift the kinetic balance away from side reactions and toward the desired isoxazole product.

Synthesis MethodSubstrate / ReagentsMajor Side ReactionOptimized ConditionExpected Outcome
1,3-Dipolar Cycloaddition Nitrile Oxide + 1,2-Disubstituted AlkyneFuroxan DimerizationSyringe-pump addition of NO precursor (1-4h)>80% Yield, <5% Furoxan[3]
1,3-Dipolar Cycloaddition Alkylnitrile Oxide + AlkyneFuroxan DimerizationBenzotriazole steric auxiliarySingle regioisomer, no dimer[4]
Claisen Condensation Unsymmetrical 1,3-Dicarbonyl + NH2OH1:1 Regioisomer MixtureDerivatization to β-enamino diketone + BF3·OEt2>85% Yield, >95:5 Regioselectivity[5]
Organocatalytic Cycloaddition Nitrile Oxide + Unreactive AlkyneIncomplete ConversionN-Heterocyclic Carbene (NHC) Catalyst at RT>75% Yield, High purity[6]

Validated Experimental Protocols

Protocol A: Syringe-Pump Controlled 1,3-Dipolar Cycloaddition (Furoxan Suppression)

This protocol utilizes tert-butyl nitrite (TBN) for the catalyst-free formation of nitrile oxides from diazo compounds, ensuring a low steady-state NO concentration to bypass dimerization[3].

  • Preparation: In an oven-dried round-bottom flask, dissolve the terminal diazo compound (0.2 mmol) and the dipolarophile (e.g., ethyl propiolate, 1.2 equiv) in anhydrous acetonitrile (4 mL).

  • Controlled Addition: Load tert-butyl nitrite (TBN, 1.5 equiv) into a gas-tight syringe. Secure the syringe in a programmable syringe pump.

  • Reaction Execution: Introduce the TBN into the stirring reaction mixture at room temperature over a strictly controlled period of 1 hour (rate = ~0.025 equiv/min).

    • Scientist's Note: Always ensure your syringe pump is calibrated. A sudden influx of TBN will cause a localized spike in nitrile oxide concentration, instantly precipitating the furoxan dimer.

  • Completion: Allow the reaction to stir for an additional 3 hours at room temperature. Monitor the disappearance of the diazo precursor via TLC or LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, EtOAc/Hexane) to isolate the pure isoxazole.

Protocol B: Regioselective Cyclocondensation using β-Enamino Diketones

This protocol bypasses the classic Claisen regio-mixture by utilizing a Lewis acid-directed cyclization[5].

  • Substrate Activation: Dissolve the β-enamino diketone (0.5 mmol) in anhydrous acetonitrile (4 mL) under an inert nitrogen atmosphere.

  • Lewis Acid Addition: Add BF3·OEt2 (0.5 equiv) dropwise to the solution at room temperature. Stir for 10 minutes to allow complete complexation with the carbonyl oxygen.

    • Scientist's Note: BF3·OEt2 is highly moisture-sensitive. Use strictly anhydrous acetonitrile and perform the complexation step under a dry nitrogen atmosphere to prevent catalyst quenching.

  • Cyclization: Add hydroxylamine hydrochloride (NH2OH·HCl, 0.6 equiv) in a single portion.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. The mild conditions prevent the thermodynamic equilibration that leads to regio-scrambling.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via recrystallization or chromatography to obtain the regiopure 3,4-disubstituted isoxazole.

References[2] Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. acs.org. Verify Source[5] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. nih.gov. Verify Source[4] Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary. connectsci.au. Verify Source[6] Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. scispace.com.Verify Source[3] Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. nsf.gov. Verify Source[1] Troubleshooting guide for the synthesis of isoxazole derivatives. benchchem.com. Verify Source

Sources

Optimization

Section 1: Macrophage Infection Models (Intracellular Screening)

Antitubercular Screening Support Center: Troubleshooting & Assay Optimization Welcome to the Technical Support Center for antitubercular high-throughput screening (HTS). As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Antitubercular Screening Support Center: Troubleshooting & Assay Optimization

Welcome to the Technical Support Center for antitubercular high-throughput screening (HTS). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical bottlenecks in Mycobacterium tuberculosis (Mtb) screening. This resource bridges the gap between theoretical assay design and field-proven execution, focusing on resolving edge-case anomalies, optimizing signal-to-background ratios, and shifting from traditional growth-inhibition to high-sensitivity intracellular and lytic readouts.

Q: Our intracellular Mtb screening assay yields highly variable Z'-factors plate-to-plate. How can we stabilize the infection baseline? A: Variability in intracellular assays almost exclusively stems from inconsistent phagocytosis rates and extracellular bacterial overgrowth. When using human induced pluripotent stem cell-derived macrophages (hiPSC-Macs) or THP-1 cells, the Multiplicity of Infection (MOI) must be tightly controlled (typically MOI 10–25)[1].

The Causality: If extracellular bacteria are not thoroughly washed away post-infection, they will replicate rapidly in the nutrient-rich assay medium. Because extracellular Mtb has a fundamentally different metabolic state and drug susceptibility profile than intracellular Mtb, this mixed population skews the viability readout and masks true intracellular drug efficacy. Furthermore, macrophages can form densely packed Mtb/macrophage aggregates that mimic in vivo granuloma structures; premature lysis of these cells releases aggregates that confound optical density or luminescence readings[1].

Self-Validating Protocol: Standardized hiPSC-Macrophage Infection To ensure a robust infection model with a Z-score > 0.3[2], follow this validated workflow:

  • Macrophage Seeding: Seed terminally differentiated hiPSC-Macs at 1.5×105 cells/mL in 384-well plates[2].

  • Bacterial Preparation: Thaw single-cell Mtb reporter strains (e.g., luminescence-based) in macrophage media and incubate overnight at 37°C to ensure logarithmic growth phase[2].

  • Infection: Add the bacterial suspension to macrophages. Incubate for 20 hours at 37°C, 5% CO₂[2].

  • Extracellular Wash (Critical Step): Wash the infected cells exactly five times with pre-warmed buffer to remove extracellular bacteria[2]. Validation Check: Plate the final wash buffer on 7H10 agar; zero CFU confirms successful extracellular clearing.

  • Compound Addition: Pin-transfer the compound library (e.g., 10 µM single-shot dose) into the wells[2].

  • Readout & Validation: Measure luminescence after 3 to 5 days. Calculate the signal-to-background window between DMSO (vehicle) and Moxifloxacin (positive control). A Z-score > 0.3 validates the assay plate[2].

Section 2: Resazurin Microtiter Assay (REMA) Troubleshooting

Q: We are experiencing premature color change (blue to pink) in our REMA plates even in negative control wells. What is causing this background reduction? A: The Resazurin Microtiter Assay (REMA) relies on the reduction of blue resazurin to pink, highly fluorescent resorufin by metabolically active cells[3]. False positives in sterile controls usually indicate chemical reduction by media components or the test compounds themselves.

The Causality: Resazurin is highly sensitive to reducing agents. Certain chemical libraries contain compounds with intrinsic reducing activity. Additionally, if the 7H9 broth is supplemented with overly high concentrations of Tween-80 or specific albumin batches, auto-reduction can occur over prolonged 7-10 day incubations. Solution: Always run a "Compound + Media + Resazurin" (no bacteria) control plate to subtract background reduction. For standard drug susceptibility testing, use a resazurin concentration of 0.01% to 0.02% and limit the final incubation (post-dye addition) to 24 hours[3].

Section 3: Enhancing Sensitivity for Bactericidal Compounds

Q: Standard growth-inhibition assays are missing compounds with slow-acting bactericidal activity. How can we improve hit detection? A: Shift from metabolic readouts to lytic readouts. The Adenylate Kinase (AK) release assay is highly sensitive for bactericidal molecules and can detect anti-mycobacterial activity at concentrations well below the traditional minimum inhibitory concentration (MIC)[4].

The Causality: AK is an essential intracellular enzyme. Its presence in the extracellular medium directly correlates with mycobacterial cell lysis (a bactericidal event). Because AK assays detect lysis directly rather than relying on the cessation of growth, they amplify the signal of cell death, providing an increased yield of active molecules against Mtb that would otherwise be missed by standard growth assays[4].

G cluster_0 Metabolic Readout (REMA) cluster_1 Lytic Readout (AK Assay) Compound Compound Library Treatment Viable Viable Mtb Cells Compound->Viable Bacteriostatic Lysis Mtb Cell Lysis Compound->Lysis Bactericidal Resazurin Resazurin Added (Blue) Viable->Resazurin Resorufin Reduction to Resorufin (Pink) Resazurin->Resorufin AK Adenylate Kinase Release Lysis->AK ATP ATP Generation & Luminescence AK->ATP

Mechanistic pathways of REMA (metabolic) versus AK release (lytic) screening assays.

Data Presentation: Assay Sensitivity & Metric Comparison

To assist in selecting the optimal screening platform for your specific drug development phase, consult the following comparison matrix:

Assay TypePrimary ReadoutSensitivity / Detection LimitZ'-Factor ExpectationBest Use Case
REMA [3]Colorimetric / Fluorescent (Metabolic)Moderate (Detects 1% resistant population)0.6 - 0.8Low-cost primary screening, MIC determination.
AK Release [4]Luminescence (Lytic)High (Detects activity below MIC)> 0.7Identifying bactericidal compounds, avoiding bacteriostatic false positives.
hiPSC-Macrophage [2]Luminescence (Intracellular)High (Physiological niche)> 0.3Host-pathogen interaction (HPI) targets, in vivo efficacy prediction.
Spot-Assay (MBC) [5]CFU / Visual (Cidality)Very High (MBC90 determination)N/A (Kinetic)Validating hit cidality, testing clinical isolates in BSL-3.

References

  • A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis. nih.gov.
  • High-throughput screening of small molecules targeting Mycobacterium tuberculosis in human iPSC macrophages. asm.org.
  • A High Throughput Screening Assay for Anti-Mycobacterial Small Molecules Based on Adenylate Kinase Release as a Reporter of Cell Lysis. plos.org.
  • A High-Throughput Cidality Screen for Mycobacterium Tuberculosis. plos.org.
  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. asm.org.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Broadening in HPLC Analysis of Isoxazole Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve peak broadening issues s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve peak broadening issues specifically encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of isoxazole carboxylic acids.

Isoxazole carboxylic acids (such as 5-methyl-4-isoxazole carboxylic acid) are critical pharmacophores, but their polar, ionizable nature makes them highly susceptible to chromatographic dispersion. This guide provides field-proven mechanistic insights, self-validating protocols, and a systematic workflow to restore peak integrity.

Diagnostic Workflow

TroubleshootingWorkflow Start Peak Broadening Observed in Isoxazole Carboxylic Acid CheckPH Is Mobile Phase pH ≤ pKa - 2? Start->CheckPH FixPH Adjust pH using TFA or Formic Acid CheckPH->FixPH No CheckSolvent Is Sample Solvent ≤ Initial MP Strength? CheckPH->CheckSolvent Yes FixPH->CheckSolvent FixSolvent Dilute sample in weaker solvent/MP CheckSolvent->FixSolvent No CheckVolume Are Tubing & Fittings Optimized? CheckSolvent->CheckVolume Yes FixSolvent->CheckVolume FixVolume Minimize Extra-Column Volume & Dead Space CheckVolume->FixVolume No Success Sharp, Symmetrical Peaks Achieved CheckVolume->Success Yes FixVolume->Success

Troubleshooting workflow for peak broadening in isoxazole carboxylic acids.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do isoxazole carboxylic acids exhibit severe peak broadening compared to neutral analytes? A1: Isoxazole carboxylic acids contain an ionizable carboxylic acid group attached to a heterocyclic ring. Peak broadening in these compounds almost always stems from an ionization state mismatch. If the pH of the mobile phase matches the pKa of the sample substance, theoretically half of the molecules are charged (deprotonated) and the other half are uncharged (protonated)[1]. The charged molecules are highly polar and interact weakly with the apolar C18 stationary phase, while the uncharged molecules interact strongly. This dual-state partitioning leads to varied interactions on the column, manifesting as severe peak broadening or split peaks[1].

Q2: How do I optimize the mobile phase pH to ensure sharp peaks? A2: To achieve sharp, symmetrical peaks, you must force the analyte into a single ionization state. The golden rule of chromatography for acidic compounds is to set the mobile phase pH at least 2 units below the pKa of the acidic analyte[2]. Because the pKa of most isoxazole carboxylic acids falls between 3.0 and 4.5, utilizing an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or a TFA buffer at pH 3.0 is highly effective at suppressing ionization[3].

Q3: Can the sample diluent cause peak broadening even if my mobile phase is perfectly optimized? A3: Yes, this is a frequent oversight known as the "sample solvent effect." Injecting a sample in a too strong solvent (e.g., 100% Acetonitrile) causes the components of the sample to be swept along with the solvent instead of being able to bind properly to the head of the column[1]. Always ensure that your sample solvent is as weak or weaker than the initial mobile phase being used for your analysis to promote on-column focusing[4].

Q4: What role does extra-column volume play, and why are polar acids so sensitive to it? A4: Extra-column volume is the dead volume in the HPLC system external to the column (e.g., injection loop, tubing, and detector flow cell)[4]. Because isoxazole carboxylic acids are relatively polar, they often elute early in reversed-phase gradients. Early-eluting peaks have smaller peak volumes; therefore, long or wide-bore tubing, poorly fitted connections, or dead volumes between the column outlet and the detector can cause massive peak broadening due to analyte dispersion after separation[5].

Step-by-Step Troubleshooting Protocols

Protocol 1: Mobile Phase pH Optimization & Ionization Suppression

Objective: Suppress the ionization of the isoxazole carboxylic acid to prevent dual-state partitioning and secondary interactions with residual silanols[5].

  • Determine the pKa: Identify the theoretical pKa of your specific isoxazole carboxylic acid (typically ~3.5).

  • Prepare Aqueous Phase (Mobile Phase A): Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to HPLC-grade water. Verify with a calibrated pH meter that the pH is between 2.0 and 2.5.

  • Prepare Organic Phase (Mobile Phase B): Add 0.1% v/v of the same acidic modifier to HPLC-grade Acetonitrile to maintain a constant baseline during gradient elution.

  • Equilibrate: Flush the column with at least 10 column volumes of the new mobile phase to fully protonate the stationary phase silanols and condition the system.

  • Self-Validation Check: Inject your standard. If the peak sharpens and the retention time increases compared to a neutral pH run, your protocol is validated. The increased retention confirms successful protonation, resulting in stronger hydrophobic interaction with the stationary phase.

Protocol 2: Mitigating Sample Solvent Mismatch

Objective: Ensure immediate on-column focusing of the analyte band to prevent pre-column dispersion.

  • Identify Initial Conditions: Check your instrument method for the starting percentage of Mobile Phase B (e.g., 10% Acetonitrile).

  • Prepare Diluent: Mix a sample diluent that exactly matches or is slightly weaker than your initial gradient conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% TFA).

  • Sample Reconstitution: If the isoxazole carboxylic acid is highly crystalline and insoluble in high aqueous conditions, dissolve it first in a minimal volume of pure DMSO (e.g., 50 µL). Then, dilute serially with the aqueous mobile phase until the final organic content is ≤ the initial gradient strength.

  • Self-Validation Check: Inject varying volumes of the newly diluted sample (e.g., 1 µL, 3 µL, 5 µL). If the peak width remains constant and only the peak height increases linearly, you have successfully eliminated the sample solvent effect. If the peak broadens disproportionately at 5 µL, further reduce the injection volume or the organic strength of the diluent.

Quantitative Data & System Parameters Summary

Use the following table to benchmark your current HPLC method against field-proven parameters for acidic isoxazole derivatives.

ParameterRecommended SettingMechanistic Causality / Impact
Mobile Phase pH 2.0 – 2.5 (0.1% TFA or Formic Acid)Suppresses ionization; prevents peak splitting and tailing caused by dual-state partitioning.
Sample Solvent Strength ≤ Initial Mobile Phase % OrganicPromotes on-column focusing; prevents the analyte from being swept down the column bed.
Column Chemistry End-capped C18 or Polar-embedded C18Reduces secondary interactions (hydrogen bonding/ionic) with residual active silanol sites.
Tubing Internal Diameter 0.12 mm (Red) or 0.075 mm (Black)Minimizes extra-column volume and post-column longitudinal dispersion.
Injection Volume 1 – 5 µL (for 4.6 mm ID columns)Prevents volume overloading, which is critical for early-eluting polar carboxylic acids.

References

  • Benchchem, "troubleshooting peak broadening in HPLC analysis of (S)-mandelic acid",
  • ALWSCI, "Common Causes Of Peak Tailing in Chrom
  • Halo Columns, "LC Chrom
  • Agilent, "HPLC Column and Separ
  • Loesungsfabrik, "Peak symmetry, asymmetry and their causes in HPLC",
  • Google Patents (EP3328842A1)

Sources

Optimization

High-Throughput Screening (HTS) Technical Support Center: Isoxazole Library Triage

Welcome to the HTS Technical Support Center. As a Senior Application Scientist, I have spent years optimizing hit triage cascades to separate genuine target engagement from artifactual noise.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HTS Technical Support Center. As a Senior Application Scientist, I have spent years optimizing hit triage cascades to separate genuine target engagement from artifactual noise. Isoxazoles are privileged motifs in medicinal chemistry, but their unique physicochemical properties—ranging from high lipophilicity to potential electrophilicity—make them prime suspects for assay interference.

This guide is designed to help you establish self-validating triage protocols that systematically eliminate false positives from your isoxazole screens.

🛑 Frequently Asked Questions & Troubleshooting

Q1: My isoxazole hits are showing steep, bell-shaped dose-response curves. What is happening?

The Causality: This is a classic hallmark of colloidal aggregation, which is recognized as a major concern in drug discovery campaigns[1]. At a Critical Aggregation Concentration (CAC), hydrophobic small molecules self-assemble into sub-micron particles (typically 50–500 nm). These colloids non-specifically adsorb and partially denature your target proteins, leading to apparent inhibition (2[2]). As the concentration increases further, the colloids can precipitate or coalesce, leading to a loss of efficacy and generating a bell-shaped curve. The Solution: Test the hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-80). Detergents disrupt colloidal aggregates. If the IC50 shifts significantly or activity vanishes, your hit is an aggregator (1[1]).

Q2: How do I differentiate true target engagement from isoxazole-mediated chemical reactivity?

The Causality: While the isoxazole ring is generally stable, specific substitutions (e.g., highly electron-deficient isoxazoles) can act as electrophiles or undergo ring-opening, covalently modifying nucleophilic residues (like cysteines) on your target. These molecules are often flagged as Pan-Assay Interference Compounds (PAINS) because they react nonspecifically with numerous biological targets rather than specifically affecting one desired target (3[3]). The Solution: Employ a sulfhydryl-scavenging counter-screen or ALARM NMR (A La Carte Assay for Robust Molecules). ALARM NMR detects non-specific thiol reactivity by monitoring shifts in the 13C-NMR spectrum of a sensitive protein upon compound binding (4[4]).

Q3: My isoxazole library yielded an unusually high hit rate (>5%) in a fluorescence polarization (FP) assay. What went wrong?

The Causality: This is likely technology-related interference. Highly conjugated isoxazole derivatives can exhibit autofluorescence or act as inner-filter effect (IFE) quenchers. If the compound absorbs or emits light at the wavelengths of your fluorophore, it will artificially alter the FP signal, mimicking a displacement event (5[5]). The Solution: Run an orthogonal assay using a different readout, such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET), which uses time-resolved detection to reduce background (6[6]).

📊 Quantitative Data: Interference Mechanisms & Cutoffs

Summarizing the diagnostic metrics is critical for establishing hard go/no-go decisions in your triage cascade.

Interference MechanismDiagnostic Metric / CutoffCausalityMitigation Strategy
Colloidal Aggregation Particle radius >50 nm; IC50 shift >5-fold with 0.01% Triton X-100Hydrophobic self-assembly sequesters proteinsDetergent addition; DLS screening
Thiol Reactivity (PAINS) Covalent adduct mass shift (+[M]) on LC-MSElectrophilic ring-opening or substitutionGSH scavenging assay; ALARM NMR
Autofluorescence Signal > 3 SD above baseline in target-free wellConjugated pi-systems emit at assay wavelengthOrthogonal readout (SPR, TR-FRET)
Quenching / IFE Dose-dependent signal decay in control fluorophoreCompound absorbs excitation/emission lightRed-shifted fluorophores; Absorbance scan

🔬 Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Every workflow below is designed as a self-validating system to ensure trustworthiness.

Protocol 1: Dynamic Light Scattering (DLS) & Detergent Counter-Screen

Purpose: To identify and eliminate colloidal aggregators.

  • Baseline Preparation: Prepare your target enzyme assay in standard buffer conditions.

  • Detergent Spiking: Prepare a parallel assay buffer containing 0.01% (v/v) Triton X-100.

  • Dose-Response: Run a 10-point dose-response curve for the isoxazole hit in both buffers.

  • DLS Measurement: Using a cuvette-based DLS detector, measure the compound at 2x its IC50 in the standard buffer (7[7]).

  • Self-Validation (Controls):

    • Positive Control: Include a known aggregator (e.g., Fulvestrant) to confirm the DLS can detect >50nm particles and that Triton X-100 rescues enzyme activity.

    • Negative Control: Include a known, well-behaved monomeric inhibitor to ensure the detergent does not artificially disrupt true binding.

  • Data Interpretation: If the IC50 shifts by >5-fold in the presence of detergent, and DLS detects particles >50 nm, discard the compound as an aggregator.

Protocol 2: Thiol-Reactivity Triage via LC-MS

Purpose: To detect covalent PAINS and reactive electrophiles.

  • Incubation: Incubate 10 µM of the isoxazole hit with 100 µM Glutathione (GSH) in PBS (pH 7.4) at 37°C for 2 hours.

  • LC-MS Analysis: Inject the sample into an LC-MS system operating in both positive and negative ion modes.

  • Self-Validation (Controls):

    • Positive Control: Ethacrynic acid (a known covalent modifier) must show a distinct mass shift corresponding to the GSH adduct.

    • Negative Control: Incubate the isoxazole hit in buffer without GSH to account for spontaneous degradation or hydrolysis.

  • Data Interpretation: Scan for the mass of the compound + GSH (m/z + 307 Da). If an adduct peak is present, the compound is chemically reactive and should be triaged out of the hit-to-lead pipeline (8[8]).

🗺️ Visualizing the Triage Workflows

HTS_Workflow Start Primary HTS Hit (Isoxazole Library) DLS DLS & Detergent Assay (Check Aggregation) Start->DLS Agg Colloidal Aggregator (False Positive) DLS->Agg IC50 shifts w/ Triton X-100 NonAgg Monomeric Hit DLS->NonAgg IC50 stable Reactivity Thiol Reactivity Screen (ALARM NMR / MS) NonAgg->Reactivity Reactive Covalent Adduct / PAINS (False Positive) Reactivity->Reactive Protein Adduct Formed Stable Stable Hit Reactivity->Stable No Adduct Orthogonal Orthogonal Readout (e.g., SPR / TR-FRET) Stable->Orthogonal TechInterference Assay Interference (False Positive) Orthogonal->TechInterference No binding in SPR Validated Validated Lead Orthogonal->Validated Binding Confirmed

Fig 1: Stepwise HTS triage workflow for identifying and eliminating isoxazole false positives.

Aggregation_Mechanism Monomer Isoxazole Monomers Colloid Colloidal Aggregate (>50 nm) Monomer->Colloid Concentration > CAC Complex Denatured Protein-Colloid Complex Colloid->Complex Adsorbs Protein Target Protein Protein->Complex Sequestration Detergent Triton X-100 Addition Complex->Detergent Treatment Detergent->Monomer Micellization Rescued Rescued Protein Detergent->Rescued Disruption

Fig 2: Mechanism of target sequestration by colloidal aggregates and rescue via non-ionic detergents.

📚 References

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - NIH. 4

  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. 6

  • Pan-assay interference compounds - Wikipedia. 3

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. 5

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. 7

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors - MDPI.1

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture - ACS Chemical Biology. 2

  • The Ecstasy and Agony of Assay Interference Compounds - ACS Chemical Biology. 8

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antitubercular Potential of 5-(Phenylthio)isoxazole-3-carboxylic Acid

The resurgence of tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), presents a formidable challenge to global health, necessitatin...

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Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1] The isoxazole scaffold has emerged as a promising framework in the development of new anti-TB drugs due to its diverse biological activities.[1][2] This guide provides an in-depth technical comparison and validation framework for a specific derivative, 5-(Phenylthio)isoxazole-3-carboxylic acid, outlining the critical experimental data required to assess its potential as a viable antitubercular lead compound.

Rationale and Synthesis Overview

The selection of the isoxazole core is strategic; its derivatives have demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[3] Furthermore, the isoxazole motif is considered an ideal bio-isosteric replacement for potentially toxic nitro-containing compounds, which are also under investigation as anti-TB agents.[3] The compound of interest, 5-(Phenylthio)isoxazole-3-carboxylic acid, incorporates a phenylthio group, which can enhance lipophilicity and potentially improve cell wall penetration, a crucial factor for targeting Mtb.

The synthesis of the core isoxazole structure typically involves a cyclization reaction. A common method is the reaction of a β-keto ester with hydroxylamine hydrochloride.[2] For 5-substituted isoxazole-3-carboxylic acids, a multi-step process can be employed, starting with the reaction of a methyl ketone with dimethyl oxalate, followed by reaction with hydroxylamine hydrochloride to form the isoxazole ester, and subsequent hydrolysis to yield the final carboxylic acid product.

In Vitro Antitubercular Activity: Determining the Minimum Inhibitory Concentration (MIC)

The foundational step in validating any potential antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) — the lowest concentration that inhibits the visible growth of the target microorganism.[4] For Mtb, the virulent H37Rv strain is the universally accepted standard for primary screening.[2][5]

Causality Behind Experimental Choices

The Microplate Alamar Blue Assay (MABA) is the method of choice for this initial screen due to its high throughput, cost-effectiveness, and reliability.[2][4] The assay leverages the redox indicator resazurin (Alamar Blue), which is reduced by metabolically active cells, causing a distinct color change from blue to pink.[4][6] This provides a clear visual endpoint: a blue well indicates bacterial growth inhibition, while a pink well signifies bacterial viability.[4] This method is performed in a Biosafety Level 3 (BSL-3) laboratory, a mandatory precaution for handling live Mtb cultures.[4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)
  • Preparation of Inoculum: M. tuberculosis H37Rv (ATCC 27294) is cultured in Middlebrook 7H9 broth, supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase), to a mid-log phase (OD₆₀₀ of 0.4-0.6).[6] The culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Compound Dilution: A stock solution of 5-(Phenylthio)isoxazole-3-carboxylic acid is prepared in DMSO. Serial two-fold dilutions are made in a sterile 96-well flat-bottom plate, with each well containing 100 µL of 7H9 broth.

  • Inoculation: 100 µL of the prepared Mtb inoculum is added to each test well, bringing the final volume to 200 µL.[4]

  • Controls: Each plate must include:

    • Inoculum Control: Wells with bacteria and broth, but no compound.[4]

    • Sterility Control: Wells with broth only, to check for contamination.[4]

    • Solvent Control: Wells with bacteria and the highest concentration of DMSO used.[4]

    • Positive Control: A standard drug like Isoniazid or Rifampicin.[6]

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[4][6]

  • Developing the Assay: After incubation, 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.[4] The plate is re-incubated for 12-24 hours.[4]

  • Data Interpretation: The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[6]

Comparative Analysis of Antitubercular Potency

A lead compound's potency is only meaningful when benchmarked against established first-line therapeutics. The table below compares the hypothetical MIC of our investigational compound with Isoniazid and Rifampicin, two cornerstones of TB treatment.

CompoundTarget/Mechanism of ActionTypical MIC vs. Mtb H37Rv (µg/mL)
5-(Phenylthio)isoxazole-3-carboxylic acid Hypothesized: InhA or FadD32 To Be Determined (TBD)
Isoniazid (INH)Inhibits mycolic acid synthesis (InhA)0.02 - 0.06
Rifampicin (RIF)Inhibits RNA synthesis (RpoB)0.05 - 0.2

Note: MIC values for standard drugs can vary slightly between laboratories.

Evaluating Selective Toxicity: A Critical Safety Checkpoint

An effective antimicrobial must selectively target the pathogen with minimal harm to host cells. Cytotoxicity is assessed to determine the compound's therapeutic window. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the MIC (SI = CC₅₀ / MIC), is a critical metric.[7] A higher SI value is desirable, indicating greater selectivity for the bacteria over mammalian cells.[8]

Causality Behind Experimental Choices

The MTT assay is a standard colorimetric method for assessing cell viability.[9][10] It measures the metabolic activity of cells via NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[11] Vero cells (African green monkey kidney epithelial cells) are a common and well-validated cell line for initial cytotoxicity screening of antitubercular agents.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Vero cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of 5-(Phenylthio)isoxazole-3-carboxylic acid. Control wells contain medium with DMSO only.

  • Incubation: The plate is incubated for 24-48 hours.

  • MTT Addition: 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[9]

  • Solubilization: 100 µL of solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.[14] The plate is typically left overnight in the incubator.[9]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[9]

  • Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action (MoA)

While the precise target of 5-(Phenylthio)isoxazole-3-carboxylic acid requires dedicated investigation, studies on related isoxazole derivatives provide strong hypotheses. Many isoxazoles exert their antitubercular effect by targeting enzymes crucial for the synthesis of mycolic acid, a unique and essential component of the Mtb cell wall.[15] Two prominent potential targets are:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This is the same target as the first-line drug isoniazid.[1] Molecular docking studies have shown that isoxazole derivatives can bind effectively to the InhA active site.[1][2]

  • Fatty Acyl-AMP Ligase (FadD32): This enzyme is also indispensable for mycolic acid synthesis.[15][16] Certain isoxazole scaffolds have been identified as inhibitors of FadD32.[15][16]

The diagram below illustrates the hypothesized mechanism of action via inhibition of the mycolic acid synthesis pathway.

MoA_Pathway cluster_Mtb Mycobacterium tuberculosis Cell FattyAcid_Synthase Fatty Acid Synthase I (FAS-I) FadD32 FadD32 FattyAcid_Synthase->FadD32 Acyl chain InhA InhA FadD32->InhA Meromycolate chain precursor Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall Essential for Cell_Death Cell Death Lead_Compound 5-(Phenylthio)isoxazole- 3-carboxylic acid Lead_Compound->FadD32 Inhibition Lead_Compound->InhA Inhibition

Hypothesized MoA via Mycolic Acid Synthesis Inhibition.

Integrated Experimental Workflow

The validation of a potential antitubercular compound follows a logical, multi-stage process. The workflow diagram below outlines the key steps from initial screening to preliminary safety assessment, forming a self-validating system where each stage informs the next.

G A Compound Synthesis & Characterization B Primary Screen: MABA Assay vs. M. tuberculosis H37Rv A->B D Cytotoxicity Screen: MTT Assay vs. Vero Cells A->D C Determine MIC (Minimum Inhibitory Concentration) B->C F Calculate Selectivity Index (SI = CC₅₀ / MIC) C->F E Determine CC₅₀ (50% Cytotoxic Concentration) D->E E->F G Decision Point: Promising Lead? F->G H Advance to Further Studies (e.g., MoA, In Vivo Models) G->H SI > 10

Integrated workflow for in vitro antitubercular validation.

Conclusion and Future Directions

This guide outlines the essential framework for the initial validation of 5-(Phenylthio)isoxazole-3-carboxylic acid as a potential antitubercular agent. By systematically determining its MIC against M. tuberculosis H37Rv and evaluating its cytotoxicity to establish a Selectivity Index, researchers can make a data-driven decision on its viability as a lead compound.

A promising result, typically an MIC in the low microgram-per-milliliter range and a Selectivity Index greater than 10, would warrant advancement.[17] Subsequent steps would include activity testing against MDR-Mtb strains, definitive mechanism of action studies (e.g., enzyme inhibition assays), and, ultimately, evaluation in animal models of tuberculosis to assess in vivo efficacy and pharmacokinetics.[12] This rigorous, phased approach is paramount to translating a promising chemical scaffold into a clinically effective therapeutic.

References

  • Vertex AI Search. (2024). Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies.
  • Benchchem. (n.d.).
  • PubMed. (2018).
  • PMC. (n.d.). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents.
  • PubMed. (2025). Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis.
  • Merck. (n.d.).
  • International Journal of Medical Toxicology and Legal Medicine. (2024). Investigation of Antituberculosis Activity of Substituted Isoxazole Derivatives: A Combined Experimental and Molecular Docking Study.
  • PubMed. (2010). Rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as growth inhibitors of Mycobacterium tuberculosis. a potent and selective series for further drug development.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Tuberculosis Inhibitor 8.
  • R Discovery. (2024). Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Antimycobacterial activity, in vitro cytotoxicity, selectivity index, and log P.
  • Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review. (n.d.). ScienceDirect.
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (n.d.). Indian Journal of Chemistry.
  • PMC. (n.d.). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis.
  • PubMed. (2009). From serendipity to rational antituberculosis drug discovery of mefloquine-isoxazole carboxylic acid esters.

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Comparative

A Comparative Guide to the Synthetic Routes of 5-(Phenylthio)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone, prized for its versatile biological activities. The targeted synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone, prized for its versatile biological activities. The targeted synthesis of specific derivatives, such as 5-(phenylthio)isoxazole-3-carboxylic acid, is of paramount importance for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of two primary synthetic strategies for this valuable compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

At a Glance: Two Paths to a Privileged Scaffold

The synthesis of 5-(phenylthio)isoxazole-3-carboxylic acid can be approached through two distinct and strategic pathways. The first is a convergent three-step synthesis commencing with a commercially available or readily synthesized α-phenylthio ketone. The second is a linear synthesis featuring a key nucleophilic aromatic substitution (SNAr) on a pre-formed 5-haloisoxazole ring. Each route presents a unique set of advantages and challenges in terms of efficiency, scalability, and experimental design.

FeatureRoute 1: Convergent Three-Step SynthesisRoute 2: Linear Synthesis via SNAr
Starting Materials S-Phenylthioacetone, Dimethyl oxalate, HydroxylamineEthyl propiolate, N-Chlorosuccinimide, Thiophenol
Key Transformations Claisen condensation, Cyclization[3+2] Cycloaddition, Nucleophilic Aromatic Substitution
Overall Steps 33
Estimated Overall Yield Moderate to GoodGood
Key Advantages Convergent approach, potentially shorter overall sequence from simple precursors.Milder conditions for isoxazole formation, predictable regioselectivity.
Potential Challenges Handling of lachrymatory α-haloacetones for precursor synthesis.Availability and handling of ethyl propiolate, potential for side reactions in SNAr.

Route 1: The Convergent Three-Step Synthesis

This strategy builds the isoxazole ring in a convergent manner, starting with the key intermediate S-phenylthioacetone. This approach is rooted in the classical Claisen condensation followed by a cyclization reaction with hydroxylamine.

Route_1_Workflow cluster_0 Step 1: Synthesis of S-Phenylthioacetone cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Isoxazole Formation & Hydrolysis A Chloroacetone C S-Phenylthioacetone A->C Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) B Thiophenol B->C D S-Phenylthioacetone F Methyl 4-(phenylthio)-2,4-dioxobutanoate D->F Base (e.g., NaOMe) Solvent (e.g., Methanol) E Dimethyl oxalate E->F G Methyl 4-(phenylthio)-2,4-dioxobutanoate I Methyl 5-(phenylthio)isoxazole- 3-carboxylate G->I Methanol, 50°C H Hydroxylamine Hydrochloride H->I J 5-(Phenylthio)isoxazole- 3-carboxylic acid I->J Base (e.g., LiOH) THF/H2O, 50°C

Caption: Workflow for the Convergent Three-Step Synthesis of 5-(Phenylthio)isoxazole-3-carboxylic acid.

Causality Behind Experimental Choices

The success of this route hinges on the efficient formation of the 1,3-dicarbonyl intermediate, methyl 4-(phenylthio)-2,4-dioxobutanoate. The use of a strong base like sodium methoxide is crucial for the deprotonation of S-phenylthioacetone, initiating the Claisen condensation with dimethyl oxalate. The subsequent cyclization with hydroxylamine hydrochloride proceeds readily in methanol, driven by the formation of the stable aromatic isoxazole ring. The final step, a simple ester hydrolysis, provides the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of S-Phenylthioacetone

  • Materials: Thiophenol, chloroacetone, potassium carbonate, acetone.

  • Procedure: To a solution of thiophenol (1.0 eq) in acetone, potassium carbonate (1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Chloroacetone (1.0 eq) is then added dropwise, and the reaction is stirred at room temperature for 12-16 hours. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford S-phenylthioacetone.

Step 2: Synthesis of Methyl 4-(phenylthio)-2,4-dioxobutanoate

  • Materials: S-Phenylthioacetone, dimethyl oxalate, sodium methoxide, methanol.

  • Procedure: To a solution of sodium methoxide (1.1 eq) in methanol, a solution of S-phenylthioacetone (1.0 eq) and dimethyl oxalate (1.1 eq) in methanol is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with aqueous HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 5-(Phenylthio)isoxazole-3-carboxylic acid

  • Materials: Methyl 4-(phenylthio)-2,4-dioxobutanoate, hydroxylamine hydrochloride, methanol, lithium hydroxide, THF, water.

  • Procedure: A solution of methyl 4-(phenylthio)-2,4-dioxobutanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in methanol is heated at 50 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield methyl 5-(phenylthio)isoxazole-3-carboxylate. This intermediate is then dissolved in a mixture of THF and water, and lithium hydroxide (2.0 eq) is added. The mixture is heated at 50 °C for 1 hour. After cooling, the reaction is acidified with aqueous HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford 5-(phenylthio)isoxazole-3-carboxylic acid.

Route 2: Linear Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This alternative strategy employs a linear sequence where the isoxazole core is constructed first, followed by the introduction of the phenylthio group via a nucleophilic aromatic substitution reaction. This approach offers excellent control over the regiochemistry of the final product.

Route_2_Workflow cluster_0 Step 1: Synthesis of Ethyl 5-chloroisoxazole-3-carboxylate cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Hydrolysis A Ethyl propiolate C Ethyl 5-chloroisoxazole- 3-carboxylate A->C KHCO3, Ethyl acetate, Reflux B N-Chlorosuccinimide (NCS) B->C D Ethyl 5-chloroisoxazole- 3-carboxylate F Ethyl 5-(phenylthio)isoxazole- 3-carboxylate D->F Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) E Thiophenol E->F G Ethyl 5-(phenylthio)isoxazole- 3-carboxylate H 5-(Phenylthio)isoxazole- 3-carboxylic acid G->H Base (e.g., NaOH) Ethanol/H2O, Reflux

Caption: Workflow for the Linear Synthesis of 5-(Phenylthio)isoxazole-3-carboxylic acid via SNAr.

Causality Behind Experimental Choices

The key to this route is the initial formation of the 5-chloroisoxazole ring system. The reaction of ethyl propiolate with a source of "Cl+" from N-chlorosuccinimide in the presence of a base like potassium bicarbonate provides a direct entry to the desired 5-chloroisoxazole-3-carboxylate. The electron-withdrawing ester group at the 3-position activates the 5-position of the isoxazole ring towards nucleophilic attack. This allows for an efficient SNAr reaction with thiophenol in the presence of a mild base to displace the chloride and form the desired carbon-sulfur bond. The final hydrolysis of the ester is a straightforward transformation.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-chloroisoxazole-3-carboxylate

  • Materials: Ethyl propiolate, N-chlorosuccinimide (NCS), potassium bicarbonate (KHCO3), ethyl acetate.

  • Procedure: A mixture of ethyl propiolate (1.0 eq), N-chlorosuccinimide (1.2 eq), and potassium bicarbonate (5.0 eq) in ethyl acetate is heated to reflux for 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 5-chloroisoxazole-3-carboxylate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Materials: Ethyl 5-chloroisoxazole-3-carboxylate, thiophenol, potassium carbonate, dimethylformamide (DMF).

  • Procedure: To a solution of ethyl 5-chloroisoxazole-3-carboxylate (1.0 eq) and thiophenol (1.1 eq) in DMF, potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 12-16 hours. The reaction is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford ethyl 5-(phenylthio)isoxazole-3-carboxylate.

Step 3: Hydrolysis

  • Materials: Ethyl 5-(phenylthio)isoxazole-3-carboxylate, sodium hydroxide, ethanol, water.

  • Procedure: A solution of ethyl 5-(phenylthio)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water is treated with sodium hydroxide (2.0 eq). The reaction mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated HCl. The resulting precipitate is collected by filtration, washed with water, and dried to give 5-(phenylthio)isoxazole-3-carboxylic acid.

Comparative Analysis and Field-Proven Insights

Yield and Efficiency: Both routes are comprised of three steps. The convergent synthesis (Route 1) may offer a higher overall yield if the initial Claisen condensation is efficient. However, the purification of the intermediate dicarbonyl compound can be challenging. The linear synthesis (Route 2) often provides good to excellent yields in the SNAr step, and the starting materials are commercially available, potentially making it a more reliable and scalable option.

Safety and Handling: Route 1 involves the synthesis of S-phenylthioacetone from chloroacetone, which is a lachrymator and should be handled with care in a well-ventilated fume hood. Thiophenol, used in both routes, is toxic and has a strong, unpleasant odor, requiring appropriate personal protective equipment and handling procedures.[1][2] The reagents in Route 2 are generally less hazardous, although ethyl propiolate is flammable.

Versatility and Scope: The convergent approach (Route 1) is well-suited for creating a library of analogs by varying the starting α-thio ketone. The linear approach (Route 2) is highly adaptable for introducing a variety of sulfur, oxygen, or nitrogen nucleophiles at the 5-position of the isoxazole ring, making it a powerful tool for structure-activity relationship (SAR) studies.

Conclusion

Both the convergent three-step synthesis and the linear synthesis via nucleophilic aromatic substitution represent viable and effective strategies for the preparation of 5-(phenylthio)isoxazole-3-carboxylic acid. The choice between these routes will ultimately depend on the specific project requirements, including the availability of starting materials, desired scale of the reaction, and the need for analog synthesis. The convergent route may be more atom-economical, while the linear route offers greater flexibility for diversification. By understanding the underlying chemical principles and experimental nuances of each pathway, researchers can make an informed decision to best achieve their synthetic goals.

References

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry - Section B. (2012).
  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Thiophenol, 97%. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Thiophenol Safety Data Sheet. (n.d.).
  • Fisher Scientific. (2010). Thiophenol Safety Data Sheet.

Sources

Validation

head-to-head comparison of isoxazole versus oxazole scaffolds in drug design

In the continuous pursuit of optimized pharmacokinetics and target affinity, the selection of the appropriate heterocyclic scaffold is a critical decision in rational drug design. Isoxazole (1,2-azole) and oxazole (1,3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the continuous pursuit of optimized pharmacokinetics and target affinity, the selection of the appropriate heterocyclic scaffold is a critical decision in rational drug design. Isoxazole (1,2-azole) and oxazole (1,3-azole) are isomeric, five-membered aromatic rings containing one nitrogen and one oxygen atom[1]. Despite sharing the identical molecular formula (C₃H₃NO), the relative positioning of their heteroatoms fundamentally alters their electronic distribution, basicity, and spatial geometry[1][2].

As privileged structures in medicinal chemistry, both scaffolds are ubiquitous in FDA-approved therapeutics—ranging from COX-2 inhibitors (e.g., Valdecoxib) to antibiotics and anticancer agents[3][4]. This guide provides an in-depth, head-to-head technical comparison of the isoxazole and oxazole scaffolds, analyzing their physicochemical properties, metabolic stability, and target engagement profiles to guide researchers in scaffold hopping and lead optimization.

Physicochemical Profiling: The Foundation of Scaffold Selection

The decision to deploy an isoxazole versus an oxazole is rarely arbitrary; it is governed by the distinct physicochemical properties dictated by their heteroatom arrangement. The adjacent N-O bond in isoxazole creates a unique electron-withdrawing effect compared to the separated N-C-O arrangement in oxazole[1].

Table 1: Quantitative Comparison of Physicochemical Properties

PropertyIsoxazole (1,2-azole)Oxazole (1,3-azole)Causality in Drug Design
Molecular Mass 69.06 g/mol 69.06 g/mol Identical baseline for ligand efficiency calculations[1][2].
pKa (Conjugate Acid) -3.00.8Isoxazole is significantly less basic[1]. Both remain unprotonated at physiological pH (7.4), but oxazole's slightly higher basicity can influence formulation and salt-screening[2].
Dipole Moment 3.0 D1.7 DIsoxazole's higher polarity enables stronger dipole-dipole interactions within target binding pockets[1].
LogP (Hydrophobicity) ~0.150.12Both exhibit low baseline lipophilicity[2], making them excellent scaffolds for tuning the overall LogP of a lipophilic lead compound.
Hydrogen Bonding N is the primary acceptorN is the primary acceptorThe spatial vector of the hydrogen bond acceptor shifts by ~60 degrees between the two isomers, drastically altering target engagement[1].
Mechanistic Insights

The extreme low basicity of isoxazole (pKa -3.0) is a strategic asset when attempting to mitigate off-target liabilities, such as hERG channel blockade, which is frequently triggered by basic amines[1][5]. By utilizing an isoxazole, medicinal chemists can introduce a hydrogen bond acceptor without introducing a positive charge at physiological pH. Conversely, oxazole (pKa 0.8) offers a different substitution vector (C2, C4, C5) compared to isoxazole (C3, C4, C5), allowing for distinct spatial geometries when exploring structure-activity relationships (SAR) via matched molecular pair analysis (MMPA)[1][6].

Metabolic Stability and Reactivity

Metabolic stability dictates a drug's half-life and bioavailability. The divergent electronic structures of these isomers lead to different metabolic vulnerabilities.

  • Isoxazole Vulnerabilities: The N-O bond in isoxazole is a potential metabolic soft spot. In highly reducing environments (e.g., gut microbiota), the N-O bond can undergo reductive cleavage, leading to ring-opening and the formation of enamino ketones. However, in hepatic oxidative environments, isoxazoles are generally robust.

  • Oxazole Vulnerabilities: Oxazoles are more susceptible to cytochrome P450 (CYP450)-mediated oxidation, particularly at the C2 position, which can lead to ring-opening into amides or the formation of reactive epoxides. Blocking the C2 position with a methyl or aryl group is a standard self-validating strategy to enhance the half-life of oxazole-containing leads.

To empirically evaluate these differences during lead optimization, researchers rely on the Liver Microsomal Stability Assay.

G N1 Compound Preparation (1 µM in Buffer) N2 Addition of HLM (0.5 mg/mL) N1->N2 N3 Pre-incubation (37°C, 5 min) N2->N3 N4 Initiation via NADPH (1 mM) N3->N4 N5 Time-Course Sampling (0, 5, 15, 30, 60 min) N4->N5 N6 Quench with MeCN & Centrifuge N5->N6 N7 LC-MS/MS Analysis (Intrinsic Clearance) N6->N7

Fig 1: Step-by-step workflow for the in vitro liver microsomal stability assay.

Protocol 1: Liver Microsomal Stability Assay

This protocol validates the intrinsic clearance ( CLint​ ) differences between isoxazole and oxazole matched pairs.

  • Preparation: Dilute the test compound (isoxazole or oxazole derivative) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

Target Engagement: Spatial Vectors and Pathway Inhibition

The structural shift from a 1,2-azole to a 1,3-azole changes the exit vectors of attached substituents. In a rigid binding pocket, this subtle geometric shift can mean the difference between nanomolar affinity and complete loss of activity.

A classic example of isoxazole utilization is in the design of selective COX-2 inhibitors (e.g., Valdecoxib). The isoxazole ring acts as a central scaffold that correctly orients the sulfonamide-phenyl and methyl-phenyl groups into the primary hydrophobic channel and the secondary side pocket of the COX-2 enzyme, respectively. Substituting the isoxazole with an oxazole alters the dihedral angles of the pendant phenyl rings, often resulting in a steric clash within the COX-2 active site.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation PG Prostaglandins (PGE2) COX2->PG Conversion INF Inflammation & Pain Response PG->INF Receptor Binding Drug Isoxazole/Oxazole Inhibitors (e.g., Valdecoxib) Drug->COX2 Competitive Inhibition

Fig 2: COX-2 signaling pathway and the inhibitory intervention of azole-based therapeutics.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Because isoxazole and oxazole have different dipole moments (3.0 D vs 1.7 D)[1], their passive membrane permeability can vary. PAMPA is the self-validating system used to measure this.

  • Donor Plate Preparation: Dissolve the compound in DMSO and dilute in PBS (pH 7.4) to a 10 µM concentration (final DMSO < 1%). Add 300 µL to each well of the donor plate.

  • Acceptor Plate Preparation: Coat the PVDF filter membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Assembly & Incubation: Carefully place the acceptor plate onto the donor plate, ensuring the artificial membrane contacts the donor solution. Incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and analyze the concentrations of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Strategic Recommendations for Scaffold Selection

When conducting lead optimization, the choice between isoxazole and oxazole should be driven by the specific liabilities of your current lead:

  • Choose Isoxazole when: You need to increase the dipole moment of the molecule to enhance hydrogen bond acceptor strength without increasing basicity (to avoid hERG liability)[1][5]. It is also highly effective when a specific 1,2-heteroatom geometry is required to orient meta-substituents into adjacent sub-pockets.

  • Choose Oxazole when: You are experiencing reductive metabolic instability with an isoxazole N-O bond, or when you need a slightly more linear exit vector for your substituents (1,3-substitution pattern). Oxazoles are also highly prevalent in natural product-derived pharmacophores and often exhibit excellent cell permeability[3][7].

Both scaffolds remain indispensable tools. By understanding the causality behind their physicochemical differences, researchers can rationally deploy these rings to solve complex ADME and target-engagement challenges.

References
  • National Center for Biotechnology Information (PMC). "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research." NIH. Available at: [Link]

  • ACS Publications. "Matched Molecular Pair Analysis: Significance and the Impact of Experimental Uncertainty." Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Deprotonation of Isoxazole: A Photoelectron Imaging Study." The Journal of Physical Chemistry A. Available at: [Link]

  • RSC Publishing. "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules." RSC Advances. Available at:[Link]

  • RSC Publishing. "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "Oxazole and isoxazole: From one-pot synthesis to medical applications." Tetrahedron. Available at:[Link]

Sources

Comparative

validating the mechanism of action of novel isoxazole inhibitors

Validating the Mechanism of Action of Novel Isoxazole Inhibitors: A Comparative Technical Guide As targeted therapeutics evolve, the structural nuances of small-molecule inhibitors dictate their clinical viability. For d...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of Novel Isoxazole Inhibitors: A Comparative Technical Guide

As targeted therapeutics evolve, the structural nuances of small-molecule inhibitors dictate their clinical viability. For decades, drug development professionals relied on legacy scaffolds—such as benzoquinone ansamycins (e.g., 17-AAG) for HSP90 inhibition—which often suffered from poor solubility, hepatotoxicity, and sub-optimal binding kinetics. The introduction of the isoxazole scaffold revolutionized this space.

As an Application Scientist, I approach mechanism of action (MoA) validation not as a single assay, but as an orthogonal matrix of biophysical, biochemical, and cellular evidence. This guide objectively compares the performance of isoxazole inhibitors against alternative scaffolds and provides the self-validating experimental protocols required to prove their MoA.

The Chemical Rationale: Why Isoxazoles?

The isoxazole pharmacophore, characterized by adjacent oxygen and nitrogen atoms in a five-membered aromatic ring, provides unique hydrogen-bonding capabilities that are less accessible with other heterocyclic systems[1].

In the context of HSP90 inhibitors (such as Luminespib/NVP-AUY922 and VER-50589), the isoxazole ring acts as a conformationally restricted linker. It optimally orients resorcinol hydroxyl groups to form critical hydrogen bonds with the Asp93 residue in the N-terminal ATP-binding pocket of the chaperone protein[2]. Furthermore, the inclusion of the isoxazole moiety significantly improves lipophilicity and cellular membrane penetration compared to older chemotypes[3].

Objective Performance Comparison

To understand the superiority of the isoxazole scaffold, we must look at the quantitative thermodynamic and cellular data. Comparative studies between the isoxazole VER-50589 and its pyrazole analog VER-49009 demonstrate that simply swapping the pyrazole core for an isoxazole yields a 17-fold improvement in binding affinity ( Kd​ ) and a 9-fold increase in cellular antiproliferative potency[4].

Table 1: Quantitative Comparison of HSP90 Inhibitor Scaffolds

Inhibitor ClassRepresentative CompoundTarget Binding SiteDirect Binding Kd​ (nmol/L)FP Assay IC50​ (nmol/L)Mean Cellular GI50​ (nmol/L)
Ansamycin (Legacy)17-AAGN-terminal ATP~120.0~150.0~200.0
Pyrazole VER-49009N-terminal ATP78.0 ± 10.447 ± 9685 ± 119
Isoxazole VER-50589N-terminal ATP4.5 ± 2.2 21 ± 4 78 ± 15

(Data for VER-50589 and VER-49009 sourced from in vitro evaluations of resorcinylic amides[4].)

The Self-Validating Experimental Matrix

A single assay is vulnerable to artifacts. To definitively validate the MoA of a novel isoxazole inhibitor, we must build a closed-loop, self-validating system.

  • Fluorescence Polarization (FP) proves competitive displacement at the active site.

  • Isothermal Titration Calorimetry (ITC) proves label-free, direct thermodynamic binding (ruling out FP assay aggregators).

  • Western Blotting proves that biochemical target engagement translates to functional cellular outcomes.

If a compound binds in ITC but cannot penetrate the cell membrane, the Western blot will show no downstream effect, preventing false positives from advancing in the pipeline.

Protocol 1: Active-Site Competition via Fluorescence Polarization (FP)

Causality: This assay confirms that the isoxazole specifically targets the ATP-binding pocket by displacing a known fluorescent tracer.

  • Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40). The detergent prevents non-specific compound aggregation.

  • Complex Formation: Incubate recombinant human HSP90β with a fluorescently labeled tracer (e.g., FITC-geldanamycin) at a concentration yielding ~80% bound tracer.

  • Titration: Add serial dilutions of the isoxazole inhibitor (from 10 µM down to 0.1 nM) to a 384-well black microplate.

  • Measurement: Read polarization (mP) using a multi-mode microplate reader. As the isoxazole competitively displaces the tracer, the highly mobile free tracer causes a decrease in mP.

  • Analysis: Calculate the IC50​ using a 4-parameter logistic regression.

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: ITC is label-free and provides the dissociation constant ( Kd​ ) and binding stoichiometry ( n ). It proves direct physical interaction and confirms if the binding is enthalpy-driven (typical of specific H-bond formation by the isoxazole ring).

  • Dialysis (Critical Step): Dialyze both the purified HSP90β protein and the isoxazole inhibitor into the exact same buffer overnight. This eliminates heat of dilution artifacts caused by buffer mismatch.

  • Setup: Load 20 µM HSP90β into the calorimeter cell and 200 µM of the isoxazole inhibitor into the injection syringe.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a 150-second interval between injections to allow the thermal baseline to stabilize.

  • Integration: Integrate the injection heats to yield the binding isotherm. Fit the data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol 3: Cellular Target Engagement via Biomarker Profiling

Causality: Biochemical affinity is irrelevant if the drug is subjected to rapid efflux. We must measure the degradation of HSP90 client proteins (ERBB2, AKT) and the compensatory upregulation of HSP70 to prove functional cellular MoA.

  • Treatment: Seed HCT-116 colon cancer cells and treat with the isoxazole inhibitor (at 1x, 5x, and 10x the GI50​ concentration) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of the client proteins.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against AKT, ERBB2 (expected to decrease due to proteasomal degradation), and HSP70 (expected to increase due to HSF1 activation).

  • Detection: Visualize using enhanced chemiluminescence (ECL) and quantify band intensities relative to a GAPDH loading control.

Visualizing the Mechanism and Workflow

MoA_Pathway Isoxazole Isoxazole Inhibitor (e.g., Luminespib) HSP90 HSP90 N-terminal ATP Pocket Isoxazole->HSP90 Competitive Binding Complex Inhibited HSP90 Complex (Conformational Arrest) HSP90->Complex Blocks ATP Hydrolysis Ubiquitin E3 Ubiquitin Ligase Recruitment Complex->Ubiquitin Client Protein Release Proteasome Proteasomal Degradation (AKT, ERBB2) Ubiquitin->Proteasome Polyubiquitination Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Loss of Oncogenic Signaling

Figure 1: Mechanism of action for isoxazole-based HSP90 inhibitors leading to apoptosis.

Validation_Workflow Step1 1. In Silico Docking (Identify H-bonds) Step2 2. FP Assay (Active Site Competition) Step1->Step2 Validates Target Step3 3. ITC Analysis (Thermodynamic Kd) Step2->Step3 Confirms Direct Binding Step4 4. Western Blot (Client Degradation) Step3->Step4 Proves Cellular Efficacy

Figure 2: Orthogonal validation workflow for confirming direct target engagement.

References

  • Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. AACR Journals.[Link]

  • Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. PMC.[Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC.[Link]

  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. PMC.[Link]

Sources

Validation

Translational Efficacy of Isoxazole Derivatives: A Comparative Guide to Hsp90 Inhibition

As medicinal chemistry evolves, the isoxazole scaffold has emerged as a privileged structure, particularly in the development of second-generation Heat Shock Protein 90 (Hsp90) inhibitors. Historically, first-generation...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the isoxazole scaffold has emerged as a privileged structure, particularly in the development of second-generation Heat Shock Protein 90 (Hsp90) inhibitors. Historically, first-generation ansamycin derivatives like 17-AAG (Tanespimycin) demonstrated potent in vitro activity but faltered in vivo due to poor solubility, formulation challenges, and severe hepatotoxicity. By engineering isoxazole-based non-geldanamycin inhibitors—most notably NVP-AUY922 (Luminespib)—researchers successfully mimicked the ATP/ADP-binding interface of Hsp90's N-terminus.

This guide objectively compares the in vitro and in vivo performance of isoxazole derivatives against legacy ansamycins, providing actionable protocols and mechanistic insights for researchers and drug development professionals.

Mechanistic Causality: Why the Isoxazole Scaffold?

Hsp90 is a molecular chaperone critical for the conformational maturation of oncogenic client proteins (e.g., AKT, HER2, CDK4). The causality behind the efficacy of the isoxazole scaffold lies in its spatial geometry. The isoxazole ring of AUY922 acts as a highly efficient competitive inhibitor of the Hsp90 N-terminal ATP pocket.

Unlike 17-AAG, which relies on a bulky macrocyclic ansamycin ring that triggers off-target hepatic toxicity, the compact isoxazole purine-scaffold derivative achieves a tighter binding affinity[1]. This structural optimization translates to superior disruption of the Hsp90-p23 co-chaperone complex, leading to the rapid ubiquitination and proteasomal degradation of client proteins.

Mechanism AUY922 Isoxazole (AUY922) Hsp90 Hsp90 ATP Pocket AUY922->Hsp90 High Affinity AAG Ansamycin (17-AAG) AAG->Hsp90 Moderate Affinity Client Client Proteins (AKT, HER2) Hsp90->Client Chaperone Inhibition Proteasome Proteasomal Degradation Client->Proteasome Ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis Cell Death

Mechanistic pathway of Hsp90 inhibition by isoxazole derivatives vs ansamycins.

In Vitro Efficacy: Potency and Target Modulation

In cell-based assays, isoxazole derivatives consistently outperform 17-AAG. Across diverse human tumor cell lines, AUY922 inhibits proliferation with low nanomolar potency. For instance, in 2, AUY922 achieves maximal inhibition of cell proliferation at approximately 20 nmol/L, a concentration where 17-AAG exhibits only modest effects[2]. Similarly, in3, the IC50 of AUY922 ranges from 12.5 to 25.0 nM, vastly superior to geldanamycin analogs[3].

Crucially, the in vitro pharmacodynamic (PD) markers validate this efficacy. Isoxazole treatment induces a dose-dependent decrease in client proteins (p-AKT, HER2) and a simultaneous, massive upregulation of Hsp70. Because Hsp90 inhibition triggers an HSF1-mediated heat shock response, this Hsp70 surge serves as a highly reliable, self-validating biomarker for on-target Hsp90 engagement.

In Vivo Efficacy: Pharmacokinetics and Tumor Retention

The true triumph of the isoxazole scaffold lies in its in vivo translation. In murine xenograft models, AUY922 demonstrates exceptional tumor retention. 4 indicate that tumor exposure to the isoxazole derivative can be approximately 47-fold higher than plasma concentrations 48 hours post-administration[4]. This localized retention allows for sustained client protein degradation and significant tumor growth inhibition without the accompanying weight loss or hepatotoxicity that plagued 17-AAG clinical trials.

Quantitative Data Comparison
ParameterIsoxazole Derivative (NVP-AUY922)Ansamycin Derivative (17-AAG)
Scaffold Type Isoxazole / ResorcinolGeldanamycin / Ansamycin
In Vitro GI50 (Breast Cancer) 2.3 – 5.4 nM50 – 200 nM
In Vitro IC50 (Leukemia - ATL) 12.5 – 25.0 nM> 100 nM
Hsp90-p23 Dissociation Time < 15 minutes> 60 minutes
In Vivo Tumor Retention (48h) ~47-fold higher than plasmaModerate retention
In Vivo Toxicity Profile Well-tolerated, no severe weight lossHigh hepatotoxicity, formulation issues
Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints to establish causality between drug application and biological response.

Protocol 1: In Vitro Pharmacodynamic Profiling (Western Blot)

This protocol validates Hsp90 inhibition by simultaneously measuring client protein degradation and compensatory Hsp70 upregulation.

  • Cell Culture & Seeding: Seed PC-3 or BT-474 cells at 5×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with AUY922 (10, 20, 50 nM), 17-AAG (50, 100, 500 nM), and a DMSO vehicle control. Incubate for 24 hours.

  • Lysis & Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation Step: Perform a BCA assay to ensure exactly 30 µg of protein is loaded per lane, preventing false-positive degradation signals.

  • Immunoblotting: Run samples on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing (The Causality Check):

    • Probe for HER2 and p-AKT (Expected result: Dose-dependent decrease indicating client degradation).

    • Probe for Hsp70 (Expected result: Dose-dependent increase indicating HSF1 activation and confirming on-target Hsp90 inhibition).

    • Probe for GAPDH (Loading control).

Protocol 2: In Vivo Murine Xenograft Efficacy Study

This workflow measures the translational efficacy of the isoxazole scaffold while strictly monitoring systemic toxicity.

Workflow CellPrep In Vitro Culture Inoculation Xenograft Implantation CellPrep->Inoculation Dosing Isoxazole Dosing Inoculation->Dosing Monitoring Tumor/Weight Tracking Dosing->Monitoring PDAnalysis Ex Vivo PD Assay Monitoring->PDAnalysis

Standardized in vivo xenograft workflow for evaluating isoxazole efficacy.

  • Xenograft Establishment: Inject 5×106 tumor cells (e.g., LNCaP or HuT102) subcutaneously into the right flank of 6-week-old female SCID mice.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8 per group): Vehicle control, AUY922 (50 mg/kg IP), and 17-AAG (50 mg/kg IP).

  • Dosing Regimen: Administer compounds 3 times per week for 3 weeks.

  • Monitoring (Self-Validation Step): Measure tumor volume via calipers twice weekly. Crucially, weigh the mice twice weekly. If weight loss exceeds 10% in the 17-AAG group but remains stable in the AUY922 group, it validates the superior safety profile of the isoxazole scaffold.

  • Ex Vivo Analysis: Sacrifice mice 24 hours post-final dose. Excise tumors, homogenize, and subject to Protocol 1 to confirm that in vivo tumor shrinkage correlates directly with ex vivo client protein degradation.

References
  • Source: aacrjournals.
  • Source: nih.
  • Source: core.ac.
  • Source: ashpublications.

Sources

Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data for Isoxazole Derivatives

Introduction: From Heterocycle to Hypothesis The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Derivatives built upon thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Heterocycle to Hypothesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Derivatives built upon this scaffold exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6] This versatility has made them a focal point in the quest for novel therapeutics. However, the journey from a synthesized compound to a validated drug candidate is paved with rigorous biological testing and, critically, robust statistical analysis.

Part 1: Foundational Biological Assays & Data Generation

The first step in any analysis is generating high-quality data. The choice of assay is dictated by the therapeutic hypothesis for the isoxazole derivative. Here, we will focus on two of the most common applications: anticancer and antimicrobial activity.

Anticancer Activity: The Cytotoxicity Assay

The primary goal is to determine a compound's ability to inhibit cancer cell growth or induce cell death. This is typically quantified by the IC50 value—the concentration of the derivative that inhibits 50% of the biological response.

Causality Behind Experimental Choices: We employ cell-based cytotoxicity assays because they provide a direct measure of a compound's effect on cell viability.[7] The choice of cell line (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) is crucial and should align with the intended therapeutic target.[6][8] A dose-response format is essential, as a single-dose screen can be misleading.[9] We include a vehicle control (e.g., DMSO) to account for solvent effects and a positive control (a known anticancer drug like Doxorubicin) to validate assay performance.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate cell culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.01 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the compounds. Incubate for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

Antimicrobial Activity: Broth Microdilution for MIC Determination

For antimicrobial screening, the key metric is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Causality Behind Experimental Choices: The broth microdilution method is a gold standard for determining MIC values because it is quantitative and reproducible.[11] It allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format. Including a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative (growth) control is mandatory for validating the results.[12]

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the isoxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed. This can also be done spectrophotometrically by measuring absorbance.

Part 2: The Statistical Analysis Workflow

Workflow for Statistical Analysis of Biological Data

G cluster_0 Data Generation cluster_1 Data Processing cluster_2 Primary Analysis cluster_3 Parameter Extraction cluster_4 Comparative Analysis cluster_5 Output RawData Raw Experimental Data (Absorbance, Luminescence) Normalization Normalization to Controls (% Viability / % Inhibition) RawData->Normalization DoseResponse Dose-Response Curve Fitting (Non-linear Regression) Normalization->DoseResponse MIC MIC Determination (Direct Observation) Normalization->MIC IC50 Calculate IC50 / EC50 (Potency) DoseResponse->IC50 StatsTest Comparative Statistics (t-test, ANOVA) MIC->StatsTest IC50->StatsTest Results Final Report: Tables, Graphs, p-values StatsTest->Results

Caption: Overall workflow from raw data to final statistical report.
Step 1: Data Pre-processing and Normalization

Raw data from a plate reader is rarely directly interpretable. The crucial first step is to normalize the data to your controls. For cytotoxicity assays, this is typically expressed as Percent Viability:

% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100

This calculation transforms the data into a standardized format, where 100% represents the viability of untreated cells and 0% represents complete cell death.

Step 2: Dose-Response Analysis and IC50 Calculation

For any activity that is concentration-dependent (like cytotoxicity or enzyme inhibition), quantifying potency is paramount. This is achieved by fitting the normalized dose-response data to a non-linear regression model.

Causality Behind the Choice of Model: Biological responses to drugs are typically sigmoidal, not linear. Therefore, a non-linear model is required to accurately describe the relationship.[13] The most common and appropriate model is the four-parameter logistic (4PL) equation.[13] This model is self-validating because its parameters have direct biological interpretations:

  • Top Plateau: The maximal response (ideally ~100% viability).

  • Bottom Plateau: The minimal response.

  • Hill Slope: Describes the steepness of the curve.

  • IC50/EC50: The concentration that produces a response halfway between the Top and Bottom plateaus. This is the primary measure of a compound's potency.

Recommended Software: While powerful platforms like R exist, GraphPad Prism is the tool of choice for many biologists due to its intuitive interface and robust non-linear regression engine.[14][15] It simplifies the process of fitting data to the 4PL model and automatically calculates the IC50 with 95% confidence intervals.[16][17]

Assessing Goodness of Fit: A model is only useful if it accurately describes the data. In Prism or other software, evaluate the fit by checking:

  • R-squared (R²): Should be >0.95, indicating a good correlation.

  • Confidence Intervals: Narrow confidence intervals for the IC50 value suggest a more precise estimate.

  • Visual Inspection: The curve should pass through the center of the data points.

Step 3: Comparative Statistical Analysis

Once you have calculated the IC50 or determined the MIC for a series of isoxazole derivatives, the next question is: are they statistically different from each other or from a reference compound?

Causality Behind the Choice of Test:

  • To Compare Two Groups (e.g., Derivative A vs. Derivative B): An unpaired t-test is appropriate. This test determines if the mean IC50 values of the two groups are significantly different.

  • To Compare Three or More Groups (e.g., Derivatives A, B, and C vs. a Control Drug): A one-way Analysis of Variance (ANOVA) is the correct choice.[1] ANOVA tells you if there is a significant difference somewhere among the groups. If the overall p-value from ANOVA is significant (typically p < 0.05), you must perform a post-hoc test to identify which specific groups differ.

    • Dunnett's Test: Use this when you want to compare every derivative specifically to the control drug.[1]

    • Tukey's Test: Use this when you want to compare every compound with every other compound.

Statistical Test Purpose When to Use Example Question
Unpaired t-test Compare the means of two independent groups.Comparing the IC50 of Derivative A to Derivative B.Is Derivative A significantly more potent than Derivative B?
One-Way ANOVA Compare the means of three or more independent groups.Comparing the IC50s of Derivatives A, B, and C.Is there a significant difference in potency among the tested derivatives?
Dunnett's Post-Hoc Test Compare multiple experimental groups to a single control group.Following a significant ANOVA, comparing Derivatives A, B, and C to a standard drug.Are any of the new derivatives significantly more potent than the standard drug?
Tukey's Post-Hoc Test Compare the means of every group with every other group.Following a significant ANOVA, performing all pairwise comparisons between Derivatives A, B, C, and a standard drug.Which derivatives are significantly different from each other in potency?

Part 3: Advanced Modeling - Quantitative Structure-Activity Relationship (QSAR)

For research teams focused on lead optimization, QSAR modeling provides a powerful tool to guide the synthesis of more potent compounds.

Causality Behind QSAR: QSAR is a computational method that aims to find a statistical relationship between the chemical structure (and its associated physicochemical properties) of a series of compounds and their biological activity.[18][19] By building a predictive model, we can screen new, unsynthesized isoxazole derivatives in silico to prioritize the most promising candidates for synthesis, saving considerable time and resources.[20][21]

Conceptual QSAR Workflow

G cluster_0 Input Data cluster_1 Model Building cluster_2 Validation & Prediction Structures Set of Isoxazole Derivatives (2D/3D) Descriptors Calculate Molecular Descriptors Structures->Descriptors Activity Biological Data (IC50 or MIC values) Model Generate Statistical Model (e.g., CoMFA/CoMSIA) Activity->Model Descriptors->Model Validation Internal & External Model Validation Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Caption: High-level overview of the QSAR modeling process.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing direct, actionable feedback to medicinal chemists.[19]

Conclusion

The statistical analysis of biological data for isoxazole derivatives is not merely a final step but an integral part of the discovery process. A rigorous approach—beginning with a well-designed assay, proceeding through careful data normalization, fitting to appropriate non-linear models, and culminating in sound comparative statistics—is essential for making credible claims about a compound's efficacy. By understanding the "why" behind each analytical choice, from selecting a one-way ANOVA to interpreting a QSAR model, researchers can ensure their data tells a clear, accurate, and compelling story, ultimately accelerating the path from a promising molecule to a potential therapeutic.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). IOPscience.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • GraphPad Prism. (n.d.). GraphPad. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). PubMed. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC. [Link]

  • A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. (n.d.). PMC. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). PMC. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (n.d.). PMC. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). MDPI. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. (n.d.). PMC. [Link]

  • Prism. (n.d.). GraphPad. [Link]

  • Computational Screening of Natural Compounds for Identification of Potential Anti-Cancer Agents Targeting MCM7 Protein. (2021). MDPI. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]

  • Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. (n.d.). Wiley Online Library. [Link]

  • BioStat statistical software. (n.d.). AnalystSoft. [Link]

  • Analysing biological data by model fitting in GraphPad Prism. (n.d.). University of Oxford. [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). MDPI. [Link]

  • GraphPad Prism | Powerful Statistical Analysis for Biostatistics and Data Research. (n.d.). AIP. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. [Link]

  • Biological Research Databases & Software. (n.d.). Boster Bio. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

  • GraphPad Prism - a comprehensive statistical software. (2024). Locus IT. [Link]

  • How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics simulation, and retro-synthesis. (2024). Taylor & Francis Online. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR. [Link]

  • Top 10 Statistical Tools Used in Medical Research. (2020). The Kolabtree Blog. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. (n.d.). Zenodo. [Link]

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Validation

A Senior Application Scientist's Guide to Navigating Inter-Assay Variability in the Screening of 5-(Phenylthio)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the identification of robust and reproducible hits is paramount. The isoxazole scaffold, a key feature of 5-(Phenylthio)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of robust and reproducible hits is paramount. The isoxazole scaffold, a key feature of 5-(Phenylthio)isoxazole-3-carboxylic acid, is present in a multitude of biologically active compounds, demonstrating activities ranging from antitumor and anti-HIV to antidiabetic. Derivatives of this core structure have been investigated as potent inhibitors of enzymes like xanthine oxidase and for their activity against Mycobacterium tuberculosis.[1][2] However, the journey from initial screening to a validated lead compound is often fraught with challenges, a significant one being inter-assay variability. This guide provides an in-depth analysis of the sources of this variability in the context of screening 5-(Phenylthio)isoxazole-3-carboxylic acid and offers field-proven strategies to ensure the generation of reliable and comparable data.

The Challenge: Understanding the Roots of Inter-Assay Variability

Inter-assay variability refers to the variation in results observed when the same sample is tested across different assay runs, on different days, or by different operators.[3] This variability can obscure the true activity of a compound, leading to false positives, false negatives, and a lack of confidence in screening data. The sources of this variability are multifaceted and can be broadly categorized into three main areas: technical, biological, and data analysis-related.[4]

Key Contributors to Inter-Assay Variability:

  • Reagent-Driven Variability: The quality, stability, and handling of reagents are critical. Lot-to-lot differences in enzymes, antibodies, or even assay plates can introduce significant variance.[5] For instance, the stability of reagents during daily operations and the use of leftover reagents should be carefully assessed.[6]

  • Operator-Dependent Differences: Subtle differences in technique between laboratory personnel, from pipetting to timing of incubation steps, can accumulate and impact results.[4][7]

  • Instrumental and Environmental Factors: Calibration of instruments such as plate readers and liquid handlers is crucial.[4] Fluctuations in laboratory environment, like temperature and humidity, can also affect assay performance.

  • Assay Protocol Nuances: Minor deviations from the established protocol, such as inconsistent incubation times or washing steps, can lead to significant discrepancies.[8]

  • Data Normalization and Analysis: The methods used to normalize raw data and calculate parameters like IC50 values can influence the final results.[9]

Visualizing the Sources of Variability

To better understand the interplay of these factors, the following diagram illustrates the primary contributors to inter-assay variability.

cluster_sources Sources of Inter-Assay Variability Reagents Reagent Variability (Lot-to-Lot, Stability) Variability Inter-Assay Variability Reagents->Variability Operator Operator Technique (Pipetting, Timing) Operator->Variability Instruments Instrument & Environment (Calibration, Temperature) Instruments->Variability Protocol Protocol Deviations (Incubation, Washing) Protocol->Variability Data Data Analysis (Normalization, Curve Fitting) Data->Variability

Caption: Key factors contributing to inter-assay variability in biochemical screening assays.

A Framework for Mitigating Variability: A Self-Validating System

To combat inter-assay variability, a robust and self-validating experimental framework is essential. This involves a multi-pronged approach encompassing assay design, execution, and data analysis.

Rigorous Assay Validation and Standardization

Before embarking on a large-scale screening campaign, the assay must undergo thorough validation. This includes assessing plate uniformity and signal variability over multiple days.[6]

Experimental Protocol: Plate Uniformity Assessment

  • Plate Layout: Design a plate layout that includes maximum signal (positive control), minimum signal (negative control/vehicle), and mid-point signal controls.[6] Distribute these controls across the plate to identify any systematic spatial bias, such as edge effects.[8][9]

  • Reagent Preparation: Prepare all reagents independently for each day of the assessment.[6]

  • Execution: Run the assay on at least three separate days to capture inter-day variation.[6][10]

  • Data Analysis: Analyze the signal-to-background ratio, coefficient of variation (CV) for each control, and the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay.

Controlling for Reagent and Operator Variability

Consistent performance requires meticulous control over reagents and operator techniques.

  • Reagent Management:

    • Qualify new batches of critical reagents to ensure they perform comparably to previous lots.[4]

    • Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles.[8][10]

    • Establish and document reagent stability under storage and operational conditions.[6]

  • Standard Operating Procedures (SOPs) and Training:

    • Develop detailed SOPs that leave no room for ambiguity.

    • Ensure all personnel are thoroughly trained on the assay protocol and proper equipment usage.[4]

Implementing a Robust Quality Control (QC) System

A robust QC system provides continuous monitoring of assay performance.

Experimental Protocol: Implementation of Internal Quality Controls (IQCs)

  • Selection of IQCs: Choose well-characterized positive and negative control compounds. Ideally, the positive control should have an IC50 value near the middle of the assay's dynamic range.

  • Control Charting: Run the IQCs on every assay plate. Plot the results (e.g., IC50 of the positive control) on a Levey-Jennings chart to monitor trends and shifts in assay performance over time.

  • Acceptance Criteria: Establish clear acceptance criteria for each assay run based on the performance of the IQCs. For example, a run may be considered valid only if the positive control IC50 falls within two standard deviations of the historical mean.

Standardized Data Analysis Workflow

A consistent data analysis pipeline is crucial for minimizing variability introduced during this stage.

Experimental Protocol: Standardized Data Normalization

  • Control-Based Normalization: Normalize the raw data from each plate using the on-plate positive and negative controls.[9] A common method is to scale the data such that the negative control represents 0% inhibition and the positive control represents 100% inhibition.

  • Curve Fitting: Use a consistent, appropriate model for concentration-response curve fitting, such as a four-parameter logistic regression.

  • Statistical Analysis: Employ robust statistical methods to identify hits and assess the significance of the results.[9]

Visualizing a Standardized Workflow

The following diagram outlines a standardized workflow designed to minimize inter-assay variability.

cluster_workflow Standardized Screening Workflow Start Start: Assay Development Validation Assay Validation (Plate Uniformity, Z') Start->Validation SOPs Develop SOPs & Train Personnel Validation->SOPs Screening Compound Screening (with IQCs on each plate) SOPs->Screening Normalization Data Normalization (Control-Based) Screening->Normalization Analysis Curve Fitting & Statistical Analysis Normalization->Analysis End End: Reliable Hit Identification Analysis->End

Caption: A standardized workflow to ensure reproducible screening results.

Comparative Data Presentation

To illustrate the impact of controlling for variability, consider the hypothetical data in the following tables.

Table 1: Impact of Operator on IC50 Values for 5-(Phenylthio)isoxazole-3-carboxylic acid

OperatorAssay Run 1 IC50 (µM)Assay Run 2 IC50 (µM)Assay Run 3 IC50 (µM)Mean IC50 (µM)Standard Deviation%CV
Operator A1.21.51.31.330.1511.3%
Operator B2.51.82.12.130.3516.4%
Operator C1.41.61.51.500.106.7%

This hypothetical data illustrates how different operators can introduce variability. Operator C demonstrates the most consistent results, highlighting the importance of standardized training.

Table 2: Effect of Reagent Lot on Assay Performance

Reagent LotZ'-Factor (Day 1)Z'-Factor (Day 2)Z'-Factor (Day 3)Mean Z'-FactorPass/Fail
Lot X0.850.820.880.85Pass
Lot Y0.650.580.610.61Pass
Lot Z0.420.490.380.43Fail

This table demonstrates the importance of qualifying new reagent lots. Lot Z would be rejected as it does not meet the minimum Z'-factor requirement, thus preventing the generation of unreliable data.

Conclusion

Inter-assay variability is an inherent challenge in the screening of promising compounds like 5-(Phenylthio)isoxazole-3-carboxylic acid. However, by understanding its sources and implementing a systematic and rigorous approach to assay validation, execution, and data analysis, it is possible to significantly mitigate its impact. A self-validating system, built on the pillars of standardized protocols, robust quality control, and consistent data handling, is the cornerstone of generating high-quality, reproducible data that can be trusted to guide critical decisions in the drug discovery pipeline.

References

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). [Link]

  • Factors affecting test reproducibility among laboratories - WOAH. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018, October 20). [Link]

  • Intra-and inter-assay variability Coefficient of variability (CV in %) - ResearchGate. [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics | Oxford Academic. (2015, March 7). [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-Openscreen. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

  • Optimization to minimize assay interference in the HTS protocol. (A)... - ResearchGate. [Link]

  • Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test. (2012, July 3). [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (2010, June 15). [Link]

  • Intra-assay and inter-assay variability. (A) Intra-assay variability:... | Download Scientific Diagram - ResearchGate. [Link]

  • Biological variation: Understanding why it is so important? - PMC. (2021, January 4). [Link]

  • Rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as growth inhibitors of Mycobacterium tuberculosis. a potent and selective series for further drug development - PubMed. (2010, January 28). [Link]

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Comparative

Advanced 2D NMR Strategies for the Structural Elucidation of Synthetic Isoxazoles: A Comparative Guide

Introduction Isoxazoles are privileged scaffolds in medicinal chemistry, featured prominently in anti-inflammatory agents, antibiotics, and immunosuppressants[1]. The most common synthetic route to isoxazoles is the 1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoxazoles are privileged scaffolds in medicinal chemistry, featured prominently in anti-inflammatory agents, antibiotics, and immunosuppressants[1]. The most common synthetic route to isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkynes. However, this reaction often yields a mixture of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) or unexpected structural rearrangements[2].

Relying solely on 1D Nuclear Magnetic Resonance (NMR) spectroscopy for structure elucidation frequently leads to misassignments, as the chemical shifts of the heterocyclic carbons can overlap significantly. To establish a self-validating analytical system, researchers must employ a comprehensive suite of 2D NMR techniques. This guide objectively compares the performance of various 2D NMR methodologies and provides a rigorous experimental framework for confirming isoxazole regiochemistry.

Comparative Analysis of NMR Techniques for Isoxazole Elucidation

The fundamental challenge in isoxazole characterization is distinguishing the C3 and C5 positions, both of which are highly deshielded quaternary carbons, while the C4 carbon is relatively shielded[2]. The following table compares the utility of different NMR techniques in resolving these ambiguities.

Table 1: Comparison of NMR Techniques for Isoxazole Elucidation

TechniquePrimary PurposeResolution of Isoxazole AmbiguityPerformance / Reliability
1D 1H / 13C NMR Baseline chemical shiftsLow (Cannot reliably distinguish 3,5- vs 3,4-isomers)Fast, but prone to misassignment
1H-13C HSQC Direct C-H connectivityLow (Only confirms C4-H presence)Essential prerequisite for 2D mapping
1H-13C HMBC Long-range (2J, 3J) C-HHigh (Links substituents to C3/C4/C5 skeleton)Gold Standard for regiochemistry
2D NOESY / ROESY Through-space proximityHigh (Differentiates spatial orientation of substituents)Excellent for stereocenters/rotamers
1H-15N HMBC Nitrogen connectivityVery High (Distinguishes isoxazole from oxazole)Resolves complex heteroatom networks
Quantitative Data Table: Characteristic NMR Shifts and Correlations for Isoxazoles

To accurately interpret the 2D spectra, one must first establish the quantitative baseline for isoxazole chemical shifts. Below is a summary of the expected quantitative data for a standard 3,5-disubstituted isoxazole[3][4].

Position / NucleusTypical 1H Shift (ppm)Typical 13C Shift (ppm)Key HMBC Correlations (2J, 3J)Key NOESY Correlations
C3 (Quaternary)N/A150.0 – 165.0H-4, C3-substituent protonsN/A
C4 (CH)6.0 – 7.0 (singlet)100.0 – 105.0C3, C5, adjacent substituent CC3-substituent, C5-substituent
C5 (Quaternary)N/A160.0 – 175.0H-4, C5-substituent protonsN/A

Mechanistic Insights: The Causality of 2D NMR Correlations

Why do we prioritize HMBC and NOESY over standard 1D techniques? The answer lies in the causality of nuclear interactions:

  • Regiochemical Mapping via HMBC : In a typical 3,5-disubstituted isoxazole, the C4 proton (H-4) appears as a distinct singlet around δ 6.0–7.0 ppm[4]. In the 1H-13C HMBC spectrum, H-4 will show strong 2J and 3J correlations to both C3 and C5. By observing which substituent protons (e.g., an alkyl or aryl group) also correlate to C3 or C5, the exact regiochemistry is unambiguously locked[4].

  • Spatial Validation via NOESY : While HMBC maps the scalar coupling network, NOESY provides orthogonal, through-space validation. If a substituent is at the C5 position, its protons should exhibit a Nuclear Overhauser Effect (NOE) cross-peak with the adjacent H-4 proton (distance < 5 Å). Conversely, a substituent at C3 will also show an NOE to H-4. If the isoxazole is 3,4-disubstituted, the substituents will show NOEs to each other, and the isolated H-5 proton (highly deshielded, ~δ 8.5 ppm) will only show NOEs to the C4 substituent[5].

  • Differentiating Isoxazoles from Oxazoles : In some complex reaction pathways, the formation of an oxazole isomer is possible. Standard 1H-13C 2D NMR can struggle to differentiate these because the carbon-proton connectivity remains similar. Here, 1H-15N HMBC or specialized 13C-14N solid-state NMR becomes the definitive tool, as the direct N-O bond in isoxazoles drastically alters the nitrogen chemical shift compared to the C-N-C environment of an oxazole[6].

Workflow for Isoxazole Structural Confirmation

Below is the logical decision tree for processing synthetic isoxazole mixtures using 2D NMR.

NMR_Workflow Start Synthesized Isoxazole Mixture NMR1D 1D 1H & 13C NMR Identify C4-H (δ 6.0-7.0) Identify C3/C5 (δ 150-170) Start->NMR1D HSQC 1H-13C HSQC Map direct C-H bonds (Confirm C4-H at ~100 ppm) NMR1D->HSQC HMBC 1H-13C HMBC Map 2J/3J C-H correlations Link substituents to C3/C5 HSQC->HMBC NOESY 2D NOESY / ROESY Verify spatial proximity (<5 Å) between H-4 and substituents HMBC->NOESY Orthogonal Validation Regio Confirm Regioisomer (e.g., 3,5- vs 3,4-disubstituted) HMBC->Regio Clear 3J C-H NOESY->Regio N15 1H-15N HMBC Confirm N-O connectivity (Differentiate from Oxazole) Regio->N15 Heterocycle Check

Logical 2D NMR workflow for confirming isoxazole regiochemistry and structural connectivity.

Experimental Protocol: Self-Validating 2D NMR Acquisition

To ensure high-fidelity data, the following protocol must be strictly adhered to when characterizing novel isoxazole derivatives[7].

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified isoxazole in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can induce slight chemical shift anisotropies, which may resolve overlapping signals[8].

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary) to maintain magnetic field homogeneity.

Step 2: 1D Baseline Acquisition

  • Acquire a standard 1H NMR spectrum (minimum 16 scans, relaxation delay D1 = 2s) to identify the characteristic isoxazole proton (H-4) typically at δ 6.0–7.0 ppm[4].

  • Acquire a 13C{1H} NMR spectrum (minimum 512 scans) to identify the highly deshielded C3 and C5 carbons (δ 150–170 ppm) and the C4 carbon (δ 100–105 ppm)[3].

Step 3: 1H-13C HSQC (Multiplicity Edited)

  • Set up a phase-sensitive HSQC experiment.

  • Optimize the 1JCH​ coupling constant parameter to 145 Hz.

  • Acquire data with 256 increments in the indirect (F1, 13C) dimension. This will differentiate the CH (positive phase) from CH2 (negative phase) groups, confirming the exact chemical shift of the C4-H pair.

Step 4: 1H-13C HMBC (The Critical Step)

  • Set up the HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz). Isoxazole ring systems transmit scalar couplings efficiently, making 8 Hz an ideal compromise for 2J and 3J correlations[4].

  • Ensure a sufficient number of scans (typically 4-8 per increment) and 512 increments in F1 to achieve high resolution in the carbon dimension.

  • Data Analysis: Trace the horizontal line from the H-4 proton signal. You must observe cross-peaks to the C3 and C5 carbons. Next, trace the horizontal lines from the protons of your substituents. The intersection of these correlations at C3 or C5 dictates the regiochemistry.

Step 5: 2D NOESY Validation

  • Set up a phase-sensitive NOESY experiment.

  • Crucial Parameter : Set the mixing time ( τm​ ) to 300–500 ms. A mixing time that is too short will miss weak interactions, while one that is too long will introduce spin diffusion (false positives)[1].

  • Data Analysis: Look for cross-peaks between the H-4 proton and the protons of the substituents at C3 and C5. This through-space correlation (< 5 Å) provides definitive, orthogonal proof to the HMBC data.

Conclusion

The structural elucidation of synthetic isoxazoles cannot rely on 1D NMR alone due to the inherent similarities in chemical shifts among regioisomers and related heterocycles like oxazoles. By employing a rigorous, self-validating workflow combining HSQC, HMBC, and NOESY, researchers can establish an unbroken chain of causality—linking scalar couplings and spatial proximities directly to the molecular topology.

References

  • [9] Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. The Royal Society of Chemistry.

  • [3] Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through[3+2] cycloaddition. Arabian Journal of Chemistry.

  • [2] Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI.

  • [7] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • [6] Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. NIH.

  • [8] Unequivocal structure confirmation of a breitfussin analog by anisotropic NMR measurements. RSC Publishing.

  • [4] Novel Synthesis of 2-thienylcarbonyl-cyclohexane-1,3-dione as Building Block for Indazolones and Isoxazolones. Australian Journal of Chemistry.

  • [1] Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). NIH.

  • [5] The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journals.

Sources

Validation

A Researcher's Guide to Comparative Docking Studies of Isoxazole Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of isoxazole-based inhibitors through the lens of molecular docking. Moving beyond a simple procedural...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of isoxazole-based inhibitors through the lens of molecular docking. Moving beyond a simple procedural outline, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, ensuring that the protocols described constitute a self-validating system for generating reliable and actionable data. The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2] A primary mechanism for many isoxazole derivatives is the inhibition of key enzymes like protein kinases and cyclooxygenases (COX), whose dysregulation is linked to numerous diseases.[1][3]

Molecular docking is an indispensable computational tool that predicts how a small molecule, such as an isoxazole inhibitor, binds to its protein target.[4] This in silico method provides critical insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents.[2] This guide will walk you through the principles, protocols, and data interpretation of comparative docking studies, empowering your own research endeavors.

The 'Why': Causality in Comparative Docking Experimental Design

A successful comparative docking study is not merely about generating numbers; it's about asking the right questions and designing an experiment that yields unambiguous answers. The "why" behind each step is critical for the trustworthiness of the results.

Why Comparative Docking? The goal is to establish a relative ranking of potential inhibitors. By docking a series of new isoxazole derivatives and comparing their predicted binding affinities to a known inhibitor (a control or reference compound), we can prioritize which compounds are most promising for synthesis and in vitro testing. This approach is significantly more cost-effective and rapid than screening large compound libraries experimentally.[5][6]

The Choice of Protein Target: The selection of the target protein's structure is the foundation of the study. The ideal choice is a high-resolution crystal structure from the Protein Data Bank (PDB) with a co-crystallized ligand. This provides a validated binding pocket, which is crucial for accuracy. If such a structure is unavailable, computational models can be used, but they introduce a higher degree of uncertainty that must be acknowledged.[7][8]

The Importance of a Control: A study without a control is a study without context. Including a known, potent inhibitor of the target enzyme (e.g., Luminespib for Hsp90, Parecoxib or Ketoprofen for COX-2) in your docking run is non-negotiable.[1][3][9] The docking score of your novel compounds relative to this control provides the primary benchmark for their potential efficacy. If your novel compounds consistently score worse than a known weak inhibitor, it is a strong indication that they may not be worth pursuing.

Validation Through Redocking: Before screening new compounds, the docking protocol itself must be validated. This is achieved by "redocking"—extracting the co-crystallized ligand from the PDB structure and docking it back into the binding site. A reliable protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[10] This step ensures that the chosen software, scoring function, and parameters are appropriate for the specific protein-ligand system being studied.[4][10]

A Generalized Workflow for Comparative Docking Studies

The following diagram illustrates the logical flow of a robust comparative docking study, from initial setup to final data analysis and validation.

G cluster_prep 1. Preparation Phase cluster_validation 2. Protocol Validation cluster_docking 3. Docking Simulation cluster_analysis 4. Data Analysis & Comparison Target_Selection Target Selection (PDB Crystal Structure) Target_Prep Target Preparation (Remove Water, Add Hydrogens) Target_Selection->Target_Prep Ligand_Prep Ligand Preparation (Novel Isoxazoles + Control) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Redocking Redocking of Co-crystallized Ligand Target_Prep->Redocking Grid_Box Define Binding Site (Grid Box Generation) Target_Prep->Grid_Box RMSD_Calc RMSD Calculation (< 2.0 Å ?) Redocking->RMSD_Calc RMSD_Calc->Grid_Box Validation OK Grid_Box->Docking_Run Analyze_Poses Analyze Binding Poses & Interactions Docking_Run->Analyze_Poses Compare_Scores Compare Docking Scores (Novel vs. Control) Analyze_Poses->Compare_Scores Compare_Exp Cross-Validate with Experimental Data (IC50) Compare_Scores->Compare_Exp Prioritize Compounds

Caption: A generalized workflow for in silico comparative molecular docking studies.

Experimental Protocol: A Self-Validating System

This protocol represents a synthesis of best practices described in multiple computational studies.[11][12][13] Following these steps methodically provides an inherently self-validating framework.

Part 1: Protein and Ligand Preparation

  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll consider Heat Shock Protein 90 (Hsp90), using PDB ID: 3OWD.[13]

  • Protein Preparation:

    • Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, PyMOL, MOE).

    • Remove all water molecules and any co-solvents or ions not essential for binding.[13]

    • Add polar hydrogen atoms and compute atomic charges (e.g., Kollman charges). This is crucial for accurately calculating electrostatic interactions.[13]

    • Save the prepared protein structure in the required format for the docking software (e.g., .pdbqt for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structures of your novel isoxazole inhibitors and the known control inhibitor (e.g., Luminespib for Hsp90).[9]

    • Convert the 2D structures to 3D using software like Avogadro or ChemDraw.[14]

    • Perform energy minimization on each ligand structure using a suitable force field (e.g., OPLS 2005).[11] This ensures that the starting conformation of the ligand is energetically favorable.

    • Save the prepared ligand structures in the appropriate format.

Part 2: Docking Simulation and Analysis

  • Binding Site Definition: Define the active site for docking. This is typically done by creating a "grid box" centered on the position of the co-crystallized ligand from the original PDB file. The size of the box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.

  • Protocol Validation (Redocking): Before docking your novel compounds, dock the extracted co-crystallized ligand back into the prepared protein.

  • RMSD Calculation: Superimpose the lowest-energy pose from the redocking result onto the original crystal structure ligand. Calculate the RMSD. A value ≤ 2.0 Å validates the protocol's ability to reproduce the known binding mode.[10]

  • Docking Execution: Systematically dock each of your prepared isoxazole derivatives and the control compound into the validated grid box using software like AutoDock Vina or SwissDock.[9][15] These programs use sampling algorithms to explore various conformations and orientations (poses) of the ligand in the active site and a scoring function to estimate the binding affinity for each pose.[4]

  • Analysis of Results:

    • Binding Energy: The primary quantitative output is the binding energy (or docking score), typically in kcal/mol. A more negative value indicates a higher predicted binding affinity.[1]

    • Pose Analysis: Visually inspect the top-ranked poses for each compound. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein's amino acid residues.[9][16] This provides a qualitative understanding of why a compound binds strongly.

Data Presentation: Quantitative Comparison of Isoxazole Inhibitors

Summarizing results in a clear, tabular format is essential for direct comparison. Lower binding energy values suggest stronger binding, while lower IC50 values indicate higher potency in experimental assays.

Table 1: Comparative Docking Scores of Isoxazole Derivatives Against Heat Shock Protein 90 (Hsp90)

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesReference
ZINC Compound 1-8.51Gly97, Asn51, Lys58[9]
ZINC Compound 2-8.42Asp93, Gly97, Lys58[1][15]
ZINC Compound 3-8.23Gly97, Asn51, Lys58[9]
Luminespib (Control) -8.20 Gly97, Asn51, Lys58[9]

Hsp90 is a chaperone protein essential for the stability of numerous proteins involved in cancer progression.[9] The data indicates that several novel isoxazole-based ZINC compounds show predicted binding affinities greater than or equal to the potent known inhibitor, Luminespib, making them strong candidates for further investigation.

Table 2: Comparative Docking Scores and IC50 Values for Isoxazole Derivatives Against Cyclooxygenase (COX) Enzymes

CompoundTargetBinding Energy (kcal/mol)Experimental IC50Reference
Isoxazole Derivative 4fCOX-2-8.9Not Reported[1]
Isoxazole Derivative 4nCOX-2-8.8Not Reported[1]
Compound A13COX-2Not Reported13 nM[3][17]
Compound A13COX-1Not Reported64 nM[3][17]
Ketoprofen (Control) COX-2Not Reported>100 nM[17]

COX enzymes are key mediators of the inflammatory pathway. Selective inhibition of COX-2 over COX-1 is a major goal for developing anti-inflammatory drugs with fewer side effects.[1] Compound A13 demonstrates high experimental potency against COX-2, significantly greater than the control drug Ketoprofen.[17] While docking scores for A13 were not provided in the source, the study noted that favorable binding interactions within the COX-2 active site were observed.[3]

Biological Context: The Hsp90 Chaperone Cycle

Understanding the biological role of the target provides context for the importance of its inhibition. The diagram below illustrates the ATP-dependent chaperone cycle of Hsp90 and how isoxazole inhibitors block its function.

Hsp90_Cycle Hsp90_open Hsp90 (Open) ATP-binding pocket exposed Hsp90_ATP Hsp90-ATP Client Protein Binding Hsp90_open->Hsp90_ATP ATP Binding Hsp90_closed Hsp90 (Closed) ATP Hydrolysis Hsp90_ATP->Hsp90_closed Conformational Change Degradation Client Protein Degradation Hsp90_ATP->Degradation Cycle Blocked Hsp90_ADP Hsp90-ADP Client Protein Released (Active) Hsp90_closed->Hsp90_ADP Product Release Hsp90_ADP->Hsp90_open ADP Release Inhibitor {Isoxazole Inhibitor} Inhibitor->Hsp90_open Binds to ATP Pocket

Caption: Simplified Hsp90 chaperone cycle and the point of inhibition by isoxazoles.

Conclusion

Comparative molecular docking is a powerful and predictive tool in the arsenal of the modern drug discovery scientist. When executed with a rigorous, self-validating methodology, it provides invaluable insights that can effectively triage and prioritize novel isoxazole inhibitors for further development. The key to trustworthy results lies not just in the technical execution of the docking simulation but in the thoughtful design of the comparative experiment, including the judicious selection of protein targets, the mandatory use of known inhibitors as controls, and, whenever possible, cross-validation with experimental data. By integrating these principles, researchers can harness the full potential of in silico methods to accelerate the journey from chemical scaffold to clinical candidate.

References
  • Wazalwara, S. S., Banpurkara, A. R., & Perdihb, F. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Wazalwara, S. S., Banpurkara, A. R., & Perdihb, F. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry. Available from: [Link]

  • Ahmad, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available from: [Link]

  • Aboalroub, A. A. (2025). Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonViewPress. Available from: [Link]

  • Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Weitzner, B. D., et al. (2017). Small-molecule ligand docking into comparative models with Rosetta. Nature Protocols. Available from: [Link]

  • Salmaso, V., & Moro, S. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Cheminformatics. Available from: [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PubMed. Available from: [Link]

  • Weitzner, B. D., et al. (2017). Small-molecule ligand docking into comparative models with Rosetta. PubMed. Available from: [Link]

  • Perola, E., & Charifson, P. S. (2005). Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Guba, W., et al. (2023). Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data. Journal of Chemical Information and Modeling. Available from: [Link]

  • Aboalroub, A. A. (2024). Virtual screening and molecular docking characterization of Isoxazole-based molecules as potential Hsp90 inhibitors: In silico insight. ResearchGate. Available from: [Link]

  • Kulkarni, N. D., et al. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. International Journal of Research in Scientific Research and Technology. Available from: [Link]

  • Atas, H., & Croll, T. I. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available from: [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available from: [Link]

  • Al-Attas, A., et al. (2025). Network Pharmacology, Molecular Docking and Experimental Validation on the Effects of Cinnamomum zeylanicum in Diabetic Wound Healing. Drug Design, Development and Therapy. Available from: [Link]

  • Ghasemi, M., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports. Available from: [Link]

  • Kumar, A., et al. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. ResearchGate. Available from: [Link]

  • da Silva, G. N., et al. (2019). Rational Computational Study for New Kinase Inhibitors. Science Publishing Group. Available from: [Link]

  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. Available from: [Link]

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Comparative

A Researcher's Guide to Validating Hits from High-Throughput Screening of Isoxazole Libraries

In the landscape of modern drug discovery, high-throughput screening (HTS) of diverse chemical libraries remains a cornerstone for identifying novel starting points for therapeutic development. Among the heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) of diverse chemical libraries remains a cornerstone for identifying novel starting points for therapeutic development. Among the heterocyclic scaffolds that populate these libraries, the isoxazole ring is a privileged structure, featured in numerous clinically approved drugs.[1][2] Its synthetic tractability and ability to engage in a wide range of biological interactions make isoxazole-based libraries a fertile ground for hit discovery.[3][4] However, the journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of validating hits emerging from HTS campaigns of isoxazole libraries, ensuring scientific integrity and maximizing the potential for successful lead optimization.

The Imperative of a Rigorous Validation Cascade

The output of any HTS campaign is a list of "active" compounds, but this initial signal is often riddled with false positives.[5] These can arise from various sources, including assay interference, compound promiscuity, and non-specific modes of action. A robust, multi-step validation cascade is therefore not merely a suggestion but a necessity to triage these hits effectively, focusing resources on compounds with genuine and specific activity. This process is particularly crucial for isoxazole-containing hits, as the scaffold, while generally well-behaved, can present specific challenges that require careful consideration.

Herein, we present a logical and experimentally supported workflow for the validation of isoxazole library hits, moving from initial confirmation to in-depth biophysical and cellular characterization.

The Hit Validation Workflow: A Phased Approach

A successful hit validation strategy can be conceptualized as a funnel, progressively narrowing the pool of candidate compounds through a series of increasingly stringent experimental filters.

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Eliminating Artifacts cluster_2 Phase 3: Biophysical & Cellular Validation Primary HTS Hits Primary HTS Hits Hit Confirmation Hit Confirmation (Dose-Response) Primary HTS Hits->Hit Confirmation Computational Triage Computational Triage (PAINS & Property Filtering) Hit Confirmation->Computational Triage Counterscreens Counterscreens (Assay-Specific & Non-Specific Inhibition) Computational Triage->Counterscreens Orthogonal Assays Orthogonal Assays (Different Detection Method) Counterscreens->Orthogonal Assays Biophysical Assays Biophysical Assays (Direct Target Engagement) Orthogonal Assays->Biophysical Assays Cell-Based Assays Cell-Based Secondary Assays & Cytotoxicity Biophysical Assays->Cell-Based Assays Validated Hits for SAR Validated Hits for SAR Cell-Based Assays->Validated Hits for SAR

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Validation

Comparative Pharmacokinetics of Isoxazole Analogs: A Guide to Structural Modulation and ADME Profiling

Introduction: The Isoxazole Scaffold in Drug Design The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique electron distri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Drug Design

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique electron distribution allows it to act as a bioisostere for various functional groups, modulating lipophilicity, metabolic stability, and target binding. In drug development, transitioning from an unsubstituted isoxazole to a halogenated analog can drastically alter a compound's pharmacokinetic (PK) profile.

To objectively compare the PK properties of isoxazole analogs, this guide utilizes the classic and extensively validated isoxazolyl penicillins (oxacillin, cloxacillin, dicloxacillin, and flucloxacillin) as a model system. By analyzing how minor structural modifications on the isoxazole side chain alter ADME (Absorption, Distribution, Metabolism, Excretion) parameters, researchers can apply these principles to optimize modern isoxazole-bearing candidates.

Structural Causality: How Halogenation Dictates Clearance

Why do seemingly minor changes to an isoxazole analog result in profound PK differences? The causality lies in the steric and electronic effects of substituents on the isoxazole ring, which directly dictate protein binding affinity and hepatic metabolic liability [1].

  • Oxacillin (Unsubstituted): Features an unsubstituted phenyl ring attached to the isoxazole. It is highly susceptible to hepatic degradation and exhibits rapid renal clearance (226.8 mL/min).

  • Cloxacillin & Dicloxacillin (Chlorinated): When halogen atoms (chlorine) are introduced to the phenyl ring, the electron-withdrawing effect and increased steric bulk shield the isoxazole core from rapid enzymatic hydrolysis. Dicloxacillin (two chlorines) exhibits the highest lipophilicity, leading to the highest plasma protein binding (>97%) and the slowest renal clearance (113.7 mL/min), resulting in highly sustained plasma levels [2].

  • Flucloxacillin (Fluorinated/Chlorinated): Substituting one chlorine for a fluorine atom balances high oral bioavailability with slightly lower protein binding than dicloxacillin. This yields higher free (unbound) serum levels, which is a critical driver for in vivo antimicrobial efficacy [1].

G A Unsubstituted Isoxazole (e.g., Oxacillin) B Hepatic Degradation (High Liability) A->B Enzymatic Susceptibility C Renal Clearance (Rapid: 226 mL/min) A->C High Unbound Fraction D Halogenated Isoxazole (e.g., Dicloxacillin) E Increased Steric Bulk & Lipophilicity D->E Structural Effect F High Protein Binding (>97%) E->F Drives Affinity G Renal Clearance (Slow: 114 mL/min) F->G Restricts Glomerular Filtration

Logical relationship between isoxazole halogenation, protein binding, and clearance mechanisms.

Quantitative Pharmacokinetic Comparison

The following table summarizes the key PK parameters derived from continuous intravenous infusion and oral administration studies. The data illustrates the inverse relationship between halogenation-induced lipophilicity and renal clearance rates.

Isoxazole AnalogSubstituents on Phenyl RingRenal Clearance (mL/min)Total Urinary Excretion (%)Relative Protein BindingPrimary Clearance Mechanism
Oxacillin None226.855.5%High (~94%)Hepatic degradation & Renal
Cloxacillin 1 Chlorine (ortho)162.262.0%High (~95%)Mixed Hepatic/Renal
Flucloxacillin 1 Chlorine, 1 Fluorine (ortho)~150.0~65.0%High (~95%)Mixed Hepatic/Renal
Dicloxacillin 2 Chlorines (ortho)113.773.3%Very High (>97%)Predominantly Renal

*(Note: Clearance and excretion data sourced from established continuous infusion models [2]. Flucloxacillin values are approximate based on comparative clinical behavior [1].)

Experimental Methodology: Self-Validating PK Profiling Workflow

To accurately determine the PK differences between novel isoxazole analogs during drug development, a robust in vivo experimental protocol using LC-MS/MS is required. The following methodology ensures high trustworthiness by incorporating crossover designs to eliminate inter-subject physiological variability and stable-isotope labeled internal standards (SIL-IS) to correct for matrix effects.

Step-by-Step Protocol: In Vivo PK Crossover Study

Phase 1: Study Design & Dosing

  • Causality/Rationale: A two-way crossover design in a mammalian model ensures that each subject acts as its own control, isolating the compound's intrinsic properties from inter-animal variations in metabolism.

  • Procedure: Administer the isoxazole analog via intravenous (IV) bolus (e.g., 5 mg/kg) and oral (PO) gavage (e.g., 10 mg/kg) to the cohort. Implement a strict 7-day washout period between the IV and PO phases to ensure complete clearance of the drug.

Phase 2: Serial Blood Sampling

  • Causality/Rationale: Capturing the full concentration-time curve, especially the terminal elimination phase, is essential for accurate Non-Compartmental Analysis (NCA).

  • Procedure: Collect venous blood into K2EDTA tubes at pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, and 24 hours post-dose. Immediately centrifuge the samples at 3000 × g for 10 min at 4°C to isolate plasma. Store aliquots at -80°C until analysis.

Phase 3: Sample Preparation (Protein Precipitation)

  • Causality/Rationale: Removing plasma proteins prevents LC column fouling and ion suppression during mass spectrometry. The addition of a SIL-IS creates a self-validating system that normalizes any analyte loss during extraction.

  • Procedure: Aliquot 50 µL of thawed plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a structurally matched SIL-IS (e.g., Oxacillin-d5 at 100 ng/mL). Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes. Transfer the clear supernatant to LC vials.

Phase 4: LC-MS/MS Quantification & Data Analysis

  • Causality/Rationale: Multiple Reaction Monitoring (MRM) provides the specificity required to differentiate closely related analogs (e.g., cloxacillin vs. dicloxacillin) in complex biological matrices.

  • Procedure: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a gradient elution of 0.1% formic acid in water and acetonitrile. Detect analytes via electrospray ionization (ESI) in positive mode. Export the concentration data to PK software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and half-life (t1/2) using NCA.

Workflow Step1 1. In Vivo Dosing (IV & PO Crossover Design) Step2 2. Serial Blood Sampling (0 to 24 hours post-dose) Step1->Step2 Step3 3. Plasma Isolation (Centrifugation at 4°C) Step2->Step3 Step4 4. Protein Precipitation (+ SIL-Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode Detection) Step4->Step5 Step6 6. Non-Compartmental Analysis (NCA) Step5->Step6

Standardized experimental workflow for LC-MS/MS pharmacokinetic profiling of isoxazole analogs.

Conclusion

The pharmacokinetic behavior of isoxazole analogs is highly sensitive to peripheral substitutions. As demonstrated by the isoxazolyl penicillins, the strategic addition of halogens to the adjacent phenyl ring increases steric bulk and lipophilicity. This subsequently drives higher plasma protein binding and reduces renal clearance, allowing for sustained therapeutic exposure. By employing rigorous, self-validating LC-MS/MS workflows, drug development professionals can accurately quantify these ADME shifts and optimize isoxazole-based candidates for their desired therapeutic windows.

References

  • Sutherland, R., Croydon, E. A. P., & Rolinson, G. N. (1970). Flucloxacillin, a New Isoxazolyl Penicillin, Compared with Oxacillin, Cloxacillin, and Dicloxacillin. British Medical Journal, 4(5733), 455-460.[Link]

  • Garrod, L. P. (1968). Mechanisms responsible for the blood level differences of isoxazolyl penicillins. Oxacillin, cloxacillin, and dicloxacillin. Archives of Internal Medicine, 121(4), 345.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Phenylthio)isoxazole-3-carboxylic acid

Advanced Handling and PPE Protocol for 5-(Phenylthio)isoxazole-3-carboxylic acid Executive Summary & Mechanistic Hazard Profiling As a Senior Application Scientist, I approach laboratory safety not as a static checklist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 5-(Phenylthio)isoxazole-3-carboxylic acid

Executive Summary & Mechanistic Hazard Profiling

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. 5-(Phenylthio)isoxazole-3-carboxylic acid is a specialized chemical building block frequently utilized in the synthesis of immunoregulatory and anti-inflammatory agents[1].

To design an effective, self-validating safety protocol, we must dissect its structural components and understand how they interact with biological systems:

  • Isoxazole-3-carboxylic acid core: This moiety imparts mild acidity and acts as a severe mucous membrane and respiratory irritant. This is analogous to the H335 (respiratory irritation) and H315 (skin irritation) hazard classifications observed in closely related 5-phenylisoxazole derivatives[2].

  • Phenylthio substituent: The addition of a thioether-linked phenyl ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid permeation through the stratum corneum (the skin's primary barrier), elevating the risk of systemic absorption upon dermal contact[3]. Furthermore, the thioether linkage is susceptible to oxidation, dictating strict storage and waste segregation rules.

Physicochemical Properties & Hazard Thresholds

Understanding the physical state and quantitative hazards of a compound is the first step in engineering a safe workspace. The data below is extrapolated from the parent compound, 5-phenylisoxazole-3-carboxylic acid, adjusted for the phenylthio substitution.

Table 1: Physicochemical and Safety Data Profile

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C10H7NO3SContains oxidizable sulfur; strictly avoid strong oxidizers.
Molecular Weight ~221.23 g/mol Fine crystalline solid; presents a high aerosolization risk.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Requires strict barrier protection and active ventilation.
Lipophilicity (LogP) High (due to phenylthio group)Standard latex gloves are insufficient; nitrile is required.
Storage Conditions 2-8°C, Dry, Well-ventilated[2]Keep tightly sealed to prevent oxidative degradation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a self-validating barrier against the specific mechanistic threats posed by this compound.

  • Dermal Protection (The Lipophilicity Countermeasure):

    • Requirement: Double-gloving with extended-cuff nitrile gloves (minimum 0.11 mm thickness).

    • Causality: The highly lipophilic phenylthio group allows the compound to bypass aqueous-based biological barriers. Nitrile provides superior chemical resistance to non-polar organic moieties compared to latex. Double-gloving creates a self-validating system: if the outer glove is breached by micro-abrasions from the crystalline powder, the inner glove maintains the sterile barrier.

  • Respiratory Protection (The Aerosolization Countermeasure):

    • Requirement: Mandatory manipulation within a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., bulk transport or spill cleanup), an N95 or P100 particulate respirator is required[2].

    • Causality: The carboxylic acid functional group is a known respiratory sensitizer. When transferring dry powders, microscopic particulates become airborne. A fume hood with a face velocity of 0.5 m/s creates a negative pressure environment, actively pulling particulates away from the operator's breathing zone.

  • Ocular & Body Protection:

    • Requirement: ANSI Z87.1 compliant splash goggles and a fully buttoned, flame-resistant (FR) laboratory coat.

    • Causality: Prevents mucosal absorption of airborne dust and protects against accidental splashes during solvent dissolution.

Step-by-Step Operational Methodology

To ensure trustworthiness and reproducibility, follow this validated protocol for weighing and solubilizing the compound:

Step 1: Environmental Preparation

  • Verify the chemical fume hood certification and ensure the sash is positioned at the correct operational height (target face velocity: 0.5 m/s).

  • Clear the workspace of all strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions with the compound's thioether linkage.

Step 2: Static Mitigation

  • Use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats.

  • Causality: Fine crystalline powders of isoxazole derivatives carry static charges, leading to erratic micro-dispersions and contamination of the balance enclosure. Neutralizing the charge ensures a clean, controlled transfer.

Step 3: Transfer and Weighing

  • Don all required PPE (Goggles, FR Coat, Double Nitrile Gloves).

  • Open the reagent bottle only within the fume hood.

  • Transfer the required mass using a clean, dry stainless-steel spatula. Do not return excess material to the original container to maintain batch integrity.

Step 4: Solubilization

  • If preparing stock solutions (commonly in DMSO or DMF for drug discovery assays), add the solvent directly to the pre-weighed vial within the hood.

  • Cap the vial tightly before vortexing or sonicating to prevent aerosolization of the dissolved compound.

Spill Response and Disposal Plan

  • Spill Response: Never dry-sweep the powder, as this forcefully aerosolizes the respiratory irritant. Instead, utilize a wet-wipe protocol. Dampen absorbent pads with a mixture of water and ethanol (to address both the polar acid and non-polar phenylthio groups) and gently wipe the affected area outside-in.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and wipes in a designated "Halogen-Free Organic Solid Waste" container.

    • Liquid Waste: Solutions containing this compound must be routed to "Non-Halogenated Organic Liquid Waste." Ensure the waste carboy does not contain oxidizing acids.

Workflow Visualization

Workflow Start Risk Assessment & PPE Verification Hood Transfer to Chemical Fume Hood (0.5 m/s) Start->Hood Weigh Weighing & Handling (Minimize Aerosolization) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe Protocol (Do Not Dry Sweep) Spill->Clean Yes Decon Decontaminate Surfaces (Aqueous Soap/EtOH) Spill->Decon No Waste Segregate Waste (Halogen-Free Organic) Clean->Waste End Safe Storage (2-8°C, Desiccated) Waste->End Decon->Waste

Caption: Operational workflow and spill response for 5-(Phenylthio)isoxazole-3-carboxylic acid handling.

References

  • [1] Title: Isoxazole Derivatives as Regulators of Immune Functions. Source: National Institutes of Health (NIH) - PMC. URL:[Link]

Sources

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